NADA-green
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-2-amino-3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O5.ClH/c10-4(9(15)16)3-11-5-1-2-6(14(17)18)8-7(5)12-19-13-8;/h1-2,4,11H,3,10H2,(H,15,16);1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFVSANWNYYLLB-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NC[C@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
NADA-green: An In-Depth Technical Guide to a Fluorescent Probe for Bacterial Cell Wall Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
NADA-green (NBD-amino-D-alanine) is a fluorescent D-amino acid (FDAA) that serves as a powerful tool for the real-time investigation of bacterial peptidoglycan (PG) synthesis. By mimicking D-alanine, a key component of the PG structure, this compound is incorporated into the bacterial cell wall by penicillin-binding proteins (PBPs) and L,D-transpeptidases during the cross-linking stage of PG biosynthesis. This covalent labeling allows for the dynamic visualization of bacterial growth, cell division, and the antimicrobial effects of cell wall-targeting antibiotics. This guide provides a comprehensive overview of the technical aspects of this compound, including its mechanism of action, photophysical properties, detailed experimental protocols, and data analysis workflows.
Introduction to this compound
This compound is a synthetic molecule composed of a nitrobenzofurazan (NBD) fluorophore attached to a D-alanine amino acid. This design leverages the promiscuity of bacterial transpeptidases, which recognize and incorporate this fluorescent analog into the peptidoglycan matrix. This process enables researchers to specifically label sites of active cell wall synthesis in a wide range of bacterial species, including both Gram-positive and Gram-negative bacteria, with minimal impact on bacterial growth.[1][2]
Mechanism of Action and Signaling Pathway
The incorporation of this compound into the bacterial cell wall is intrinsically linked to the peptidoglycan biosynthesis pathway. This process can be broadly divided into three stages: cytoplasmic synthesis of PG precursors, their transport across the cytoplasmic membrane, and the final assembly and cross-linking in the periplasm (in Gram-negative bacteria) or on the outer surface of the cell membrane (in Gram-positive bacteria).
This compound is incorporated during the final transpeptidation step. The terminal D-alanine of a pentapeptide stem of a newly synthesized PG strand is cleaved by a transpeptidase (either a D,D-transpeptidase or an L,D-transpeptidase), forming a covalent acyl-enzyme intermediate. This intermediate is then attacked by the amino group of a diaminopimelic acid (DAP) or lysine (B10760008) residue from an adjacent peptide stem, forming a cross-link. This compound, mimicking D-alanine, can act as an alternative nucleophile, leading to its covalent attachment to the peptidoglycan structure.[3][4][5]
Below is a diagram illustrating the final steps of peptidoglycan biosynthesis and the incorporation of this compound.
Caption: Peptidoglycan biosynthesis and this compound incorporation.
Quantitative Data and Photophysical Properties
| Property | Value | Reference |
| Excitation Maximum (λex) | ~450 nm | [6][7] |
| Emission Maximum (λem) | ~555 nm | [6][7] |
| Molar Extinction Coefficient (ε) | ~25,000 M⁻¹cm⁻¹ | [6] |
| Quantum Yield (Φ) | Varies with environment; generally low in aqueous solutions, increasing in nonpolar environments. For NBD-NHMe in water, Φ = 0.04. | [8] |
| Photostability | Moderate; sufficient for standard fluorescence microscopy, but may require optimization for super-resolution techniques. | [2] |
| Solubility | Soluble in DMSO. | [6] |
| Storage | Store at -20°C, protected from light. | [6] |
Comparison with Other Common Fluorescent D-Amino Acids:
| Probe | Excitation (nm) | Emission (nm) | Color | Key Advantages | Key Limitations |
| HADA | ~405 | ~450 | Blue | High signal-to-noise ratio, good photostability.[2] | |
| This compound | ~450 | ~555 | Green | Good balance of brightness and photostability.[2][6] | Moderate signal-to-noise ratio.[2] |
| RADA | ~558 | ~583 | Red | Red-shifted emission for multicolor imaging. | Lower signal-to-noise ratio in some species. |
Experimental Protocols
General Bacterial Labeling Protocol
This protocol provides a general framework for labeling both Gram-positive and Gram-negative bacteria with this compound. Optimization of probe concentration and incubation time is recommended for each bacterial species and experimental condition.
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound stock solution (1-10 mM in DMSO)
-
Appropriate growth medium
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Fixative (e.g., 4% paraformaldehyde or 70% ethanol)
-
Microscope slides and coverslips
Procedure:
-
Grow bacteria to the mid-logarithmic phase in their standard growth medium.
-
Dilute the this compound stock solution into fresh, pre-warmed growth medium to a final concentration of 0.1-10 µM.[9] A typical starting concentration is 1 µM.
-
Add the this compound-containing medium to the bacterial culture.
-
Incubate the culture under standard growth conditions for a period ranging from a few minutes to one generation time. Shorter incubation times will label the most active sites of PG synthesis, while longer incubations will result in more uniform labeling of the cell wall.
-
To stop the labeling, either wash the cells with fresh, pre-warmed medium or PBS, or fix the cells. For fixation, pellet the cells by centrifugation and resuspend in the desired fixative.
-
Wash the cells 2-3 times with PBS to remove unincorporated probe.
-
Resuspend the cells in PBS or an appropriate mounting medium for microscopy.
Caption: General workflow for bacterial labeling with this compound.
Protocol for Super-Resolution Microscopy (STORM)
Stochastic Optical Reconstruction Microscopy (STORM) requires specific sample preparation and imaging conditions to achieve sub-diffraction-limit resolution. This protocol is a starting point and should be optimized for the specific microscope setup and bacterial species.
Materials:
-
This compound labeled and fixed bacterial cells
-
STORM imaging buffer (e.g., GLOX buffer with an oxygen scavenging system)
-
High-power lasers for excitation and activation (e.g., 488 nm for excitation and 405 nm for activation)
-
Sensitive camera (e.g., EMCCD or sCMOS)
Procedure:
-
Prepare this compound labeled cells as described in the general protocol, ensuring thorough washing to minimize background fluorescence. Adhere cells to a coverslip suitable for high-resolution imaging.
-
Prepare the STORM imaging buffer immediately before use. A common recipe includes an enzymatic oxygen scavenging system (e.g., glucose oxidase and catalase) and a primary thiol (e.g., β-mercaptoethanol) in a buffered solution.[10]
-
Replace the PBS or mounting medium with the freshly prepared STORM imaging buffer.
-
Mount the coverslip on the STORM microscope.
-
Illuminate the sample with the 488 nm laser at a high power to drive most of the this compound molecules into a dark state.
-
Use a low-power 405 nm laser to photo-activate a sparse subset of this compound molecules back to a fluorescent state.
-
Acquire a series of images (typically thousands to tens of thousands) where each frame captures the fluorescence from a small number of single molecules.
-
Process the acquired image stack using localization software to determine the precise coordinates of each detected molecule.
-
Reconstruct the final super-resolution image from the localized molecular positions.
Caption: Workflow for STORM imaging of this compound labeled bacteria.
High-Throughput Screening (HTS) for Antibiotics
This compound can be used in HTS assays to identify compounds that inhibit bacterial cell wall synthesis. This protocol outlines a basic microplate-based assay.
Materials:
-
Bacterial culture
-
This compound
-
Compound library
-
Multi-well plates (e.g., 96- or 384-well)
-
Plate reader with fluorescence detection capabilities
Procedure:
-
In a multi-well plate, add the bacterial culture to each well.
-
Add the compounds from the library to the respective wells. Include positive (known antibiotic) and negative (vehicle) controls.
-
Incubate the plate under standard growth conditions for a predetermined time.
-
Add this compound to all wells to a final concentration of 1-5 µM.
-
Incubate for a short period (e.g., 30 minutes) to allow for this compound incorporation.
-
Measure the fluorescence intensity in each well using a plate reader (Ex: ~485 nm, Em: ~530 nm).
-
A decrease in fluorescence intensity compared to the negative control indicates potential inhibition of cell wall synthesis.
Data Analysis Workflow
Quantitative analysis of this compound fluorescence images is crucial for extracting meaningful biological information. Software such as ImageJ/Fiji with plugins like MicrobeJ can be used for this purpose.[11][12]
Workflow:
-
Image Acquisition: Acquire images using appropriate filter sets for this compound and phase-contrast or DIC for cell morphology.
-
Background Subtraction: Correct for uneven illumination and background fluorescence.
-
Cell Segmentation: Identify individual cells in the phase-contrast or DIC images. This can be done manually or using automated segmentation algorithms.
-
Fluorescence Quantification: Measure the fluorescence intensity of this compound within each segmented cell.
-
Data Analysis: Analyze the quantified fluorescence data to determine parameters such as mean fluorescence intensity per cell, localization of fluorescence (e.g., at the septum or poles), and changes in fluorescence over time or in response to treatment.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak signal | - Inactive probe- Incorrect filter sets- Low probe concentration- Short incubation time- Bacteria not actively growing | - Check probe storage and handling- Verify microscope filter specifications- Increase probe concentration or incubation time- Use a healthy, log-phase culture |
| High background | - Incomplete washing- Probe precipitation- Autofluorescence | - Increase the number and duration of wash steps- Ensure the probe is fully dissolved in the medium- Acquire an image of unlabeled cells to assess autofluorescence |
| Cell death/abnormal morphology | - High probe concentration- DMSO toxicity | - Perform a dose-response experiment to determine the optimal, non-toxic concentration- Ensure the final DMSO concentration is low (typically <0.5%) |
Conclusion
This compound is a versatile and valuable tool for studying bacterial cell wall biology. Its ability to be incorporated into the peptidoglycan of living bacteria provides a dynamic window into fundamental processes such as growth, division, and the effects of antibiotics. By understanding the technical details of its application and data analysis, researchers can effectively leverage this compound to advance our understanding of bacterial physiology and to accelerate the discovery of new antimicrobial agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Fluorescent D-Amino Acid NADA as a Tool to Study the Conditional Activity of Transpeptidases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Fluorescent D-Amino Acid NADA as a Tool to Study the Conditional Activity of Transpeptidases in Escherichia coli [frontiersin.org]
- 6. This compound | Fluorescent Probes for Imaging Bacteria: R&D Systems [rndsystems.com]
- 7. gitailab.scholar.princeton.edu [gitailab.scholar.princeton.edu]
- 8. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | TargetMol [targetmol.com]
- 10. mvi-inc.com [mvi-inc.com]
- 11. MicrobeJ, a tool for high throughput bacterial cell detection and quantitative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Documentation – MicrobeJ [microbej.com]
NADA-green: A Technical Guide to its Incorporation into Bacterial Peptidoglycan
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial cell wall, a unique and essential organelle, is primarily composed of peptidoglycan (PG), a complex polymer that provides structural integrity and shape to the bacterial cell. The dynamic nature of PG synthesis and remodeling is a critical area of study, offering valuable insights into bacterial growth, division, and pathogenesis. Fluorescent D-amino acids (FDAAs), such as NADA-green (7-nitrobenzofurazan-amino-D-alanine), have emerged as powerful tools for in situ, real-time visualization of PG biosynthesis in live bacteria.[1][2][3] This technical guide provides an in-depth exploration of the mechanism of this compound incorporation into peptidoglycan, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
This compound is a fluorescent D-amino acid that can be incorporated into the bacterial cell wall during its synthesis, allowing for the visualization of active PG construction.[4] This probe is particularly valuable because it generally does not affect the growth rate of the bacteria being studied and can be used across a wide range of bacterial species.[1]
Mechanism of Incorporation
The incorporation of this compound into the peptidoglycan layer is not a random process but is mediated by the enzymatic machinery responsible for cell wall synthesis. The primary enzymes involved are L,D-transpeptidases (LDTs) and, to a lesser extent in some species, D,D-transpeptidases (DDTs) , which are also known as penicillin-binding proteins (PBPs).[1][5][6]
These enzymes recognize the D-amino acid structure of this compound and incorporate it into the peptide stem of the peptidoglycan precursor, Lipid II.[7][8] Specifically, L,D-transpeptidases catalyze the formation of a 3-3 cross-link between two adjacent peptide stems, often incorporating a D-amino acid at the third position.[9][10] In contrast, D,D-transpeptidases form the more common 4-3 cross-links.[9] In Gram-negative bacteria like Escherichia coli, L,D-transpeptidases are the primary mediators of this compound incorporation.[1][5] Studies have shown that in E. coli, LdtD is the main L,D-transpeptidase responsible for incorporating NADA at neutral pH during exponential growth.[5][11]
Mass spectrometry analyses have confirmed the precise location of FDAA incorporation. In E. coli and A. tumefaciens, FDAAs are exclusively incorporated at the 4th position of the muropeptide, while in B. subtilis, they are found at the 5th position.[1] This differential placement highlights the species-specific nature of the PG synthesis machinery.
Signaling and Incorporation Pathway
The following diagram illustrates the general pathway of this compound incorporation into the peptidoglycan of a Gram-negative bacterium.
Caption: General pathway of this compound incorporation into peptidoglycan.
Quantitative Data
The efficiency of this compound incorporation can vary between bacterial species and is influenced by experimental conditions. The following tables summarize key quantitative data from published studies.
| Bacterial Species | Percentage of FDAA Incorporation into Total Muropeptides | Reference |
| Escherichia coli | Varies | [1] |
| Agrobacterium tumefaciens | Varies | [1] |
| Bacillus subtilis | Varies | [1] |
| Fluorescent D-Amino Acid | Bacterial Species | Signal-to-Noise Ratio (SNR) | Reference |
| NADA | E. coli | 1.9 | [12] |
| NADA | B. subtilis | 1.55 | [12] |
| HADA | E. coli | 6.3 | [12] |
| HADA | B. subtilis | 2.69 | [12] |
| TDL | E. coli | 1.07 | [12] |
| TDL | B. subtilis | 2.91 | [12] |
Experimental Protocols
The following protocols are synthesized from established methods for labeling bacterial peptidoglycan with this compound.[2][5][13]
General this compound Labeling Protocol
This protocol provides a general framework for labeling both Gram-positive and Gram-negative bacteria.
Caption: Workflow for general this compound labeling of bacteria.
Materials:
-
Bacterial culture in appropriate growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
70% Ethanol (B145695) (ice-cold)
-
Microcentrifuge
-
Fluorescence microscope with appropriate filter sets (Excitation/Emission λ ~450/555 nm)
Procedure:
-
Grow the bacterial culture to the desired optical density (e.g., mid-exponential phase).
-
Add this compound to the culture to a final concentration of 1-10 µM.[14] For some applications, concentrations up to 0.5 mM have been used.[5]
-
Incubate the culture under normal growth conditions for a period ranging from 30 seconds to several minutes.[2][5] The incubation time will depend on the bacterial growth rate and the desired labeling pattern (pulse labeling vs. uniform labeling).
-
To stop the incorporation, fix the cells by adding ice-cold 70% ethanol and incubating for 10 minutes.[5] Alternatively, incorporation can be stopped by washing away the excess dye.[2]
-
Pellet the cells by centrifugation (e.g., 5,000 rpm for 5 minutes).[5]
-
Wash the cell pellet three times with PBS to remove unincorporated this compound.[5]
-
Resuspend the final cell pellet in PBS for imaging.
-
Mount the cells on a microscope slide and visualize using a fluorescence microscope equipped with a suitable filter set for green fluorescence.
In Vitro HADA Incorporation Assay Coupled to PG Synthesis
This protocol is adapted from a study on LdtD activity and can be modified for this compound to assess in vitro incorporation.[5]
Caption: Workflow for an in vitro FDAA incorporation assay.
Reaction Mixture (50 µL final volume):
-
50 mM Tris-HCl, pH 7.0
-
175 mM NaCl
-
10 mM MgCl2
-
0.1% Triton X-100
-
200 µM HADA (or NADA)
-
Radioactively labeled Lipid II (~10,000 dpm)
-
15 µL of PG from BW25113Δ6LDT
-
1 µM PBP5
-
1 µM PBP1b-TP*
-
2 µM LpoB
-
2 µM LdtD
Procedure:
-
Combine all components of the reaction mixture.
-
Incubate the reaction at 37°C for 2 hours.
-
Stop the reaction by boiling the samples for 10 minutes.
-
Centrifuge the samples for 20 minutes to pellet any insoluble material.
-
Recover the supernatant and adjust the pH to 4 with 20% phosphoric acid.
-
Analyze the muropeptides by HPLC using an online radioactivity detector and monitoring absorbance at 205 nm.
Factors Influencing this compound Incorporation
Several factors can influence the efficiency and pattern of this compound labeling:
-
Bacterial Species: The specific enzymatic machinery for PG synthesis varies between species, leading to different incorporation efficiencies and patterns.[1]
-
Growth Phase: Actively growing and dividing cells will show more intense labeling at the sites of new cell wall synthesis.[5]
-
pH: The activity of certain L,D-transpeptidases is pH-dependent. For instance, in E. coli, LdtD is more active at pH 7.0, while LdtE and LdtF show greater activity at pH 5.0.[5][11]
-
Probe Concentration and Incubation Time: These parameters can be adjusted to achieve either pulse-labeling of active synthesis sites or uniform labeling of the entire cell wall.[2]
-
Outer Membrane Permeability: In Gram-negative bacteria, the outer membrane can be a barrier to the uptake of some FDAAs.[12]
Conclusion
This compound is a versatile and powerful tool for studying peptidoglycan biosynthesis in a wide range of bacteria. Its incorporation is primarily mediated by L,D-transpeptidases, providing a direct readout of this important enzymatic activity. By understanding the mechanism of incorporation and carefully controlling experimental parameters, researchers can gain valuable insights into the spatial and temporal dynamics of bacterial cell wall synthesis. This knowledge is crucial for fundamental microbiology research and for the development of novel antimicrobial strategies that target this essential bacterial process.
References
- 1. In situ Probing of Newly Synthesized Peptidoglycan in Live Bacteria with Fluorescent D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of fluorescent D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Situ probing of newly synthesized peptidoglycan in live bacteria with fluorescent D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Fluorescent D-Amino Acid NADA as a Tool to Study the Conditional Activity of Transpeptidases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent D-amino acids - Wikipedia [en.wikipedia.org]
- 7. Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of the l,d-Transpeptidases for Peptidoglycan Cross-Linking in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. L,D-Transpeptidase Specific Probe Reveals Spatial Activity of Peptidoglycan Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Fluorescent D-Amino Acid NADA as a Tool to Study the Conditional Activity of Transpeptidases in Escherichia coli [frontiersin.org]
- 12. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound | Fluorescent Probe | TargetMol [targetmol.com]
NADA-Green: A Technical Guide to its Fluorescence Properties and Applications in Bacterial Cell Wall Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
NADA-green (3-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-alanine hydrochloride) is a fluorescent D-amino acid (FDAA) that serves as a powerful probe for visualizing bacterial cell wall synthesis in live bacteria.[1][2][3][4][5] By mimicking D-alanine, a key component of peptidoglycan, this compound is incorporated directly into the cell wall at sites of active synthesis, offering a dynamic view of bacterial growth and morphology.[1][2][3][5] Its utility in fluorescence microscopy and flow cytometry makes it a valuable tool for studying bacterial physiology, screening for antimicrobial compounds that target cell wall synthesis, and understanding mechanisms of antibiotic resistance.
Core Fluorescence and Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Weight | 303.66 g/mol | [1][2][3] |
| Formula | C₉H₉N₅O₅·HCl | [1][3] |
| Purity | ≥95% (HPLC) | [2][3] |
| Solubility | Soluble to 100 mM in DMSO | [1][2][3] |
| Storage | Store at -20°C, protected from light | [1][3][7] |
Table 2: Spectroscopic Properties of this compound
| Property | Value | References |
| Excitation Maximum (λabs) | ~450 nm or ~490 nm | [1][2][3][7][8] |
| Emission Maximum (λem) | ~555 nm or ~520 nm | [1][2][3][7][8] |
| Molar Extinction Coefficient (ε) | 25,000 M⁻¹cm⁻¹ | [1][3] |
| Emission Color | Green | [1][2][3] |
| Quantum Yield (Φ) | Data not available | |
| Photostability | Reported to have low photostability | [6] |
Note: Discrepancies in excitation and emission maxima are reported by different suppliers. It is recommended to determine the optimal settings empirically on your specific instrument.
Mechanism of Action: Incorporation into Peptidoglycan
This compound's mechanism of action relies on its structural similarity to D-alanine, allowing it to be recognized and utilized by the bacterial cell wall synthesis machinery. The incorporation is not a cytoplasmic process but occurs in the periplasm (in Gram-negative bacteria) or extracellularly (in Gram-positive bacteria).[9] Two main classes of enzymes are responsible for this process:
-
L,D-Transpeptidases (LDTs): These enzymes create 3-3 cross-links in the peptidoglycan and are key to incorporating this compound.[1][2][3][10]
-
D,D-Transpeptidases (Penicillin-Binding Proteins, PBPs): These essential enzymes, responsible for the conventional 4-3 peptidoglycan cross-links, can also incorporate the fluorescent analog.[9][10]
The dye is covalently integrated into the peptidoglycan sacculus, providing a stable and specific label of newly synthesized material.[4][7] This allows for the visualization of growth patterns, such as peripheral and septal labeling, without significantly impacting the bacterial growth rate.[1][2][3][5]
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve it in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 10-100 mM.[1][2][3] For example, to make a 10 mM stock, add 330 µL of DMSO to 1 mg of this compound powder (MW: 303.66).
-
Mixing: Vortex thoroughly to ensure the dye is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.[1][3][7] The solution in DMSO should be stable for at least one month when stored properly.[7]
Protocol for Staining E. coli for Fluorescence Microscopy
This protocol is a general guideline and may require optimization for different bacterial strains and growth conditions.
-
Bacterial Culture: Grow E. coli in a suitable liquid medium (e.g., LB broth) at 37°C with shaking to the desired growth phase (typically early to mid-logarithmic phase, OD₆₀₀ ≈ 0.2-0.5).
-
Labeling: Add this compound from the stock solution directly to the bacterial culture to a final concentration of 1-10 µM.[11] For short pulse-chase experiments, higher concentrations (e.g., 0.5 mM) for very short incubation times (e.g., 2 minutes) have been reported.[10][12]
-
Incubation: Incubate the culture under normal growth conditions for a period ranging from a few minutes to one or more generations, depending on the experimental goal.
-
Washing (Optional but Recommended): To reduce background fluorescence, pellet the cells by centrifugation (e.g., 5000 x g for 3 minutes).
-
Resuspension: Carefully remove the supernatant and resuspend the cell pellet in fresh, pre-warmed medium or a suitable buffer (e.g., Phosphate-Buffered Saline - PBS). Repeat the wash step two more times.
-
Slide Preparation: Place a small volume (e.g., 1-2 µL) of the stained and washed cell suspension onto a clean microscope slide.
-
Immobilization: Cover the droplet with a coverslip. To immobilize the cells for imaging, a thin pad of 1-1.5% agarose (B213101) in PBS can be placed on the slide before adding the cell suspension.
-
Imaging: Visualize the cells using a fluorescence microscope equipped with appropriate filters for green fluorescence (e.g., a FITC or GFP filter set). Image acquisition settings, particularly exposure time, should be minimized to reduce photobleaching due to the dye's low photostability.[6]
General Protocol for Flow Cytometry Analysis
-
Sample Preparation: Prepare and label bacterial cells with this compound as described in steps 1-3 of the microscopy protocol. A cell density of approximately 1 x 10⁶ to 1 x 10⁷ cells/mL is typically suitable.
-
Washing: Wash the cells at least twice with a suitable sheath fluid or buffer (e.g., filtered PBS) to remove unbound dye and reduce background noise. Centrifuge between washes.
-
Resuspension: Resuspend the final cell pellet in a precise volume of sheath fluid.
-
Data Acquisition: Analyze the sample on a flow cytometer equipped with a blue laser (e.g., 488 nm) for excitation. Detect the emission signal in the green channel (e.g., ~520-555 nm, typically the FITC channel).
-
Gating and Analysis: Gate the bacterial population based on forward and side scatter properties to exclude debris. Analyze the fluorescence intensity of the gated population to quantify dye incorporation.[11]
References
- 1. Peptidoglycan LD-Transpeptidases | MDPI [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Factors essential for L,D-transpeptidase-mediated peptidoglycan cross-linking and β-lactam resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Fluorescent D-Amino Acid NADA as a Tool to Study the Conditional Activity of Transpeptidases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | Fluorescent Probe | TargetMol [targetmol.com]
- 12. researchgate.net [researchgate.net]
Unlocking Bacterial Growth: A Technical Guide to Peptidoglycan Synthesis with NADA-green
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial cell wall, a unique and essential organelle, provides structural integrity and protection from osmotic stress.[1] Composed primarily of peptidoglycan (PG), a vast polymer of glycan strands cross-linked by short peptides, its synthesis is a critical process for bacterial viability and a key target for many antibiotics.[1][2] Understanding the dynamics of PG synthesis is therefore paramount in the quest for novel antimicrobial agents. This technical guide provides an in-depth exploration of the use of NADA-green (NBD-amino-D-alanine), a fluorescent D-amino acid (FDAA), for the in-situ labeling and visualization of PG synthesis in live bacteria.[3][4][5]
This compound is a powerful tool that is efficiently incorporated into the PG of diverse bacterial species at the sites of active biosynthesis.[4][5] This incorporation allows for the specific and covalent probing of bacterial growth with minimal perturbation, offering a real-time window into the complex process of cell wall construction.[2][5] This guide will detail the underlying mechanisms, provide comprehensive experimental protocols, present quantitative data, and illustrate key pathways and workflows, equipping researchers with the knowledge to effectively utilize this compound in their studies.
Core Concepts: The Mechanism of this compound Incorporation
This compound is a synthetic molecule that mimics D-alanine, a natural component of the pentapeptide side chains of peptidoglycan precursors. The bacterial cell wall synthesis machinery, specifically transpeptidases (both D,D- and L,D-transpeptidases), recognizes this compound and incorporates it into the growing PG network.[6] This process occurs at the sites of active cell wall synthesis, which in many bacteria includes the septum during cell division and along the lateral walls during elongation.[3][5] The result is a fluorescently labeled cell wall that directly reports on the spatial and temporal dynamics of PG synthesis.[2]
dot
Caption: Peptidoglycan synthesis and this compound labeling pathway.
Quantitative Data Presentation
The following tables summarize key quantitative properties of this compound and its application in labeling different bacterial species.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 303.66 g/mol | |
| Formula | C₉H₉N₅O₅·HCl | |
| Excitation Maximum (λex) | ~450 nm | |
| Emission Maximum (λem) | ~555 nm | [3] |
| Extinction Coefficient (ε) | 25,000 M⁻¹cm⁻¹ | |
| Solubility | Soluble to 100 mM in DMSO |
Table 2: this compound Labeling Parameters for Common Bacterial Species
| Bacterial Species | Gram Type | Typical Concentration | Labeling Time | Reference |
| Escherichia coli | Negative | 0.5 mM | 2 - 20 min | [6] |
| Bacillus subtilis | Positive | 500 µM | 20 min | [5] |
| Mycobacterium smegmatis | N/A | Not specified | Not specified | [7] |
| Streptomyces venezuelae | Positive | Not specified | 5 min (pulse) | [5] |
Table 3: Quantification of this compound Incorporation in E. coli Mutants
| E. coli Strain | Relevant Genotype | Mean NADA Fluorescence (Arbitrary Units) | Standard Deviation |
| BW25113ΔmrcB (control) | Lacks PBP1b | ~50 | ±10 |
| BW25113ΔmrcB + ldtD | Lacks PBP1b, expresses LdtD | ~50 | ±10 |
| BW25113ΔmrcB + mrcA | Lacks PBP1b, expresses PBP1a | ~60 | ±15 |
| BW25113ΔmrcB + mrcB | Lacks PBP1b, expresses PBP1b | ~120 | ±25 |
| BW25113ΔmrcB + pbpC | Lacks PBP1b, expresses PBP1c | ~55 | ±12 |
| BW25113ΔmrcB + ldtD + mrcA | Lacks PBP1b, expresses LdtD & PBP1a | ~100 | ±20 |
| BW25113ΔmrcB + ldtD + mrcB | Lacks PBP1b, expresses LdtD & PBP1b | ~250 | ±50 |
| BW25113ΔmrcB + ldtD + pbpC | Lacks PBP1b, expresses LdtD & PBP1c | ~80 | ±18 |
Data adapted from Hernandez et al., 2018.[6] The values are illustrative representations based on the published data.
Experimental Protocols
This section provides detailed methodologies for key experiments using this compound.
Protocol 1: General Labeling of E. coli with this compound
This protocol is adapted from Hernandez et al., 2018.[6]
1. Materials:
- E. coli strain of interest
- Luria-Bertani (LB) or Antibiotic Broth (AB) medium
- This compound
- Dimethyl sulfoxide (B87167) (DMSO)
- 70% (vol/vol) ethanol (B145695), ice-cold
- Phosphate-buffered saline (PBS)
- Microscope slides and coverslips
- Fluorescence microscope with appropriate filter sets (e.g., GFP or FITC channel)
2. Procedure:
- Bacterial Culture: Inoculate the E. coli strain into fresh LB or AB medium and grow overnight at 37°C with shaking. The next day, dilute the culture 1:500 in pre-warmed medium and grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches approximately 0.25.
- This compound Stock Solution: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C.
- Labeling:
- Collect an appropriate volume of the bacterial culture by centrifugation.
- Resuspend the cell pellet in 100 µL of pre-warmed medium.
- Add this compound to a final concentration of 0.5 mM.
- Incubate for 2 to 20 minutes at 37°C. The optimal labeling time may need to be determined empirically for different strains and experimental goals.
- Fixation: Add 700 µL of ice-cold 70% ethanol to the cell suspension and incubate for 10 minutes on ice. This step stops further label incorporation and fixes the cells.
- Washing:
- Centrifuge the fixed cells.
- Discard the supernatant and resuspend the cell pellet in PBS.
- Repeat the centrifugation and resuspension step twice to ensure removal of unincorporated this compound.
- Microscopy:
- Resuspend the final cell pellet in a small volume of PBS.
- Mount a small aliquot of the cell suspension on a microscope slide with a coverslip.
- Image the cells using a fluorescence microscope with settings appropriate for the green fluorescence of this compound.
dot
References
- 1. Sorting Out Antibiotics' Mechanisms of Action: a Double Fluorescent Protein Reporter for High-Throughput Screening of Ribosome and DNA Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of fluorescent D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (PDF) Synthesis of Fluorescent D-Amino Acids and Their Use [research.amanote.com]
- 4. This compound | Fluorescent Probe | TargetMol [targetmol.com]
- 5. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Fluorescent D-Amino Acid NADA as a Tool to Study the Conditional Activity of Transpeptidases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptidoglycan precursor synthesis along the sidewall of pole-growing mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to NADA-green: A Fluorescent Probe for Peptidoglycan Biosynthesis
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of NADA-green (NBD-amino-D-alanine), a fluorescent D-amino acid analog used for in situ labeling of peptidoglycan (PG) in live bacteria. This document details the core mechanism of action, experimental protocols, quantitative data analysis, and applications in drug development, offering researchers a thorough understanding of how to effectively utilize this powerful tool.
Introduction to this compound
This compound is a vital tool for studying bacterial cell wall biosynthesis, a fundamental process and a key target for many antibiotics. As a fluorescent derivative of D-alanine, this compound is incorporated into the peptidoglycan layer during its synthesis, allowing for the direct visualization of bacterial growth and cell wall remodeling.[1][2][3] Its minimal impact on bacterial growth rate makes it an ideal probe for studying these dynamic processes in real-time.[1][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 303.66 g/mol | [3] |
| Formula | C9H9N5O5.HCl | [3] |
| Excitation Maximum (λex) | ~450 nm | [3] |
| Emission Maximum (λem) | ~555 nm | [3] |
| Solubility | Soluble to 100 mM in DMSO | [3] |
| Purity | ≥95% | [3] |
Core Mechanism of Peptidoglycan Labeling
This compound is incorporated into the bacterial peptidoglycan by the same enzymes that are responsible for the natural cross-linking of the cell wall.[1] The primary enzymes involved are transpeptidases, specifically DD-transpeptidases (also known as Penicillin-Binding Proteins, PBPs) and LD-transpeptidases.[1] These enzymes recognize the D-alanine moiety of this compound and incorporate it into the peptide side chains of the peptidoglycan structure. This process allows for the covalent labeling of newly synthesized peptidoglycan, providing a direct readout of cell wall synthesis activity.[2][4]
The following diagram illustrates the general workflow for a this compound labeling experiment.
General experimental workflow for this compound labeling.
Detailed Experimental Protocols
The following protocols are based on methodologies cited in published research and can be adapted for various bacterial species.
-
Dissolve this compound powder in dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 10 mM.
-
Store the stock solution at -20°C, protected from light.
-
Grow E. coli cells in a suitable rich medium (e.g., Lysogeny Broth) at 37°C with shaking to an early to mid-exponential phase (OD600 ≈ 0.2-0.4).[1]
-
Add this compound to the culture to a final concentration of 0.5 mM.[1]
-
Incubate the culture under the same growth conditions for a short pulse, typically 2 to 20 minutes, depending on the desired labeling intensity and temporal resolution.[1]
-
To stop the labeling process, harvest the cells by centrifugation (e.g., 5,000 x g for 5 minutes).
-
Fix the cells by resuspending the pellet in 70% ethanol (B145695) and incubating for 10 minutes at room temperature.[1]
-
Wash the fixed cells three times with Phosphate Buffered Saline (PBS) to remove unincorporated this compound.[1]
-
Resuspend the final cell pellet in PBS for imaging.
-
Mount a small volume of the labeled and washed bacterial suspension on a microscope slide with a coverslip. Agarose pads can be used for live-cell imaging.
-
Visualize the cells using a fluorescence microscope equipped with appropriate filters for green fluorescence (excitation ~450 nm, emission ~555 nm).
Quantitative Data Analysis
The fluorescence intensity of this compound incorporation can be quantified to compare cell wall synthesis under different conditions or between different bacterial strains.
Table 2: Quantification of this compound Incorporation in E. coli Strains
| E. coli Strain | Condition | Mean Cellular Fluorescence (Arbitrary Units ± SD) | Reference |
| BW25113 (Wild-Type) | Untreated | 150 ± 25 | [1] |
| BW25113Δ6LDT | Lacking all LD-transpeptidases | 15 ± 5 | [1] |
| BW25113Δ6LDT | Expressing ldtD | 120 ± 20 | [1] |
Data are representative and compiled from findings in referenced literature. Actual values may vary based on experimental conditions.
Table 3: Percentage of NADA Incorporation into Muropeptides
| Bacterial Species | % of Total Muropeptides Labeled with NADA | Reference |
| Escherichia coli | 1.5% | [2] |
| Bacillus subtilis | 3.0% | [2] |
| Agrobacterium tumefaciens | 0.5% | [2] |
Visualization of the Labeling Pathway
The incorporation of this compound into the peptidoglycan occurs in the periplasmic space for Gram-negative bacteria. The following diagram illustrates the key steps of this process.
References
- 1. The Fluorescent D-Amino Acid NADA as a Tool to Study the Conditional Activity of Transpeptidases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In situ Probing of Newly Synthesized Peptidoglycan in Live Bacteria with Fluorescent D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
NADA-green as a Probe for Bacterial Growth: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetyl-L-cysteine-based fluorescent probes, particularly NADA-green (N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-D-alanine), have emerged as powerful tools for the real-time monitoring of bacterial growth and viability. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation associated with the use of this compound. We delve into the underlying mechanism of this compound's incorporation into the bacterial peptidoglycan, present detailed methodologies for its application in various experimental settings, and offer quantitative data for comparative analysis. Furthermore, this guide illustrates key signaling pathways and experimental workflows using Graphviz diagrams, providing a robust resource for researchers and drug development professionals seeking to leverage this technology.
Introduction
The study of bacterial growth and viability is fundamental to various fields, including microbiology, infectious disease research, and antibiotic development. Traditional methods for assessing bacterial viability, such as colony-forming unit (CFU) assays, can be time-consuming and may not be suitable for high-throughput applications. Fluorescent probes offer a rapid and sensitive alternative for real-time analysis of bacterial populations.
This compound is a fluorescent D-amino acid (FDAA) that is actively incorporated into the peptidoglycan layer of growing bacteria.[1] This incorporation is mediated by the same enzymes responsible for the synthesis of the cell wall, making this compound a specific marker for metabolically active, growing cells. Its fluorescence (excitation/emission λ ~450/555 nm) allows for the direct visualization and quantification of bacterial growth using techniques such as fluorescence microscopy and flow cytometry.[1]
This guide will provide an in-depth exploration of this compound as a bacterial growth probe, with a focus on its practical application in research and drug discovery.
Mechanism of Action: Incorporation into Peptidoglycan
The bacterial cell wall is a dynamic structure primarily composed of peptidoglycan (PG), a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains. The synthesis and remodeling of peptidoglycan are essential for bacterial growth, division, and maintenance of cell shape.
This compound, as a D-alanine analog, is recognized and incorporated into the pentapeptide side chains of the peptidoglycan precursor, Lipid II. This process is primarily catalyzed by transpeptidases, also known as penicillin-binding proteins (PBPs). There are two main types of transpeptidases involved in this process: D,D-transpeptidases and L,D-transpeptidases.
-
D,D-Transpeptidases: These enzymes catalyze the formation of cross-links between the fourth D-alanine of one peptide chain and the third amino acid (often meso-diaminopimelic acid or L-lysine) of an adjacent chain.
-
L,D-Transpeptidases: These enzymes form cross-links between the third amino acid of two adjacent peptide chains.
The incorporation of this compound into the peptidoglycan is a hallmark of active cell wall synthesis and, therefore, a reliable indicator of bacterial growth.
Figure 1: Peptidoglycan synthesis and this compound incorporation pathway.
Quantitative Data Presentation
The efficiency of this compound labeling can vary between different bacterial species, primarily due to differences in cell wall structure and the activity of transpeptidases. The following tables summarize key quantitative data related to this compound.
Table 1: Optical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | ~450 nm | [1] |
| Emission Maximum (λem) | ~555 nm | [1] |
| Molar Extinction Coefficient (ε) | 25,000 M⁻¹cm⁻¹ | [1] |
| Quantum Yield | Not widely reported | |
| Solubility | Soluble to 100 mM in DMSO |
Table 2: Comparison of Signal-to-Noise Ratio (SNR) of Fluorescent D-Amino Acids
| Probe | SNR in E. coli | SNR in B. subtilis | Reference |
| HADA (blue) | 6.3 | 2.69 | [2] |
| This compound | 1.9 | 1.55 | [2] |
| TDL (red) | 1.07 | 2.91 | [2] |
| SNR was measured under specific experimental and imaging conditions as described in the reference. Higher values indicate better signal quality. |
Table 3: General Comparison of this compound with Other Viability Probes
| Feature | This compound | SYTO9 / Propidium Iodide (PI) |
| Mechanism | Incorporation into peptidoglycan of growing cells | Stains nucleic acids based on membrane integrity |
| Indicates | Metabolic activity and cell wall synthesis | Membrane integrity (Live/Dead) |
| Gram-positive Labeling | Generally effective | Effective |
| Gram-negative Labeling | Can be less efficient due to the outer membrane | Effective |
| Fixable | Yes (e.g., with ethanol) | No (PI signal is lost) |
| Application | Monitoring growth, antibiotic mechanism of action | General viability assessment |
Experimental Protocols
The following are detailed protocols for common applications of this compound.
General Bacterial Growth Monitoring by Fluorescence Microscopy
This protocol describes the basic procedure for labeling bacteria with this compound for visualization of growth patterns.
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate bacterial growth medium (e.g., LB, TSB)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (for fixation)
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)
Procedure:
-
Grow bacteria to the mid-logarithmic phase (e.g., OD600 of 0.2-0.5).
-
Add this compound to the bacterial culture to a final concentration of 1-10 µM. The optimal concentration may need to be determined empirically for each bacterial species and experimental condition.
-
Incubate the culture under normal growth conditions (e.g., 37°C with shaking) for a period ranging from a few minutes to one generation time. Shorter incubation times will label the most active sites of peptidoglycan synthesis.
-
(Optional) To stop further incorporation of the probe, fix the cells by adding an equal volume of cold 70% ethanol and incubate for 10 minutes.[3]
-
Pellet the cells by centrifugation (e.g., 5000 x g for 5 minutes).
-
Wash the cells twice with PBS to remove unincorporated this compound.
-
Resuspend the cell pellet in a small volume of PBS.
-
Mount a small volume of the cell suspension on a microscope slide with a coverslip.
-
Image the cells using a fluorescence microscope.
Figure 2: Experimental workflow for bacterial labeling with this compound.
Antibiotic Susceptibility and Mechanism of Action Studies
This compound can be used to assess the effect of antibiotics that target cell wall synthesis. A decrease in this compound fluorescence indicates inhibition of peptidoglycan synthesis.
Procedure:
-
Grow bacteria to the mid-logarithmic phase.
-
Divide the culture into experimental and control groups.
-
To the experimental group, add the antibiotic at the desired concentration. To the control group, add the vehicle (e.g., water or DMSO).
-
Incubate for a predetermined time.
-
Add this compound to both cultures and incubate as described in Protocol 4.1.
-
Process and image the cells as described in Protocol 4.1.
-
Quantify the fluorescence intensity of the cells in both groups to determine the effect of the antibiotic on peptidoglycan synthesis.
Bacterial Viability Assessment by Flow Cytometry
Flow cytometry allows for the high-throughput quantification of this compound labeled bacteria.
Procedure:
-
Label bacteria with this compound as described in Protocol 4.1.
-
After washing, resuspend the cells in an appropriate sheath fluid (e.g., filtered PBS).
-
Analyze the cell suspension using a flow cytometer equipped with a blue laser (e.g., 488 nm) for excitation and a green emission filter (e.g., 530/30 nm bandpass).
-
Gate on the bacterial population based on forward and side scatter properties.
-
Quantify the percentage of fluorescently labeled cells and the mean fluorescence intensity.
Applications in Drug Development
This compound is a valuable tool for drug development, particularly in the discovery and characterization of new antibiotics.
High-Throughput Screening (HTS)
Fluorescence-based assays are amenable to HTS. A typical HTS workflow for discovering inhibitors of peptidoglycan synthesis would involve:
-
Dispensing a library of small molecules into a multi-well plate.
-
Adding a bacterial culture to each well.
-
Incubating for a period to allow for bacterial growth and compound interaction.
-
Adding this compound to all wells.
-
Incubating to allow for probe incorporation.
-
Measuring the fluorescence in each well using a plate reader.
-
Wells with significantly reduced fluorescence indicate the presence of a potential inhibitor of cell wall synthesis.
Figure 3: Logical relationship for using this compound in drug discovery.
Mechanism of Action Studies
As demonstrated in Protocol 4.2, this compound can be used to confirm if a novel antibiotic's mechanism of action involves the inhibition of peptidoglycan synthesis. This provides crucial information for the further development of the drug candidate.
Conclusion
This compound is a versatile and powerful fluorescent probe for the study of bacterial growth and viability. Its specific incorporation into the sites of active peptidoglycan synthesis provides a direct readout of bacterial metabolic activity. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals. The ability to visualize and quantify bacterial growth in real-time, coupled with its applicability in high-throughput screening, positions this compound as an indispensable tool in the fight against bacterial infections.
References
- 1. This compound | Fluorescent Probes for Imaging Bacteria | Tocris Bioscience [tocris.com]
- 2. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Fluorescent D-Amino Acid NADA as a Tool to Study the Conditional Activity of Transpeptidases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Exploring Bacterial Morphology: A Technical Guide to NADA-Green Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of NADA-green (Nitrobenzofurazan-amino-D-alanine), a fluorescent D-amino acid, for visualizing and quantifying bacterial morphology and cell wall biosynthesis. This powerful tool offers a minimally invasive method for real-time imaging of peptidoglycan synthesis in live bacteria, providing critical insights for microbiology research and antibiotic development.
Introduction to this compound
This compound is a fluorescent probe that is actively incorporated into the bacterial cell wall during peptidoglycan (PG) synthesis.[1] As a D-amino acid analog, it is recognized by the enzymes responsible for cross-linking the peptide side chains of the PG sacculus, primarily DD-transpeptidases and LD-transpeptidases.[2][3] This metabolic labeling results in strong, covalent fluorescent tagging of newly synthesized PG, allowing for the precise visualization of growth patterns, cell division, and morphological changes. This compound exhibits bright green fluorescence with an excitation maximum around 450 nm and an emission maximum around 555 nm, making it suitable for standard fluorescence microscopy techniques.[1][4]
Mechanism of Incorporation and Signaling
The incorporation of this compound into the peptidoglycan is a multi-step process integrated into the natural cell wall biosynthesis pathway. The following diagram illustrates the key steps involved.
Caption: Peptidoglycan synthesis and this compound incorporation pathway.
Quantitative Data Presentation
The choice of a fluorescent D-amino acid (FDAA) can significantly impact the quality of labeling and the signal-to-noise ratio (SNR). The following table summarizes a comparison of this compound with another common FDAA, HADA (HCC-amino-D-alanine), in different bacterial species.
| Probe | Bacterial Species | Concentration | Labeling Time | Signal-to-Noise Ratio (SNR) | Reference |
| This compound | Escherichia coli | 500 µM | Several generations | 1.9 | [5][6] |
| This compound | Bacillus subtilis | 500 µM | 20 min | 1.55 | [5][6] |
| HADA | Escherichia coli | 500 µM | Several generations | 6.3 | [5][6] |
| HADA | Bacillus subtilis | 500 µM | 20 min | 2.69 | [5][6] |
Note: Higher SNR values indicate better labeling quality with a stronger signal relative to the background. In some bacteria, achieving a similar signal-to-noise ratio with this compound may require a higher probe concentration compared to HADA.[5]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following sections provide protocols for key experiments using this compound.
General Bacterial Labeling Protocol
This protocol outlines the basic steps for labeling live bacteria with this compound.
Caption: General workflow for bacterial labeling with this compound.
Methodology:
-
Bacterial Culture: Grow bacteria to the mid-logarithmic phase in a suitable liquid culture medium.
-
Probe Addition: Add this compound to the bacterial culture to a final concentration of 0.5-1 mM.[6] The optimal concentration may vary depending on the bacterial species and experimental goals.
-
Incubation: Incubate the culture under normal growth conditions for a desired period. For pulse-labeling, this can be as short as 30 seconds for rapidly growing species like E. coli.[5] For continuous labeling, incubation can last for several generations.
-
Washing: Pellet the bacterial cells by centrifugation and wash them two to three times with phosphate-buffered saline (PBS) or fresh growth medium to remove unincorporated probe.
-
Fixation (Optional): For fixed-cell imaging, resuspend the cells in a suitable fixative, such as 4% paraformaldehyde in PBS, and incubate for 20-30 minutes at room temperature.
-
Imaging: Resuspend the cells in PBS or an appropriate imaging buffer and mount them on a microscope slide for observation using a fluorescence microscope equipped with a suitable filter set for green fluorescence.
Pulse-Chase Labeling for Studying Cell Wall Dynamics
This technique allows for the visualization of new cell wall synthesis over time.
References
- 1. rndsystems.com [rndsystems.com]
- 2. The Fluorescent D-Amino Acid NADA as a Tool to Study the Conditional Activity of Transpeptidases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: NADA-Green Labeling of E. coli
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorescent D-amino acids (FDAAs) are powerful tools for probing bacterial cell wall synthesis in living bacteria.[1][2] These molecules are incorporated into peptidoglycan at sites of active biosynthesis, allowing for the specific, covalent labeling of bacterial growth with minimal perturbation.[1][3] NADA-green (NBD-amino-D-alanine) is a green fluorescent D-amino acid probe that is efficiently integrated into the peptidoglycan of a diverse range of bacterial species, including Escherichia coli.[4][5][6] This technique enables real-time tracking of cell wall synthesis, providing valuable insights into bacterial growth, cell division, and the effects of antibiotics.[4][7][8] In E. coli, the incorporation of NADA is primarily mediated by LD-transpeptidases (LD-TPases).[7][8]
These application notes provide a detailed protocol for the fluorescent labeling of E. coli using this compound for subsequent visualization by fluorescence microscopy.
Quantitative Data Summary
For successful labeling, the concentration of this compound, incubation time, and imaging settings are critical parameters. The following table summarizes the key quantitative data for this compound labeling of E. coli.
| Parameter | Value | Source(s) |
| This compound Stock Solution | 100 mM in DMSO | |
| Working Concentration | 1-10 µM or 0.5 mM | [4][7] |
| Excitation Wavelength (λex) | ~450-490 nm | [4][5] |
| Emission Wavelength (λem) | ~520-555 nm | [4][5] |
| Labeling Time | 30 seconds to 20 minutes | [1][7][9] |
| Fixation (Optional) | 70% Ethanol (B145695) for 10 minutes | [7] |
Experimental Protocols
Materials and Reagents
-
E. coli strain (e.g., BW25113)
-
Luria-Bertani (LB) or other suitable growth medium
-
This compound probe
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol (for fixation, optional)
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets
Protocol 1: this compound Labeling of E. coli for Fluorescence Microscopy
This protocol details the steps for labeling exponentially growing E. coli with this compound.
1. Preparation of this compound Stock Solution:
- Prepare a 100 mM stock solution of this compound by dissolving the required amount in high-quality, anhydrous DMSO.
- Vortex thoroughly to ensure complete dissolution.
- Store the stock solution at -20°C, protected from light.[3]
2. Bacterial Culture Preparation:
- Inoculate a single colony of E. coli into 5 mL of LB medium.
- Incubate overnight at 37°C with shaking.
- The following day, dilute the overnight culture 1:500 into fresh, pre-warmed LB medium.
- Grow the culture at 37°C with shaking until it reaches the exponential growth phase (OD600 ≈ 0.2-0.5).[7]
3. This compound Labeling:
- From the exponentially growing culture, take a 1 mL aliquot of cells.
- Add this compound to a final concentration of 0.5 mM (a 1:200 dilution of a 100 mM stock). Note: The optimal concentration may need to be determined empirically, with a range of 1-10 µM also being effective in some applications.[4][7]
- Incubate the cells with the this compound probe for 2 to 20 minutes at 37°C.[7] Shorter incubation times (e.g., 30 seconds) can be used to label sites of very active peptidoglycan synthesis.[1][9]
4. Cell Washing and Fixation (Optional):
- To stop the labeling reaction and remove unincorporated probe, pellet the cells by centrifugation (e.g., 5000 x g for 2 minutes).
- Resuspend the cell pellet in 1 mL of PBS.
- Repeat the centrifugation and resuspension steps two more times.
- For fixation, resuspend the final cell pellet in 1 mL of 70% ethanol and incubate for 10 minutes at room temperature.[7] Fixation can help to preserve cell morphology and prevent potential cell stress from washing steps.[7]
- After fixation, pellet the cells and resuspend in PBS.
5. Microscopy:
- Place a small volume (e.g., 2-5 µL) of the labeled cell suspension onto a clean microscope slide and cover with a coverslip.
- Image the cells using a fluorescence microscope equipped with a filter set appropriate for this compound (e.g., a standard FITC or GFP filter set).
- Acquire both phase-contrast or DIC and fluorescence images.
Visualizations
Signaling Pathway of this compound Incorporation
References
- 1. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent D-amino acids - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Fluorescent Probe | TargetMol [targetmol.com]
- 5. tocris.com [tocris.com]
- 6. mdpi.com [mdpi.com]
- 7. The Fluorescent D-Amino Acid NADA as a Tool to Study the Conditional Activity of Transpeptidases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Fluorescent D-Amino Acid NADA as a Tool to Study the Conditional Activity of Transpeptidases in Escherichia coli [frontiersin.org]
- 9. In situ Probing of Newly Synthesized Peptidoglycan in Live Bacteria with Fluorescent D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
NADA-Green Staining of Bacillus subtilis for Peptidoglycan Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visualizing bacterial cell wall synthesis is crucial for understanding bacterial growth, morphogenesis, and the mechanisms of action of antibiotics. Fluorescent D-amino acids (FDAAs) have emerged as powerful tools for in situ labeling of peptidoglycan (PG) synthesis. NADA-green (4-Nitro-2,1,3-benzoxadiazole-amino-D-alanine) is a green fluorescent D-amino acid analog that is incorporated into the peptidoglycan of actively growing bacteria, including the Gram-positive model organism Bacillus subtilis. This incorporation is mediated by D,D-transpeptidases, which are key enzymes in the final stages of peptidoglycan cross-linking. These application notes provide a detailed, step-by-step guide for utilizing this compound to label the sites of active peptidoglycan synthesis in Bacillus subtilis.
Data Presentation
The following table summarizes quantitative data for this compound staining in Bacillus subtilis based on published literature. This data can be used as a starting point for experimental design and optimization.
| Parameter | Value | Species | Notes | Reference |
| Concentration | 500 µM | Bacillus subtilis | This concentration has been shown to provide a detectable signal. | [1] |
| Incubation Time | 20 minutes | Bacillus subtilis | A 20-minute pulse labeling is sufficient to visualize active PG synthesis. | [1] |
| Signal-to-Noise Ratio (SNR) | 1.55 | Bacillus subtilis | SNR was determined under specific experimental and imaging conditions. | [1] |
Experimental Protocols
This protocol outlines the necessary steps for labeling Bacillus subtilis with this compound for fluorescence microscopy analysis.
Materials and Reagents:
-
Bacillus subtilis culture (e.g., strain PY79 or 168)
-
Luria-Bertani (LB) broth or other suitable growth medium
-
This compound (stock solution in DMSO, typically 10-50 mM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixative solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Microcentrifuge tubes
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets for green fluorescence (Excitation/Emission λ ~450/555 nm)[2]
Protocol:
-
Culture Preparation:
-
Inoculate Bacillus subtilis into fresh LB broth from an overnight culture or a single colony.
-
Incubate the culture at 37°C with shaking (e.g., 200 rpm) until it reaches the mid-exponential growth phase (OD600 of approximately 0.4-0.6).
-
-
This compound Labeling:
-
To 1 mL of the bacterial culture, add this compound from the stock solution to a final concentration of 500 µM.
-
Incubate the culture with the this compound for 20 minutes at 37°C with shaking. This "pulse" labeling will specifically mark the sites of active peptidoglycan synthesis during this period.
-
-
Washing:
-
Pellet the labeled cells by centrifugation at 5,000 x g for 2 minutes.
-
Carefully remove the supernatant containing the excess, unincorporated this compound.
-
Resuspend the cell pellet in 1 mL of fresh, pre-warmed LB medium or PBS.
-
Repeat the centrifugation and resuspension steps two more times to ensure thorough removal of background fluorescence.
-
-
Fixation (Optional but Recommended):
-
After the final wash, resuspend the cell pellet in 1 mL of fixative solution.
-
For paraformaldehyde fixation, incubate at room temperature for 20-30 minutes.
-
For methanol (B129727) fixation, incubate at -20°C for 20 minutes.
-
Pellet the fixed cells by centrifugation and wash once with PBS to remove the fixative.
-
-
Microscopy:
-
Resuspend the final cell pellet in a small volume of PBS (e.g., 20-50 µL).
-
Place a small drop (e.g., 2-5 µL) of the cell suspension onto a clean microscope slide and cover with a coverslip. Agarose pads can be used to immobilize the cells for live-cell imaging.
-
Visualize the cells using a fluorescence microscope equipped with a filter set appropriate for this compound (e.g., a FITC or GFP filter set).
-
Actively growing and dividing cells will exhibit fluorescence at the septum and along the lateral walls, indicating the sites of new peptidoglycan insertion.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the underlying biological pathway involved in this compound staining of Bacillus subtilis.
References
- 1. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An integrative approach for imaging and quantitative analysis of gut microbiota growth <i>in vivo</i> using fluorescent D-amino acid labeling and fluorescence <i>in situ</i> hybridization [biophysics-reports.org]
Application Notes and Protocols for Pulse-Chase Labeling of Bacteria with NADA-Green
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulse-chase labeling is a powerful technique used to track the dynamics of cellular processes over time.[1][2] In bacteriology, this method, when combined with fluorescent D-amino acids (FDAAs) like NADA-green, provides an invaluable tool for visualizing bacterial cell wall synthesis and growth in living cells.[3][4][5] this compound (Nitrobenzofurazan-amino-D-alanine) is a fluorescent probe that is actively incorporated into the peptidoglycan (PG) layer of diverse bacterial species.[6][7][8] This incorporation is mediated by the enzymes responsible for PG biosynthesis, specifically DD-transpeptidases (also known as Penicillin-Binding Proteins or PBPs) and L,D-transpeptidases.[4][9][10] By introducing this compound for a short period (the "pulse") and then removing it or replacing it with an unlabeled analogue (the "chase"), researchers can follow the fate of newly synthesized peptidoglycan, offering insights into bacterial growth patterns, cell division, and the effects of antimicrobial agents.[11][12][13]
These application notes provide detailed protocols for using this compound in pulse-chase experiments to study bacterial cell wall dynamics.
Principle of this compound Labeling
This compound is a D-amino acid analogue that mimics native D-amino acids used in the construction of the bacterial cell wall.[8] During active growth, bacteria continuously synthesize and remodel their peptidoglycan layer. The terminal D-alanine residues of the pentapeptide precursors are recognized by transpeptidases, which cross-link adjacent glycan strands. Due to the promiscuity of these enzymes, this compound is incorporated into the peptide side chains of the peptidoglycan, effectively tagging sites of new cell wall synthesis with a green fluorescent signal.[4][10] This process occurs in situ in live bacteria with minimal impact on their growth rate.[7]
Applications
-
Visualization of Bacterial Growth: Track the spatial and temporal patterns of cell wall synthesis in various bacterial species.[5][11]
-
Antibiotic Mechanism of Action Studies: Assess the impact of antibiotics that target cell wall biosynthesis by observing changes in this compound incorporation.[6][12]
-
High-Resolution Microscopy: Suitable for use with fluorescence microscopy, including confocal and super-resolution techniques, to study bacterial morphology and cell division.[3][11]
-
Multi-labeling Experiments: Can be used in conjunction with other colored FDAAs to perform sequential labeling and visualize different stages of cell wall growth.[11][14]
Quantitative Data Summary
The following table summarizes key quantitative parameters for pulse-chase labeling experiments with this compound and other FDAAs, compiled from various studies.
| Parameter | Value | Bacterial Species Example | Notes |
| This compound Concentration | 1-10 µM | General use | Optimal concentration may vary by species and experimental conditions.[6] |
| 0.5 mM (500 µM) | Escherichia coli | Used for short labeling pulses.[9] | |
| 250 µM - 1 mM | General use | Higher concentrations may be needed, followed by washing to remove background.[5] | |
| Pulse Duration | 30 seconds | Escherichia coli | For rapidly growing species, short pulses can label active growth zones.[14][15] |
| 2 minutes | Agrobacterium tumefaciens, Staphylococcus aureus, Streptomyces venezuelae | Represents ~2-8% of the doubling time for these organisms.[14] | |
| 20 minutes | Escherichia coli | Longer pulse for sufficient labeling in specific experimental setups.[9] | |
| Excitation Wavelength (λex) | ~450 nm | N/A | [7][8] |
| Emission Wavelength (λem) | ~555 nm | N/A | [7][8] |
| Solubility | Soluble to 100 mM in DMSO | N/A | [7] |
Experimental Protocols
Materials
-
This compound probe
-
Bacterial culture in appropriate growth medium
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Phosphate-buffered saline (PBS) or appropriate buffer for washing
-
Fixative solution (e.g., 70% ethanol (B145695) or 4% paraformaldehyde in PBS)
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)
Protocol 1: General Labeling of Bacterial Cell Wall Synthesis
This protocol is for visualizing the sites of active peptidoglycan synthesis.
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 1-10 mM. Store at -20°C, protected from light.[8]
-
Culture Bacteria: Grow the bacterial species of interest in a suitable liquid medium to the desired growth phase (typically exponential phase).
-
Labeling (Pulse): Add the this compound stock solution to the bacterial culture to a final concentration of 1-10 µM.[6] Incubate the culture under normal growth conditions for a duration equivalent to a fraction of the cell's doubling time (e.g., 5-15 minutes).
-
Washing: Pellet the bacterial cells by centrifugation (e.g., 5000 x g for 2 minutes).
-
Resuspend the cell pellet in fresh, pre-warmed growth medium or PBS to wash away unincorporated this compound. Repeat the wash step 2-3 times.
-
Fixation (Optional): Resuspend the final cell pellet in a fixative solution, such as 70% ethanol, and incubate for 10 minutes.[9][15] This step terminates further labeling and preserves cell morphology.
-
Microscopy: Resuspend the fixed or washed live cells in a small volume of PBS. Mount a small aliquot onto a microscope slide with a coverslip.
-
Imaging: Visualize the labeled bacteria using a fluorescence microscope with filters appropriate for green fluorescence (λex ~450 nm, λem ~555 nm).[7]
Protocol 2: Pulse-Chase Experiment to Track Cell Wall Dynamics
This protocol allows for the visualization of new cell wall growth relative to previously synthesized peptidoglycan.
-
Pulse Step: Label an exponentially growing bacterial culture with this compound as described in Protocol 1, steps 1-3.
-
Washing: After the pulse, quickly wash the cells 2-3 times with fresh, pre-warmed growth medium to remove all extracellular this compound.
-
Chase Step: Resuspend the labeled cells in fresh medium containing no label (or a different colored FDAA for multi-color pulse-chase).
-
Incubation: Incubate the culture under normal growth conditions for the desired "chase" period (e.g., one or more generation times).
-
Sample Collection: At various time points during the chase, collect aliquots of the culture.
-
Fixation and Imaging: Wash, fix (optional), and prepare the collected samples for microscopy as described in Protocol 1, steps 6-8. The initial this compound signal will remain in the older cell wall regions, while new growth will be unlabeled.
Visualizations
Mechanism of this compound Incorporation
Caption: Mechanism of this compound incorporation into the bacterial cell wall.
Experimental Workflow for Pulse-Chase Labeling
Caption: Workflow for a this compound pulse-chase experiment.
References
- 1. neb.com [neb.com]
- 2. Pulse-chase analysis - Wikipedia [en.wikipedia.org]
- 3. Fluorescent Probes for Imaging Bacteria | Tocris Bioscience [tocris.com]
- 4. Fluorescent D-amino acids - Wikipedia [en.wikipedia.org]
- 5. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Fluorescent Probe | TargetMol [targetmol.com]
- 7. rndsystems.com [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Fluorescent D-Amino Acid NADA as a Tool to Study the Conditional Activity of Transpeptidases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In situ Probing of Newly Synthesized Peptidoglycan in Live Bacteria with Fluorescent D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescent d-amino Acid-Based Approach Enabling Fast and Reliable Measure of Antibiotic Susceptibility in Bacterial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescent d-amino Acid-Based Approach Enabling Fast and Reliable Measure of Antibiotic Susceptibility in Bacterial Cells. | Semantic Scholar [semanticscholar.org]
- 14. US20190024135A1 - Compositions for in situ labeling of bacterial cell walls with fluorophores and methods of use thereof - Google Patents [patents.google.com]
- 15. Synthesis of fluorescent D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NADA-Green in Live Bacterial Cell Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
NADA-Green (N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-D-Alanine) is a fluorescent D-amino acid (FDAA) probe designed for the specific labeling of peptidoglycan (PG) in live bacteria.[1] As an analog of D-alanine, this compound is incorporated into the bacterial cell wall by penicillin-binding proteins (PBPs) and L,D-transpeptidases during active PG synthesis.[2][3] This covalent labeling allows for the visualization of bacterial growth patterns, cell division, and the effects of antibiotics that target cell wall biosynthesis, all with minimal perturbation to the cells.[4] Its utility has been demonstrated across diverse bacterial species, including both Gram-positive and Gram-negative bacteria.[5]
Physicochemical and Spectral Properties
The key properties of this compound are summarized in the table below, providing essential information for experimental setup.
| Property | Value | Reference(s) |
| Molecular Weight | 303.66 g/mol | |
| Excitation Maximum (λex) | ~450 nm (can vary with solvent) | [1] |
| Emission Maximum (λem) | ~555 nm (can vary with solvent) | [1] |
| Extinction Coefficient (ε) | 25,000 M⁻¹cm⁻¹ | |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | |
| Maximum Solubility (DMSO) | 100 mM | |
| Storage Conditions | Store stock solutions at -20°C, protected from light. | [1][4] |
Mechanism of Incorporation
This compound is integrated into the bacterial cell wall through the enzymatic machinery responsible for peptidoglycan cross-linking. The terminal D-alanine of the pentapeptide stem of a lipid II precursor is the natural substrate for transpeptidases. This compound mimics this substrate and is incorporated into the PG sacculus. This process provides a direct readout of active cell wall synthesis.
Experimental Protocols
The optimal concentration and incubation time for this compound depend on the experimental goal and the bacterial species. Two primary strategies are employed: continuous labeling for monitoring growth over time and pulse-chase labeling for visualizing sites of new PG synthesis.
Protocol 1: Continuous Labeling for Bacterial Growth Monitoring
This protocol is suitable for observing overall growth patterns and cell morphology over several generations.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Bacterial culture in appropriate liquid medium (e.g., LB, TSB)
-
Sterile microcentrifuge tubes and culture tubes
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound powder in anhydrous DMSO to a final concentration of 10-50 mM.[5] For example, to make a 10 mM stock, dissolve 3.04 mg of this compound (MW: 303.66) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light.[4]
-
-
Labeling Bacteria:
-
Grow a bacterial culture to the early or mid-exponential phase (e.g., OD600 of 0.1-0.4).
-
Add the this compound stock solution directly to the culture medium to a final concentration of 1-10 µM.[6]
-
For example, add 1 µL of a 10 mM stock solution to 10 mL of culture for a final concentration of 1 µM.
-
Continue to incubate the culture under normal growth conditions (e.g., 37°C with shaking).
-
-
Imaging:
-
At desired time points, withdraw a small aliquot of the bacterial culture.
-
Optional: To reduce background fluorescence, centrifuge the cells (e.g., 5,000 x g for 2 minutes), remove the supernatant, and resuspend in fresh, pre-warmed medium or phosphate-buffered saline (PBS).[5]
-
Mount the cells on an agarose (B213101) pad on a microscope slide for imaging.
-
Image using a fluorescence microscope equipped with a filter set appropriate for this compound (e.g., FITC or GFP filter set, λex ~450 nm / λem ~555 nm).[1]
-
Protocol 2: Pulse-Chase Labeling of E. coli
This protocol uses a high concentration of this compound for a short period to specifically label sites of active peptidoglycan synthesis.
Materials:
-
This compound 50 mM stock solution in DMSO
-
E. coli culture in exponential growth phase
-
Pre-warmed LB medium or buffer
-
70% ethanol (B145695) (for fixation, optional)
-
Microcentrifuge and tubes
Procedure:
-
Cell Preparation:
-
Pulse Labeling:
-
Add this compound stock solution to the cell suspension to a final concentration of 0.5 mM (500 µM).[2][7] For example, add 1 µL of a 50 mM stock to 99 µL of cell suspension.
-
Incubate at 37°C for a short period, typically 2 to 5 minutes for visualizing division septa or 20 minutes for more general cell wall labeling.[2][7]
-
-
Washing and Fixation:
-
Terminate the labeling by immediately washing the cells. Centrifuge the cells and resuspend the pellet in 1 mL of fresh medium or PBS. Repeat the wash step two more times to remove unincorporated probe and reduce background.[5]
-
(Optional) For endpoint analysis, cells can be fixed. After washing, resuspend the cells in 70% ethanol and incubate for 10 minutes.[2] Centrifuge and resuspend in PBS for imaging.
-
-
Imaging:
-
Mount the live or fixed cells on an agarose pad.
-
Image immediately using a fluorescence microscope with appropriate filter sets.
-
Summary of Recommended Concentrations
The choice of this compound concentration is critical and depends on the experimental design.
| Application | Bacterial Species | Concentration Range | Incubation Time | Reference(s) |
| General Growth Monitoring | Diverse Bacteria | 1 - 10 µM | Continuous / Long-term | [6] |
| Pulse-Chase Labeling | E. coli | 0.5 mM (500 µM) | 2 - 20 minutes | [2][7] |
| Pulse-Chase Labeling | B. subtilis | 500 µM | ~20 minutes | [5] |
| Pulse Labeling | A. tumefaciens | ~250 µM | 2 minutes | [8] |
Workflow for a Pulse-Chase Experiment
The following diagram outlines the key steps in a typical pulse-chase labeling experiment.
Important Considerations
-
Cytotoxicity: While this compound is reported to have minimal effect on bacterial growth at low µM concentrations, the effects of high mM concentrations for extended periods have not been thoroughly characterized.[1] It is recommended to perform growth curves in the presence of the desired this compound concentration to confirm minimal perturbation for your specific bacterium and conditions.
-
Photostability: As with any fluorescent probe, this compound is susceptible to photobleaching. To minimize this, use the lowest possible excitation light intensity and exposure times that provide an adequate signal-to-noise ratio.
-
Background Fluorescence: Inadequate washing can lead to high background signal. Ensure thorough washing steps, especially after high-concentration pulse labeling, to improve image quality.[5]
-
Species Variability: The efficiency of this compound uptake and incorporation can vary between different bacterial species due to differences in cell wall structure (e.g., the outer membrane of Gram-negative bacteria) and the specific transpeptidases present.[5] Optimization of concentration and incubation time may be necessary for species not listed in this guide.
References
- 1. rndsystems.com [rndsystems.com]
- 2. The Fluorescent D-Amino Acid NADA as a Tool to Study the Conditional Activity of Transpeptidases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of cell growth conditions and medium composition on EGFP photostability in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Fluorescent Probe | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. Live Cell Fluorescence Microscopy to Observe Essential Processes During Microbial Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantifying Bacterial Growth and Inhibition with NADA-green Fluorescence
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quantification of bacterial growth and viability is fundamental to microbiology, infectious disease research, and antimicrobial drug development. Traditional methods like optical density (OD600) measurements and colony-forming unit (CFU) counts, while standard, have limitations. OD600 does not distinguish between live and dead cells, and CFU counts are time-consuming and exclude viable but non-culturable (VBNC) bacteria.[1][2] Fluorescent D-amino acids (FDAAs) offer a powerful alternative by directly probing the metabolic activity of bacteria.[3][4]
NADA-green (3-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-alanine) is a fluorescent D-amino acid that is actively incorporated into the peptidoglycan (PG) cell wall of diverse bacterial species during synthesis.[5][6] This incorporation is mediated by transpeptidases, the same enzymes targeted by beta-lactam antibiotics.[7][8] As this compound is only integrated during active cell wall construction, the resulting fluorescence intensity is a direct and quantifiable measure of bacterial growth and metabolic activity.[5][7] This technique allows for the specific and covalent labeling of growing bacteria with minimal perturbation, enabling real-time analysis through methods like fluorescence microscopy and flow cytometry.[3][4]
These application notes provide detailed protocols for using this compound to quantify bacterial growth, assess antimicrobial susceptibility, and analyze cell wall synthesis dynamics.
Mechanism of Action
The bacterial cell wall is a dynamic structure composed of peptidoglycan, which consists of glycan strands cross-linked by short peptide chains.[3] The final step in PG synthesis, transpeptidation, is carried out by Penicillin-Binding Proteins (PBPs) and L,D-transpeptidases (LDTs).[7][8] These enzymes cross-link the peptide stems, giving the cell wall its structural integrity.
This compound, as a D-alanine analog, is recognized by these transpeptidases and incorporated into the terminal position of the peptide stems.[7][9][10] This process covalently links the fluorophore to the sites of new cell wall synthesis.[3] Consequently, actively growing and dividing cells exhibit strong fluorescence, particularly at the septum and along the cell periphery, while dormant or dead cells remain unlabeled.[6]
Caption: Mechanism of this compound incorporation into the bacterial cell wall.
Applications
-
Real-Time Bacterial Growth Quantification: By measuring the fluorescence intensity of a bacterial population over time, growth kinetics can be accurately determined. This is applicable for both planktonic cultures and biofilms. The signal from this compound directly correlates with metabolic activity.[7]
-
Antimicrobial Susceptibility Testing (AST): this compound is an ideal tool for screening antibiotics that target cell wall synthesis. A reduction in fluorescence intensity in the presence of a compound indicates inhibition of peptidoglycan synthesis and, therefore, antimicrobial activity.[5] This allows for rapid, high-throughput screening of potential drug candidates.
-
Visualizing Bacterial Growth Dynamics: High-resolution fluorescence microscopy of this compound labeled cells reveals the spatial patterns of cell wall synthesis.[5] This can be used to study cell division, morphogenesis, and the different growth patterns of diverse bacterial species (e.g., polar vs. intercalary growth).
Data Presentation
Quantitative data obtained from this compound assays should be organized for clear interpretation and comparison.
Table 1: this compound Probe Specifications
| Property | Value | Reference |
|---|---|---|
| Full Name | 3-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-alanine | [5] |
| Molecular Weight | 303.66 g/mol | [6] |
| Excitation (λex) | ~450 nm | [6] |
| Emission (λem) | ~555 nm | [6] |
| Solubility | Soluble to 100 mM in DMSO | [6] |
| Storage | Store stock solutions at -20°C, protected from light |[4] |
Table 2: Example Data Layout for Growth Curve Analysis
| Time Point (hours) | OD600 | Mean Fluorescence Intensity (a.u.) |
|---|---|---|
| 0 | 0.05 | 500 |
| 1 | 0.10 | 1200 |
| 2 | 0.20 | 3500 |
| 3 | 0.40 | 9800 |
| 4 | 0.75 | 25000 |
Table 3: Example Data Layout for Antibiotic Susceptibility Testing
| Compound | Concentration (µg/mL) | Mean Fluorescence Intensity (a.u.) | % Inhibition |
|---|---|---|---|
| No Drug Control | 0 | 50,000 | 0% |
| Compound A | 1 | 45,000 | 10% |
| Compound A | 10 | 12,500 | 75% |
| Compound A | 100 | 1,500 | 97% |
| Ampicillin (Control) | 10 | 2,000 | 96% |
Experimental Protocols
Protocol 1: General Quantification of Bacterial Growth
This protocol details the steps for labeling a bacterial culture with this compound to measure growth via flow cytometry or a microplate reader.
Caption: General experimental workflow for bacterial growth quantification.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Bacterial strain of interest
-
Appropriate liquid culture medium (e.g., LB, TSB)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
96-well plates (black, clear bottom for plate reader) or flow cytometry tubes
Procedure:
-
Prepare this compound Stock Solution:
-
Prepare Bacterial Culture:
-
Inoculate the desired bacterial strain into fresh liquid medium.
-
Incubate under appropriate conditions (e.g., 37°C with shaking) until the culture reaches the early- to mid-exponential growth phase (e.g., OD600 of 0.2-0.5).
-
-
Labeling:
-
Dilute the bacterial culture to the desired starting density in fresh, pre-warmed medium.
-
Add this compound stock solution to the culture to a final concentration of 1-10 µM.[5] The optimal concentration may need to be determined empirically for different species.
-
Incubate for a defined period (e.g., 30 minutes to 2 hours) under normal growth conditions. For rapidly growing species like E. coli, labeling times as short as 30 seconds can be sufficient.[11]
-
-
Washing:
-
Transfer 1 mL of the labeled culture to a microcentrifuge tube.
-
Centrifuge at 5,000 x g for 5 minutes to pellet the cells.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of PBS to wash away unincorporated probe.
-
Repeat the centrifugation and resuspension step twice for a total of three washes.
-
-
Data Acquisition:
-
For Flow Cytometry: Resuspend the final cell pellet in 1 mL of PBS. Analyze using a flow cytometer with an excitation source near 450 nm (e.g., a blue laser) and an emission filter around 555 nm.
-
For Microplate Reader: Resuspend the final cell pellet in PBS. Aliquot 200 µL into a 96-well black, clear-bottom plate. Measure fluorescence using settings appropriate for this compound's excitation/emission spectra.[5] Also, measure OD600 to normalize fluorescence to cell density.[12]
-
-
Data Analysis:
-
Calculate the mean fluorescence intensity (MFI) for the population (flow cytometry) or the raw fluorescence units normalized to OD600 (plate reader).
-
Compare the fluorescence values across different time points or experimental conditions to quantify growth.
-
Protocol 2: Rapid Antibiotic Susceptibility Testing (AST)
This protocol adapts the general labeling method for screening compounds that inhibit cell wall synthesis.
Caption: Logical workflow for this compound based antibiotic susceptibility testing.
Procedure:
-
Prepare Bacterial Culture: Grow bacteria to the early-exponential phase (OD600 ~0.2) as described in Protocol 1.
-
Set up Assay Plate:
-
In a 96-well plate, add your test compounds (antibiotics) at various concentrations. Include a "no drug" (vehicle control) and a known cell wall inhibitor (e.g., ampicillin) as positive and negative controls for the signal, respectively.
-
Add the prepared bacterial culture to each well.
-
Add this compound to all wells to a final concentration of 1-10 µM.[5]
-
-
Incubation:
-
Incubate the plate at the optimal growth temperature for a period that allows for significant growth in the control wells (e.g., 2-4 hours).
-
-
Data Acquisition:
-
Measure the fluorescence directly in the 96-well plate using a microplate reader with appropriate Ex/Em settings.[5]
-
(Optional) Measure OD600 to check for general growth inhibition, which helps distinguish cell wall synthesis inhibitors from compounds with other mechanisms of action.
-
-
Data Analysis:
-
Subtract the background fluorescence from a well with medium only.
-
Calculate the percent inhibition for each test well using the formula: % Inhibition = (1 - (Fluorescence_Test / Fluorescence_Control)) * 100
-
Plot % Inhibition against compound concentration to determine potency metrics like IC50 (the concentration that inhibits 50% of the signal).
-
This method provides a rapid and direct functional readout of cell wall synthesis, accelerating the discovery and characterization of new antibiotics.
References
- 1. Novel fluorescence-based method for rapid quantification of live bacteria in river water and treated wastewater - Environmental Science: Advances (RSC Publishing) [pubs.rsc.org]
- 2. youtube.com [youtube.com]
- 3. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Fluorescent Probe | TargetMol [targetmol.com]
- 6. This compound | Fluorescent Probes for Imaging Bacteria | Tocris Bioscience [tocris.com]
- 7. An integrative approach for imaging and quantitative analysis of gut microbiota growth <i>in vivo</i> using fluorescent D-amino acid labeling and fluorescence <i>in situ</i> hybridization [biophysics-reports.org]
- 8. The Fluorescent D-Amino Acid NADA as a Tool to Study the Conditional Activity of Transpeptidases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Fluorescent D-Amino Acid NADA as a Tool to Study the Conditional Activity of Transpeptidases in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. static.igem.org [static.igem.org]
Combining NADA-green with other Fluorescent Probes: Application Notes and Protocols for Multicolor Imaging of Bacteria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing NADA-green (a green-fluorescent D-amino acid) in conjunction with other fluorescent probes for multi-color imaging of bacterial cells. This compound is metabolically incorporated into the peptidoglycan cell wall, offering a powerful tool to visualize cell wall synthesis and morphology. By combining it with spectrally distinct probes, researchers can simultaneously investigate other cellular structures and processes, such as DNA localization and cell viability.
Application Note 1: Simultaneous Visualization of Bacterial Cell Wall Synthesis and Nucleoid Morphology
Objective: To concurrently label the sites of active peptidoglycan synthesis and the bacterial chromosome to study the coordination between cell wall growth and DNA replication/segregation.
Summary: This application combines this compound with the blue-fluorescent DNA stain DAPI (4',6-diamidino-2-phenylindole). This compound is first incorporated into the growing cell wall, followed by staining of the fixed and permeabilized cells with DAPI. This dual-labeling strategy is particularly useful for studying cell division, morphogenesis, and the effects of antibiotics that target either cell wall synthesis or DNA replication.
Application Note 2: Assessing Bacterial Viability in Relation to Peptidoglycan Synthesis
Objective: To differentiate between live and dead bacteria while simultaneously visualizing the cell wall, enabling the study of cell wall integrity and its role in bacterial viability.
Summary: This protocol details the co-staining of bacteria with this compound and the red-fluorescent viability stain Propidium Iodide (PI). PI is a membrane-impermeant dye that only enters cells with compromised membranes, thus staining dead cells. This compound labels the cell wall of the entire population. This combination is valuable for assessing the bactericidal or bacteriostatic effects of antimicrobial compounds that target the cell wall and for monitoring bacterial health in various environments.
Data Presentation: Fluorescent Probe Properties
For successful multicolor imaging, understanding the spectral properties of each fluorescent probe is crucial to minimize spectral overlap (crosstalk) and select appropriate filter sets for microscopy.
| Probe | Target | Excitation Max (nm) | Emission Max (nm) | Color |
| This compound | Peptidoglycan Synthesis | ~450[1][2] | ~555[1][2] | Green |
| DAPI | DNA (AT-rich regions) | ~358[3][4] | ~461[3][4] | Blue |
| Propidium Iodide (PI) | DNA (in dead cells) | ~535 | ~617 | Red |
| FM 4-64 | Cell Membrane | ~515 | ~640 | Red |
Experimental Protocols
Protocol 1: Co-labeling of Bacterial Cell Wall (this compound) and DNA (DAPI)
Materials:
-
Bacterial culture in exponential growth phase
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixative solution (e.g., 4% paraformaldehyde in PBS or 70% ethanol)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
DAPI stock solution (e.g., 5 mg/mL in deionized water or DMF)[3]
-
Mounting medium with antifade reagent
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets for DAPI and this compound
Procedure:
-
This compound Labeling:
-
To your bacterial culture, add this compound to a final concentration of 0.5-2 µM.[5]
-
Incubate the culture under normal growth conditions for a desired period (e.g., 10-30 minutes for rapidly growing species like E. coli). The incubation time will determine the extent of labeling of newly synthesized peptidoglycan.
-
-
Cell Fixation:
-
Harvest the labeled cells by centrifugation (e.g., 5000 x g for 5 minutes).
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in the fixative solution and incubate for 15-20 minutes at room temperature.
-
-
Permeabilization:
-
Centrifuge the fixed cells and discard the supernatant.
-
Wash the cells twice with PBS.
-
Resuspend the cells in the permeabilization solution and incubate for 5-10 minutes at room temperature.
-
-
DAPI Staining:
-
Mounting and Imaging:
-
Wash the stained cells twice with PBS.
-
Resuspend the final cell pellet in a small volume of PBS or mounting medium.
-
Place a drop of the cell suspension onto a microscope slide, cover with a coverslip, and seal.
-
Image the sample using a fluorescence microscope with appropriate filter sets for DAPI (blue channel) and this compound (green channel).
-
Protocol 2: Co-labeling of Bacterial Cell Wall (this compound) and Viability Staining (Propidium Iodide)
Materials:
-
Bacterial culture (treated with an antimicrobial agent or untreated control)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)[7]
-
PBS, pH 7.4
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets for this compound and PI
Procedure:
-
This compound Labeling:
-
Label the bacterial culture with this compound as described in Protocol 1, step 1.
-
-
Cell Harvesting and Washing:
-
Harvest the labeled cells by centrifugation.
-
Wash the cells twice with PBS to remove unincorporated this compound.
-
-
Propidium Iodide Staining:
-
Mounting and Imaging:
-
Mount the stained cells directly onto a microscope slide with a coverslip. Do not wash the cells after PI staining , as this will remove the stain from dead cells.[8]
-
Immediately image the sample using a fluorescence microscope. Use the green channel to visualize all cells labeled with this compound and the red channel to identify dead cells stained with PI.
-
Visualizations
Caption: Workflow for co-labeling bacteria with this compound and DAPI.
Caption: Workflow for co-labeling bacteria with this compound and Propidium Iodide.
Caption: Cellular targets of this compound, DAPI, and Propidium Iodide in bacteria.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. DAPI Counterstaining Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. DAPI Counterstaining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 8. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
Application Notes and Protocols for High-Throughput Screening Assays Using NADA-Green
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. High-throughput screening (HTS) is a critical tool in this endeavor, enabling the rapid evaluation of large compound libraries for antibacterial activity. NADA-green (7-nitrobenz-2-oxa-1,3-diazol-4-yl-amino-D-alanine) is a fluorescent D-amino acid that serves as a powerful probe for bacterial cell wall synthesis. Its incorporation into peptidoglycan by transpeptidases provides a direct and quantifiable measure of bacterial growth and cell wall integrity. This document provides detailed application notes and protocols for utilizing this compound in HTS assays to identify inhibitors of bacterial cell wall biosynthesis.
Principle of the Assay
This compound is a D-alanine analog that is recognized by bacterial transpeptidases, the enzymes responsible for cross-linking peptidoglycan chains. During active cell wall synthesis, these enzymes incorporate this compound into the peptidoglycan sacculus. The inherent fluorescence of the NADA group (excitation/emission ≈ 450/555 nm) allows for the direct visualization and quantification of this process. In a whole-cell HTS assay, compounds that inhibit any step of peptidoglycan synthesis, from precursor formation to the final transpeptidation, will result in a decrease in this compound incorporation and, consequently, a reduction in the fluorescence signal. This provides a robust and sensitive method for identifying potential antibacterial agents.
Signaling Pathway: Peptidoglycan Synthesis and this compound Incorporation
The following diagram illustrates the key stages of bacterial peptidoglycan biosynthesis and the point of this compound incorporation. The pathway begins in the cytoplasm with the synthesis of UDP-N-acetylmuramic acid-pentapeptide, which is then transferred to a lipid carrier in the cell membrane. After further modification and translocation across the membrane, the peptidoglycan precursors are polymerized and cross-linked by transpeptidases, which are the targets of beta-lactam antibiotics and the enzymes that incorporate this compound.
Caption: Peptidoglycan synthesis pathway and this compound incorporation.
Experimental Protocols
Materials and Reagents
-
Bacterial Strain: e.g., Staphylococcus aureus ATCC 29213 or other suitable strain.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
This compound: Stock solution (e.g., 1 mM in DMSO).
-
Compound Library: Test compounds dissolved in DMSO.
-
Control Inhibitor: e.g., Penicillin G or other cell wall synthesis inhibitor.
-
Assay Plates: 384-well, black, clear-bottom microplates.
-
Plate Reader: Fluorescence microplate reader with appropriate filters for this compound (Excitation: ~450 nm, Emission: ~555 nm).
-
Liquid Handling: Automated or manual multichannel pipettes.
High-Throughput Screening Workflow
The following diagram outlines the major steps in the high-throughput screening assay.
Caption: High-throughput screening workflow using this compound.
Detailed Protocol for 384-Well Plate Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh overnight culture of S. aureus on a Tryptic Soy Agar (TSA) plate, inoculate a single colony into 5 mL of CAMHB.
-
Incubate at 37°C with shaking (200 rpm) until the culture reaches the mid-logarithmic growth phase (OD600 ≈ 0.4-0.6).
-
Dilute the culture in fresh, pre-warmed CAMHB to a final concentration of approximately 1 x 10^5 CFU/mL.
-
-
Compound Plating:
-
Using an automated liquid handler or multichannel pipette, dispense 200 nL of each test compound from the library (typically at 10 mM in DMSO) into the wells of a 384-well plate. This will result in a final screening concentration of 10 µM in a 20 µL final assay volume.
-
Dispense 200 nL of DMSO into the negative control (maximum signal) wells.
-
Dispense 200 nL of a known cell wall synthesis inhibitor (e.g., 10 mM Penicillin G) into the positive control (minimum signal) wells.
-
-
Bacterial Inoculation and Incubation:
-
Add 10 µL of the prepared bacterial inoculum (~1 x 10^5 CFU/mL) to each well of the 384-well plate containing the compounds and controls.
-
Seal the plate to prevent evaporation and incubate for 2 hours at 37°C with shaking (200 rpm).
-
-
This compound Labeling:
-
Prepare a working solution of this compound in CAMHB at a concentration of 20 µM (a 2X final concentration).
-
Add 10 µL of the this compound working solution to each well of the assay plate, bringing the final volume to 20 µL and the final this compound concentration to 10 µM.
-
Reseal the plate and incubate for an additional 1 hour at 37°C with shaking (200 rpm).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a microplate reader with excitation set to ~450 nm and emission to ~555 nm.
-
Data Analysis
-
Percentage Inhibition Calculation: The percentage inhibition for each test compound can be calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_compound - Mean_Signal_positive) / (Mean_Signal_negative - Mean_Signal_positive))
-
Z'-Factor Calculation: The quality and robustness of the HTS assay can be evaluated by calculating the Z'-factor, a statistical parameter that reflects the separation between the positive and negative controls.
Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|
A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
Data Presentation
The following tables provide an example of how to structure and present quantitative data from a high-throughput screen using the this compound assay.
Table 1: Assay Performance and Quality Control
| Parameter | Value | Interpretation |
| Signal to Background (S/B) | 12.5 | Excellent signal window |
| Z'-Factor | 0.78 | Robust and reliable assay |
| Coefficient of Variation (%CV) - Negative Control | 4.2% | Low variability in max signal |
| Coefficient of Variation (%CV) - Positive Control | 6.8% | Low variability in min signal |
Table 2: Example Data for Hit Compounds
| Compound ID | Concentration (µM) | % Inhibition | IC50 (µM) |
| Hit-001 | 10 | 92.5 | 1.2 |
| Hit-002 | 10 | 85.1 | 3.5 |
| Hit-003 | 10 | 78.9 | 5.8 |
| Penicillin G (Control) | 10 | 98.2 | 0.1 |
Conclusion
The this compound based high-throughput screening assay provides a robust, sensitive, and direct method for identifying inhibitors of bacterial cell wall biosynthesis. The whole-cell format ensures that identified hits are active against live bacteria and have the necessary permeability to reach their target. The detailed protocols and data presentation guidelines provided in these application notes are intended to facilitate the implementation of this powerful screening platform in academic and industrial drug discovery settings.
NADA-green Application in Biofilm Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of NADA-green in biofilm research. It clarifies the distinction between two molecules referred to as "NADA": the fluorescent peptidoglycan label This compound (NBD-amino-D-alanine) , and the endocannabinoid N-arachidonoyl dopamine (B1211576) . This guide will focus on the established application of this compound for visualizing bacteria within biofilms and provide a research framework for investigating the potential anti-biofilm properties of N-arachidonoyl dopamine.
Part 1: this compound (NBD-amino-D-alanine) for Biofilm Imaging
This compound is a fluorescent D-amino acid (FDAA) that serves as a powerful tool for labeling the peptidoglycan of live bacteria.[1][2][3] Its incorporation into the bacterial cell wall during synthesis allows for the direct visualization of bacterial growth, morphology, and distribution within complex structures like biofilms.[4][5][6]
Application: Visualizing Active Bacteria in Biofilms
This compound is particularly useful for identifying metabolically active bacteria that are actively remodeling or synthesizing their cell walls. This allows researchers to:
-
Spatially resolve active versus inactive or dormant cells within a biofilm.
-
Observe the dynamics of biofilm formation and dispersal.
-
Assess the architectural response of biofilms to antimicrobial agents or other treatments.
-
Visualize host-pathogen interactions by labeling bacteria in co-culture with host cells.[7]
Mechanism of Action
This compound is a synthetic amino acid that mimics the D-alanine residues in the peptide side chains of peptidoglycan precursors.[8] Bacterial transpeptidases, specifically L,D-transpeptidases, recognize and incorporate this compound into the peptidoglycan matrix during the cross-linking process.[4][8][9] This covalent labeling is specific to sites of active cell wall synthesis and generally does not affect bacterial growth rates at working concentrations.[1][3]
Caption: Mechanism of this compound incorporation into peptidoglycan.
Quantitative Data: Properties of this compound
| Property | Value | Reference |
| Full Chemical Name | NBD-amino-D-alanine | [2] |
| Molecular Weight | 303.66 g/mol | [3] |
| Excitation Wavelength (λex) | ~450 nm | [3] |
| Emission Wavelength (λem) | ~555 nm (Green) | [3] |
| Solubility | Soluble to 100 mM in DMSO | [3] |
| Purity | ≥95% | [3] |
| Storage | Store at -20°C | [3] |
Experimental Protocol: Labeling Biofilms with this compound
This protocol is adapted from established methods for fluorescent D-amino acid labeling.[1][2]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Bacterial culture of interest
-
Appropriate growth medium
-
Multi-well plates or chamber slides for biofilm growth
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde or cold 70% ethanol)
-
Fluorescence microscope with appropriate filter sets (e.g., for GFP or FITC)
Workflow:
Caption: Experimental workflow for labeling biofilms with this compound.
Procedure:
-
Biofilm Growth: Grow biofilms of the desired bacterial strain in a suitable multi-well plate or chamber slide using appropriate medium and incubation conditions (e.g., 24-48 hours at 37°C).
-
Preparation of Labeling Solution: Dilute the this compound stock solution in fresh growth medium to the desired final concentration. A typical starting concentration is between 0.1 and 1 mM. The optimal concentration should be determined empirically for each bacterial species and experimental condition.
-
Labeling: Carefully remove the medium from the mature biofilms, leaving the adhered biofilm intact. Add the this compound labeling solution to the wells.
-
Incubation: Incubate the biofilms with this compound for a period ranging from 30 minutes to several hours. The incubation time will depend on the growth rate of the bacteria. Shorter pulses will label the most active regions of synthesis.
-
Washing: After incubation, remove the labeling solution and gently wash the biofilms two to three times with sterile PBS to remove non-adherent bacteria and unincorporated dye.
-
Fixation: Fix the labeled biofilms by adding a suitable fixative. For example, add 4% paraformaldehyde and incubate for 20 minutes at room temperature, or add cold 70% ethanol.[2]
-
Final Wash: Wash the fixed biofilms twice with PBS.
-
Imaging: The labeled biofilm is now ready for imaging using a fluorescence microscope equipped with a filter set appropriate for NBD fluorescence (Excitation ~450 nm, Emission ~555 nm).
Part 2: N-arachidonoyl dopamine - A Potential Anti-Biofilm Agent
N-arachidonoyl dopamine (NADA) is an endogenous lipid in mammals that acts as an agonist for cannabinoid and vanilloid receptors, playing roles in neurotransmission and inflammation.[10][11] While direct evidence of its anti-biofilm activity is currently limited, related endocannabinoids and their structural components have demonstrated antimicrobial and anti-biofilm properties.[12][13] For instance, arachidonic acid, a constituent of NADA, has shown activity against Streptococcus mutans biofilms. Furthermore, N-acyl amino acids are structurally similar to N-acyl-homoserine lactones (AHLs), which are key signaling molecules in bacterial quorum sensing.[14] This suggests a hypothetical mechanism where N-arachidonoyl dopamine could interfere with bacterial communication pathways that regulate biofilm formation.
Hypothesized Mechanism of Action
N-arachidonoyl dopamine may inhibit biofilm formation through one or more of the following mechanisms:
-
Quorum Sensing Interference: By mimicking or antagonizing AHL signaling molecules, NADA could disrupt the gene expression cascades that control biofilm maturation and virulence factor production.
-
Membrane Disruption: As a lipid molecule, NADA may intercalate into the bacterial cell membrane, altering its fluidity and permeability, which can lead to bacteriostatic or bactericidal effects.
-
Inhibition of Adhesion: NADA could interfere with the initial attachment of bacteria to surfaces, a critical first step in biofilm formation.
References
- 1. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of fluorescent D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. The Fluorescent D-Amino Acid NADA as a Tool to Study the Conditional Activity of Transpeptidases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Myxococcus xanthus Predation of Gram-Positive or Gram-Negative Bacteria Is Mediated by Different Bacteriolytic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular Detection of C. acnes and S. aureus in Non‐Herniated Human Intervertebral Discs: Implications for Catabolic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A How-To Guide for Mode of Action Analysis of Antimicrobial Peptides [frontiersin.org]
- 9. Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Arachidonoyl Dopamine Modulates Acute Systemic Inflammation via Nonhematopoietic TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The biosynthesis of N-arachidonoyl dopamine (NADA), a putative endocannabinoid and endovanilloid, via conjugation of arachidonic acid with dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Microbial Activity of Phytocannabinoids and Endocannabinoids in the Light of Their Physiological and Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Tracking Eukaryotic Cell Division in Real-Time: A Guide to Modern Fluorescent Biosensors
Application Note
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed application notes and protocols for tracking eukaryotic cell division in real-time using fluorescent biosensors. It clarifies the appropriate tools for this application, moving beyond probes intended for bacterial systems, and offers comprehensive guidance on experimental design, execution, and data analysis.
Introduction: Selecting the Right Tool for the Job
While NADA-green and similar fluorescent D-amino acids are powerful tools for studying bacterial cell wall synthesis and division, they are not suitable for tracking cell division in eukaryotic cells . This is because their mechanism of action relies on incorporation into peptidoglycan, a major component of bacterial cell walls that is absent in eukaryotes. For researchers focused on mammalian and other eukaryotic systems, a different set of tools is required to visualize the intricate and dynamic process of the cell cycle.
This guide focuses on robust and widely adopted methods for real-time tracking of eukaryotic cell division, with a primary emphasis on the Fluorescent Ubiquitination-based Cell Cycle Indicator (FUCCI) system. Additionally, we will discuss complementary techniques using DNA-binding dyes and specific mitotic markers to provide a comprehensive toolkit for cell cycle analysis.
Method 1: The FUCCI System for Visualizing Cell Cycle Phases
The FUCCI system is a genetically encoded biosensor that allows for the direct visualization of cell cycle progression in living cells.[1] It leverages the cell cycle-dependent degradation of two key proteins, Cdt1 and Geminin, which are fused to different colored fluorescent proteins.[1][2] This results in a dynamic color change within the nucleus, clearly demarcating the G1, S, G2, and M phases.[2]
Principle of the FUCCI System
The core of the FUCCI system lies in the activity of two E3 ubiquitin ligase complexes, SCFSkp2 and APCCdh1, which regulate the levels of Cdt1 and Geminin throughout the cell cycle.
-
G1 Phase (Red Nuclei): Cdt1 accumulates in the nucleus, leading to a red fluorescent signal. Geminin is degraded by APCCdh1 and is therefore absent.[1]
-
S Phase (Green Nuclei, often preceded by Yellow): As cells enter S phase, APCCdh1 is inactivated, and SCFSkp2 becomes active. SCFSkp2 ubiquitinates and degrades Cdt1, causing the red signal to disappear. Concurrently, Geminin begins to accumulate, leading to a green fluorescent signal. The transition from G1 to S is often marked by the transient co-existence of both red and green fluorescence, resulting in a yellow nucleus.[3][4]
-
G2 and M Phases (Green Nuclei): Geminin levels remain high throughout the G2 and M phases, maintaining the green fluorescent signal.[1] Following mitosis, Geminin is rapidly degraded, and Cdt1 re-accumulates in the daughter cells as they enter G1.
Figure 1: Simplified signaling pathway of the FUCCI system.
Quantitative Data and System Variants
The original FUCCI system has been improved and expanded upon, leading to several variants with enhanced features. The choice of system depends on the specific experimental needs.
| System Variant | Fluorescent Proteins | Key Features & Advantages | Limitations |
| FUCCI | mKO2 (Orange-Red) & mAG1 (Green) | The original system, widely validated.[1][2] | Cannot distinguish between S and G2 phases. Cannot distinguish G0 from G1.[5] |
| FUCCI2 | mCherry (Red) & mVenus (Yellow-Green) | Brighter fluorescent proteins for better signal-to-noise, especially in deep tissue imaging.[6] | Still does not differentiate S from G2. |
| FUCCI4 | mTurquoise2 (Cyan), mVenus (Yellow), mKO2 (Orange), iRFP670 (far-red) | Allows for the distinction of all four cell cycle phases (G1, S, G2, and M).[5] | More complex system with four fluorescent proteins to image and analyze. |
| FastFUCCI | mKO2 (Red) & mAG (Green) | An all-in-one lentiviral expression cassette for rapid and efficient generation of FUCCI-expressing cell lines.[7][8] | Inherits the limitations of the original FUCCI system. |
Experimental Protocols
This protocol is a general guideline for creating stable cell lines using commercially available or custom-made FUCCI lentiviral particles.
Figure 2: General workflow for generating stable FUCCI cell lines.
Materials:
-
Target mammalian cells
-
Complete growth medium
-
Hexadimethrine bromide (Polybrene)
-
Puromycin (B1679871) (or other appropriate selection antibiotic)
-
96-well or other tissue culture plates
Procedure:
-
Day 1: Cell Plating:
-
Day 2: Transduction:
-
Thaw FUCCI lentiviral particles on ice.
-
Prepare transduction medium: complete growth medium containing 8 µg/mL Polybrene.[10] Note: Some cell types are sensitive to Polybrene; optimize the concentration or omit if necessary.[9]
-
Remove the old medium from the cells and replace it with the transduction medium.
-
Add the lentiviral particles to the cells at a desired Multiplicity of Infection (MOI). If the MOI is unknown, a titration is recommended.
-
Gently swirl the plate to mix.
-
Incubate for 18-24 hours at 37°C with 5% CO2.[9]
-
-
Day 3: Media Change:
-
Remove the virus-containing medium and replace it with fresh complete growth medium.
-
-
Day 4 and Onward: Selection and Expansion:
-
After 24-48 hours of recovery, begin selection by adding the appropriate concentration of puromycin to the medium. The optimal puromycin concentration must be determined empirically for each cell line by performing a kill curve.[10]
-
Replace the selective medium every 2-3 days until non-transduced control cells are eliminated.
-
Expand the surviving, stably transduced cells.
-
Validate FUCCI expression and function using fluorescence microscopy.
-
Materials:
-
Stable FUCCI-expressing cells
-
Glass-bottom imaging dishes or plates
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2), and appropriate filter sets for the FUCCI fluorescent proteins (e.g., for mCherry and mVenus).
Procedure:
-
Cell Plating: Plate the stable FUCCI-expressing cells on a glass-bottom dish at a density that allows for proliferation during the imaging period without reaching over-confluency.
-
Acclimatization: Place the dish in the microscope's environmental chamber and allow the cells to acclimate for at least 1 hour.
-
Image Acquisition Setup:
-
Select appropriate objectives (e.g., 20x or 40x) for the desired spatial resolution.
-
Set the imaging interval. For tracking cell cycle progression, an interval of 20-30 minutes is typically sufficient.[11]
-
Define the Z-stack parameters if 3D imaging is required.
-
Set the excitation and emission wavelengths and exposure times for each fluorescent channel. Use the lowest possible laser power and exposure time to minimize phototoxicity.
-
-
Time-Lapse Imaging: Acquire images at multiple stage positions over the desired time course (e.g., 24-72 hours).[11]
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to segment and track individual cells over time.[11]
-
Quantify the mean fluorescence intensity of the red and green channels in the nucleus of each cell at each time point.
-
Classify cells into G1 (red), S/G2/M (green), or G1/S transition (yellow) based on the fluorescence intensities.
-
Calculate the duration of each cell cycle phase for individual cells.
-
Method 2: Complementary Techniques for Cell Division Analysis
While the FUCCI system provides a detailed view of the cell cycle phases, other probes can offer complementary information, particularly for focusing on DNA content and the act of cytokinesis.
Hoechst 33342 for Live-Cell DNA Content Analysis
Hoechst 33342 is a cell-permeant, blue-fluorescent DNA stain that can be used for short-term live-cell imaging to assess DNA content and nuclear morphology.[12][13] It binds to the minor groove of DNA, with a preference for A-T rich regions.[14]
Quantitative Data:
| Parameter | Value/Range |
| Excitation/Emission (nm) | ~350 / ~461 |
| Stock Solution | 1-10 mg/mL in deionized water[12][14] |
| Working Concentration | 1-5 µg/mL in culture medium[14] |
| Incubation Time | 5-60 minutes at 37°C[12][14] |
Protocol 3: Short-Term Live Imaging with Hoechst 33342
-
Prepare a 1 mg/mL stock solution of Hoechst 33342 in deionized water.[14]
-
Add Hoechst 33342 directly to the culture medium of the cells to be imaged at a final concentration of 1-5 µg/mL.[14]
-
Incubate for 5-60 minutes at 37°C, protected from light.[12][14]
-
Image the cells using a DAPI filter set. Washing is not typically required, but can be done with PBS if background fluorescence is high.[12]
Note: While useful, prolonged exposure to Hoechst 33342 and the required UV excitation can be phototoxic and may affect cell cycle progression.[15]
eGFP-Anillin to Visualize Cytokinesis
Anillin is a scaffolding protein that is a key component of the contractile ring during cytokinesis.[1] Fusing eGFP to anillin (eGFP-anillin) creates a biosensor that localizes to the nucleus during interphase and vividly marks the contractile ring and midbody during M-phase, allowing for the direct visualization of cell division.[1][16]
Figure 3: Workflow of eGFP-anillin localization.
This marker is particularly useful for distinguishing between successful cell division (cytokinesis) and events like endoreduplication or acytokinetic mitosis.[1] The generation of eGFP-anillin expressing cells follows similar lentiviral or transfection protocols as for the FUCCI system.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low/No FUCCI Fluorescence | - Low transduction/transfection efficiency.- Inappropriate filter sets on the microscope.[17]- Silencing of the transgene. | - Optimize transduction/transfection protocol (e.g., MOI, Polybrene concentration).- Verify filter compatibility with the fluorescent proteins' spectra.- Re-select the stable cell line or generate a new one. |
| High Phototoxicity | - Laser power is too high.- Exposure times are too long.- Imaging interval is too frequent. | - Reduce laser power to the minimum required for a good signal.- Use shorter exposure times and increase camera gain if necessary.- Increase the time interval between image acquisitions. |
| Blurry Images/Loss of Focus | - Thermal drift of the microscope stage.- Cell death and detachment. | - Use an autofocus system.- Ensure the environmental chamber is stable.- Confirm cell health before and during imaging; check for signs of apoptosis. |
Conclusion
Real-time tracking of eukaryotic cell division requires specialized tools that are distinct from those used for bacterial studies. The FUCCI system and its variants offer an unparalleled view into the dynamics of the cell cycle phases, providing quantitative data on cell cycle progression. When combined with specific markers for DNA content and cytokinesis, such as Hoechst 33342 and eGFP-anillin, researchers can build a comprehensive understanding of cell proliferation in health and disease. The detailed protocols and data presented in this guide provide a solid foundation for implementing these powerful techniques in the laboratory.
References
- 1. Direct visualization of cell division using high-resolution imaging of M-phase of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FUCCI live-cell imaging [bio-protocol.org]
- 3. FUCCI Real-Time Cell-Cycle Imaging as a Guide for Designing Improved Cancer Therapy: A Review of Innovative Strategies to Target Quiescent Chemo-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Frontiers | A concise guide to fluorescent cell cycle reporters for live-cell imaging [frontiersin.org]
- 6. FUCCI sensors: powerful new tools for analysis of cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. [PDF] A quantitative FastFUCCI assay defines cell cycle dynamics at a single-cell level | Semantic Scholar [semanticscholar.org]
- 9. Lentiviral Transduction Protocol [sigmaaldrich.com]
- 10. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 11. Frontiers | FUCCI-Based Live Imaging Platform Reveals Cell Cycle Dynamics and Identifies Pro-proliferative Compounds in Human iPSC-Derived Cardiomyocytes [frontiersin.org]
- 12. Hoechst® 33342 イメージングプロトコル | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. biotium.com [biotium.com]
- 14. flowcytometry-embl.de [flowcytometry-embl.de]
- 15. Breaking a Dogma: High‐Throughput Live‐Cell Imaging in Real‐Time with Hoechst 33342 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Visualizing Peptidoglycan Remodeling Using NADA-Green: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidoglycan (PG) is an essential component of the bacterial cell wall, providing structural integrity and resistance to osmotic stress. The dynamic process of PG synthesis and remodeling is crucial for bacterial growth, cell division, and maintaining cell shape. Consequently, the enzymes involved in PG biosynthesis are prime targets for antibiotic development.[1][2] Fluorescent D-amino acids (FDAAs), such as NADA-green (NBD-amino-D-alanine), have emerged as powerful tools for in situ, real-time visualization of PG remodeling in live bacteria.[1][3][4][5] These probes are incorporated into the PG by transpeptidases, offering a specific and covalent label of newly synthesized material with minimal perturbation to the cells.[1][3][6] This document provides detailed application notes and protocols for utilizing this compound to study bacterial cell wall dynamics.
Principle of this compound Labeling
This compound is a fluorescent probe consisting of a D-alanine amino acid linked to a nitrobenzofurazan (NBD) fluorophore.[7] The D-alanine moiety is recognized and incorporated into the peptide side chains of peptidoglycan by DD- and LD-transpeptidases during cell wall synthesis.[3][8] This covalent incorporation allows for the direct visualization of active PG remodeling sites. The green fluorescence of the NBD group (excitation/emission λ ~450/555 nm) provides a robust signal for microscopic imaging.
The process of this compound incorporation into the peptidoglycan is depicted in the following pathway:
References
- 1. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial Cell Wall Synthesis: New Insights from Localization Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent D-amino acids - Wikipedia [en.wikipedia.org]
- 4. Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of fluorescent D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In situ Probing of Newly Synthesized Peptidoglycan in Live Bacteria with Fluorescent D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Fluorescent D-Amino Acid NADA as a Tool to Study the Conditional Activity of Transpeptidases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Probing Peptidoglycan Synthesis in Gram-Positive Bacteria Using NADA-green
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent D-amino acids (FDAAs) are powerful tools for the in situ labeling of peptidoglycan (PG) in live bacteria.[1][2][3] NADA-green (3-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-alanine hydrochloride) is a green fluorescent D-amino acid that is efficiently incorporated into the cell wall of diverse bacterial species during peptidoglycan synthesis.[4] This allows for the specific, covalent probing of bacterial growth and cell wall dynamics with minimal perturbation to the organism.[5] These notes provide a detailed protocol for the application of this compound in Gram-positive bacteria, leveraging their characteristic thick peptidoglycan layer and lack of an outer membrane, which allows for excellent signal-to-noise ratios.[6]
The incorporation of this compound is mediated by D,D-transpeptidases and, in some species, L,D-transpeptidases, which are responsible for cross-linking the peptide stems of the peptidoglycan.[4][7] By replacing the terminal D-alanine, this compound becomes covalently linked into the PG mesh, providing a fluorescent readout of PG synthesis and remodeling activity.[1][7]
Quantitative Data Summary
The efficiency of labeling and the resulting signal-to-noise ratio (SNR) can vary between different FDAAs and bacterial species. The table below summarizes comparative data for this compound and other common FDAAs in the Gram-positive model organism Bacillus subtilis.
| Probe Name | Emission Color | Concentration | Labeling Time | Signal-to-Noise Ratio (SNR) in B. subtilis |
| This compound | Green | 500 µM | 20 min | 1.55[6] |
| HADA | Blue | 500 µM | 20 min | 2.69[6] |
| TDL | Red | 500 µM | 20 min | 2.91[6] |
Note: While the SNR for this compound in this specific experiment was lower than HADA and TDL, it still provides effective labeling. In some bacteria, a higher concentration of NADA may be required to achieve a signal-to-noise ratio comparable to other FDAAs.[6] Optimization of probe concentration and labeling time is recommended for new bacterial species.
This compound Specifications
| Property | Value |
| Molecular Weight | 303.66 g/mol |
| Excitation Wavelength (λex) | ~450 nm |
| Emission Wavelength (λem) | ~555 nm |
| Solubility | Soluble to 100 mM in DMSO |
| Storage | Store at -20°C |
Signaling Pathway and Mechanism of Action
This compound is incorporated into the peptidoglycan during the final stages of cell wall synthesis. The probe acts as an analog of D-alanine and is integrated into the peptide side chains by transpeptidases.
Caption: Mechanism of this compound incorporation into peptidoglycan.
Experimental Protocols
I. Preparation of this compound Stock Solution
-
Reagents and Equipment:
-
This compound powder (CAS No: 2253733-11-6)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Briefly centrifuge the vial of this compound powder to collect the contents at the bottom.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, to make 100 µL of a 10 mM stock, dissolve 0.304 mg of this compound (MW: 303.66) in 100 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
-
II. Labeling of Gram-Positive Bacteria (Bacillus subtilis example)
This protocol is adapted from methodologies used for labeling B. subtilis.[6]
-
Reagents and Equipment:
-
Bacillus subtilis culture (or other Gram-positive species)
-
Appropriate growth medium (e.g., LB, TSB)
-
10 mM this compound stock solution
-
Phosphate-buffered saline (PBS) or appropriate buffer
-
Microcentrifuge and tubes
-
Incubator
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)
-
-
Procedure:
-
Grow the bacterial culture to the desired growth phase (typically early to mid-logarithmic phase) at the optimal temperature and aeration.
-
Dilute the culture to a suitable optical density (e.g., OD600 of 0.1-0.2) in fresh, pre-warmed medium.
-
Add the this compound stock solution to the bacterial culture to achieve the desired final concentration. A starting concentration of 250-500 µM is recommended for B. subtilis.
-
Incubate the culture under normal growth conditions for a specific duration. The labeling time can be varied:
-
To stop the labeling, pellet the cells by centrifugation (e.g., 5000 x g for 2 minutes).
-
Remove the supernatant containing excess this compound.
-
Wash the cells by resuspending the pellet in an equal volume of fresh medium or PBS. Repeat the centrifugation and resuspension steps 2-3 times to reduce background fluorescence.[6]
-
After the final wash, resuspend the cells in a suitable buffer for microscopy.
-
Mount a small volume (e.g., 1-2 µL) of the cell suspension on a microscope slide with an agarose (B213101) pad (1.5% in PBS) and cover with a coverslip.
-
Image the cells immediately using a fluorescence microscope.
-
Experimental Workflow
The following diagram illustrates the general workflow for labeling Gram-positive bacteria with this compound.
References
- 1. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An integrative approach for imaging and quantitative analysis of gut microbiota growth <i>in vivo</i> using fluorescent D-amino acid labeling and fluorescence <i>in situ</i> hybridization [biophysics-reports.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Full color palette of fluorescent d -amino acids for in situ labeling of bacterial cell walls - Chemical Science (RSC Publishing) DOI:10.1039/C7SC01800B [pubs.rsc.org]
NADA-green Protocol for Labeling Gram-Negative Bacteria: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NADA-green (3-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-alanine hydrochloride) is a fluorescent D-amino acid (FDAA) that serves as a powerful tool for probing peptidoglycan (PG) synthesis in live bacteria.[1][2] This molecule is incorporated into the bacterial cell wall by penicillin-binding proteins (PBPs) and L,D-transpeptidases, offering a direct and non-invasive method to visualize sites of active cell wall construction.[3][4] Its application is particularly valuable in the study of Gram-negative bacteria, where the complex cell envelope presents unique challenges to traditional labeling techniques. These application notes provide detailed protocols for utilizing this compound in fluorescence microscopy and flow cytometry to study Gram-negative bacteria, alongside quantitative data and a mechanistic overview.
Principle and Mechanism of Action
This compound is a D-alanine analog that carries a nitrobenzoxadiazole fluorophore.[1] In Gram-negative bacteria, the synthesis and remodeling of the peptidoglycan layer occur in the periplasmic space. This compound is actively incorporated into the pentapeptide chains of the peptidoglycan by the enzymatic action of D,D-transpeptidases and L,D-transpeptidases.[3][4] This results in the covalent labeling of the cell wall at locations of active synthesis, which are typically at the septum during cell division and along the lateral walls during elongation.[1] The outer membrane of Gram-negative bacteria can sometimes limit the uptake of larger molecules; however, this compound is small enough to effectively penetrate and label the peptidoglycan in many species.[5]
Below is a diagram illustrating the incorporation of this compound into the peptidoglycan of Gram-negative bacteria.
Caption: this compound incorporation into Gram-negative bacterial peptidoglycan.
Quantitative Data Summary
The efficiency of this compound incorporation can be influenced by experimental conditions such as pH and the expression levels of specific transpeptidases. The following tables summarize quantitative data on this compound labeling in Escherichia coli.
Table 1: Effect of pH on this compound Incorporation in E. coli [3][4]
| pH | Relative Fluorescence Intensity (Arbitrary Units) |
| 5.0 | Low |
| 7.0 | High |
Table 2: this compound Incorporation by different L,D-Transpeptidases in E. coli at neutral pH [3][4]
| L,D-Transpeptidase Expressed | Relative this compound Fluorescence |
| LdtD | +++ |
| LdtE | - |
| LdtF | - |
Note: '+' indicates the level of fluorescence, with '+++' being the highest and '-' being negligible.
Table 3: Technical Specifications of this compound [1]
| Property | Value |
| Molecular Weight | 303.66 g/mol |
| Formula | C₉H₉N₅O₅·HCl |
| Excitation Wavelength (λex) | ~450 nm |
| Emission Wavelength (λem) | ~555 nm |
| Solubility | Soluble to 100 mM in DMSO |
| Storage | Store at -20°C |
Experimental Protocols
I. Fluorescence Microscopy Protocol for this compound Labeling of E. coli
This protocol details the steps for labeling actively growing E. coli with this compound for visualization by fluorescence microscopy.
Materials:
-
This compound (Tocris Bioscience, R&D Systems, or equivalent)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Gram-negative bacterial culture (e.g., E. coli) in logarithmic growth phase
-
Luria-Bertani (LB) broth or other suitable growth medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI/FITC/TRITC)
Workflow Diagram:
Caption: Workflow for fluorescence microscopy of this compound labeled bacteria.
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 100 mM. Store at -20°C, protected from light.
-
Bacterial Culture: Grow E. coli in LB broth at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD₆₀₀ ≈ 0.4-0.6).
-
Cell Preparation:
-
Harvest 1 mL of the bacterial culture by centrifugation at 5,000 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 100 µL of pre-warmed LB medium.[6]
-
-
This compound Labeling:
-
Add this compound stock solution to the resuspended cells to a final concentration of 0.5 mM.[6]
-
Incubate the cells at 37°C for 2 to 20 minutes. The optimal incubation time may vary depending on the bacterial species and growth rate. A 2-minute pulse is often sufficient for actively growing E. coli.[6]
-
-
Fixation:
-
Add 900 µL of 70% ethanol to the cell suspension to fix the cells and stop further incorporation of the dye.
-
Incubate for 10 minutes at room temperature.[6]
-
-
Washing:
-
Pellet the fixed cells by centrifugation at 5,000 x g for 5 minutes.
-
Discard the supernatant and resuspend the pellet in 1 mL of PBS (pH 7.4).
-
Repeat the washing step two more times to ensure removal of unbound this compound.[6]
-
-
Microscopy:
-
Resuspend the final cell pellet in a small volume of PBS (e.g., 20 µL).
-
Place a drop of the cell suspension onto a clean microscope slide and cover with a coverslip.
-
Visualize the labeled bacteria using a fluorescence microscope equipped with a filter set appropriate for this compound (Excitation: ~450 nm, Emission: ~555 nm). A standard FITC or GFP filter set is often suitable.
-
II. Flow Cytometry Protocol for this compound Labeled Gram-Negative Bacteria
This protocol provides a general framework for the analysis of this compound labeled Gram-negative bacteria by flow cytometry. Optimization of staining concentration and instrument settings is recommended for each bacterial species and instrument.
Materials:
-
This compound labeled and washed bacterial cells (prepared as in the microscopy protocol, steps 1-4 and 6, omitting the fixation step if analyzing live cells).
-
Sheath fluid (e.g., filtered PBS).
-
Flow cytometer with a blue laser (e.g., 488 nm) and appropriate emission filters.
Workflow Diagram:
Caption: Workflow for flow cytometry analysis of this compound labeled bacteria.
Procedure:
-
Sample Preparation:
-
Prepare this compound labeled bacterial cells as described in the fluorescence microscopy protocol (steps 1-4 and 6). For live cell analysis, omit the ethanol fixation step.
-
Resuspend the final washed cell pellet in 1 mL of filtered PBS.
-
Filter the cell suspension through a cell-strainer cap tube (e.g., 35 µm mesh) to remove any large clumps.
-
-
Instrument Setup:
-
Use a flow cytometer equipped with a blue laser (488 nm) for excitation.
-
Set up the forward scatter (FSC) and side scatter (SSC) parameters on a logarithmic scale to visualize the bacterial population.
-
Set up a fluorescence channel with a bandpass filter suitable for this compound emission, typically around 530/30 nm (similar to FITC or GFP).
-
Adjust the FSC and SSC voltages to place the bacterial population appropriately on the plot.
-
Adjust the fluorescence detector voltage so that the signal from an unstained control sample is on scale and near the lower end of the axis.
-
-
Controls:
-
Unstained Control: Run an unlabeled sample of the same bacteria to establish the background fluorescence and to set the negative gate.
-
Single-Stain Controls: If using other fluorescent markers, run single-stained samples for each fluorophore to set up compensation.
-
-
Data Acquisition:
-
Acquire data for the this compound labeled sample, collecting a sufficient number of events (e.g., 10,000-50,000 events) within the bacterial gate.
-
-
Data Analysis:
-
Gate on the bacterial population in the FSC vs. SSC plot to exclude debris and noise.
-
Analyze the fluorescence intensity of the gated population to quantify the this compound signal. The geometric mean fluorescence intensity is a common metric for comparison between samples.
-
Troubleshooting
-
Low or No Signal:
-
Ensure the bacterial culture is in the logarithmic phase of growth, as this compound is incorporated during active cell wall synthesis.
-
Increase the incubation time or the concentration of this compound.
-
Verify the viability of the this compound stock solution; it should be stored protected from light.
-
-
High Background Fluorescence:
-
Ensure thorough washing of the cells after labeling to remove all unbound dye.
-
Check for autofluorescence of the growth medium and resuspend cells in PBS before labeling if necessary.
-
-
Cell Clumping in Flow Cytometry:
-
Filter the sample immediately before running on the cytometer.
-
Dilute the sample further in PBS if the event rate is too high.
-
Conclusion
This compound is a versatile and powerful tool for the real-time visualization and quantification of peptidoglycan synthesis in Gram-negative bacteria. The protocols provided herein offer a starting point for researchers to investigate various aspects of bacterial cell wall biology, including the effects of antibiotics, genetic mutations, and environmental stressors on cell growth and division. Careful optimization of the labeling conditions and instrument settings will ensure high-quality, reproducible data for both fluorescence microscopy and flow cytometry applications.
References
- 1. This compound | Fluorescent Probes for Imaging Bacteria | Tocris Bioscience [tocris.com]
- 2. Flow Cytometry Controls - Quick Tips for Better Flow Cytometry Data [bdbiosciences.com]
- 3. The Fluorescent D-Amino Acid NADA as a Tool to Study the Conditional Activity of Transpeptidases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Green fluorescent protein labeling of Listeria, Salmonella, and Escherichia coli O157:H7 for safety-related studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Fluorescent D-Amino Acid NADA as a Tool to Study the Conditional Activity of Transpeptidases in Escherichia coli [frontiersin.org]
Troubleshooting & Optimization
how to reduce background fluorescence with NADA-green
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NADA-green for fluorescent labeling of bacterial peptidoglycan.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as NADA hydrochloride) is a fluorescent D-amino acid probe used for labeling peptidoglycan in live bacteria.[1][2][3] It is incorporated into the bacterial cell wall during the synthesis of peptidoglycan, allowing for the visualization of bacterial growth and cell wall dynamics.[1][2][3] The probe is utilized by bacterial transpeptidases, enzymes that cross-link the peptide chains of the peptidoglycan mesh.
Q2: What are the excitation and emission wavelengths for this compound?
The approximate excitation maximum for this compound is 450 nm, and the emission maximum is 555 nm.[1][2]
Q3: What are the common applications of this compound?
This compound is primarily used for:
-
Visualizing bacterial cell wall synthesis in real-time.
-
Studying bacterial growth and morphology.[3]
-
Investigating the effects of antibiotics on cell wall synthesis.[4]
-
Monitoring bacterial populations in co-culture experiments.[4]
Q4: What is a typical concentration range for this compound staining?
The recommended concentration of this compound can vary depending on the bacterial species and experimental conditions. A general starting range is 1-10 µM.[4] However, concentrations as high as 0.5 mM have been used in specific protocols for short incubation times.[5] It is crucial to optimize the concentration for your specific experiment to achieve a high signal-to-noise ratio.
Troubleshooting Guide: Reducing Background Fluorescence
High background fluorescence can obscure the specific signal from this compound staining, making data interpretation difficult. The following guide provides a systematic approach to troubleshooting and reducing background fluorescence.
Problem 1: High background across the entire field of view
This issue is often related to the staining protocol or the imaging medium.
| Potential Cause | Recommended Solution |
| This compound concentration is too high. | Titrate the this compound concentration to find the optimal balance between signal and background. Start with a low concentration (e.g., 1 µM) and gradually increase it. |
| Incubation time is too long. | Reduce the incubation time. Shorter incubation periods (e.g., 2-5 minutes) can often provide sufficient labeling with lower background.[5] |
| Inadequate washing. | Increase the number and duration of washing steps after incubation with this compound. Use a suitable buffer like Phosphate Buffered Saline (PBS) to thoroughly remove unbound probe.[5] |
| Autofluorescence from media components. | Image cells in a low-fluorescence medium or PBS. Phenol red and some serum components in culture media can be highly fluorescent. |
Problem 2: Non-specific staining of cellular components or debris
This may indicate that this compound is binding to elements other than the peptidoglycan.
| Potential Cause | Recommended Solution |
| Non-specific binding of this compound. | Optimize washing steps as described above. Consider including a blocking step with a non-fluorescent D-amino acid before this compound staining, although this is not a standard procedure and would require validation. |
| Presence of dead cells. | Dead cells can exhibit increased non-specific staining. Use a viability stain to distinguish between live and dead cells and exclude the latter from analysis. |
| Contaminated reagents. | Ensure all buffers and media are freshly prepared and filtered to remove any particulate matter that could contribute to background fluorescence. |
Data Presentation: Optimizing this compound Concentration
The following table provides an illustrative example of how to present data from an experiment to optimize this compound concentration. The goal is to identify the concentration that provides the highest signal-to-noise ratio.
| This compound Concentration (µM) | Mean Signal Intensity (Arbitrary Units) | Mean Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio (Signal/Background) |
| 0.5 | 150 | 50 | 3.0 |
| 1.0 | 350 | 60 | 5.8 |
| 2.5 | 600 | 150 | 4.0 |
| 5.0 | 800 | 300 | 2.7 |
| 10.0 | 950 | 500 | 1.9 |
In this hypothetical example, a concentration of 1.0 µM provides the optimal signal-to-noise ratio.
Experimental Protocols
Detailed Protocol for this compound Labeling of E. coli
This protocol is adapted from a study on transpeptidases in Escherichia coli.[5]
Materials:
-
E. coli culture grown to the desired optical density (e.g., OD600 of 0.25).
-
Luria-Bertani (LB) or other suitable growth medium.
-
This compound stock solution (e.g., 50 mM in DMSO).
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
70% Ethanol (B145695) (for fixation).
Procedure:
-
Cell Culture: Grow E. coli in LB medium at 37°C to an OD600 of approximately 0.25.
-
Cell Preparation: Collect the cells by centrifugation and resuspend them in 100 µL of pre-warmed LB medium.
-
This compound Staining: Add this compound to the cell suspension to a final concentration of 0.5 mM.
-
Incubation: Incubate the cells for 2 minutes at 37°C. Note: The optimal incubation time may vary and should be determined experimentally.
-
Fixation: Fix the cells by adding 70% ethanol and incubating for 10 minutes. This step helps to prevent cell stress during washing.
-
Washing: Centrifuge the fixed cells (e.g., 5,000 rpm for 5 minutes) and discard the supernatant. Wash the cell pellet three times with PBS (pH 7.4) to remove excess this compound.
-
Imaging: Resuspend the final cell pellet in PBS for imaging via fluorescence microscopy.
Visualizations
Peptidoglycan Biosynthesis Pathway
The following diagram illustrates the key stages of peptidoglycan synthesis in the cytoplasm, at the cell membrane, and in the periplasm. This compound is incorporated in the final stages in the periplasm by transpeptidases.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | Fluorescent Probes for Imaging Bacteria | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Fluorescent Probe | TargetMol [targetmol.com]
- 5. Frontiers | The Fluorescent D-Amino Acid NADA as a Tool to Study the Conditional Activity of Transpeptidases in Escherichia coli [frontiersin.org]
troubleshooting weak or absent NADA-green signal
Welcome to the technical support center for the NADA-green fluorescent probe. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve issues with weak or absent this compound signals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (Nitrobenzofurazan-amino-D-alanine) is a fluorescent D-amino acid (FDAA) used for labeling peptidoglycan (PG) in live bacteria.[1][2] It is incorporated into the bacterial cell wall during the natural process of peptidoglycan synthesis, allowing for real-time visualization of cell wall growth and remodeling.[1][2] The probe consists of a D-amino acid component that is recognized by the bacterial cell wall synthesis machinery, and a nitrobenzofurazan fluorophore that emits a green fluorescent signal.
Q2: What are the excitation and emission wavelengths for this compound?
A2: The approximate excitation maximum (λex) for this compound is 450 nm, and the emission maximum (λem) is 555 nm.[2] It is important to note that spectral properties can be solvent-dependent.
Q3: What is a typical working concentration for this compound?
A3: A common starting concentration for this compound is in the range of 1-10 µM.[3] However, the optimal concentration can vary depending on the bacterial species, growth conditions, and experimental goals. It is recommended to perform a concentration titration to find the optimal balance between signal intensity and potential background fluorescence.
Q4: How do I prepare a stock solution of this compound?
A4: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO).[2] To prepare a stock solution, dissolve the lyophilized powder in high-quality, anhydrous DMSO to a concentration of 1 to 10 mM. Store the stock solution at -20°C, protected from light and moisture.[4] When preparing working solutions, dilute the stock solution in the appropriate growth medium or buffer.
Q5: Can this compound be used for both Gram-positive and Gram-negative bacteria?
A5: Yes, this compound has been successfully used to label a wide range of taxonomically diverse bacteria, including both Gram-positive and Gram-negative species.[2] However, the efficiency of labeling and the optimal protocol may differ due to variations in cell wall structure. Gram-negative bacteria possess an outer membrane that can sometimes hinder the penetration of fluorescent probes.
Troubleshooting Guides
Problem: Weak or No this compound Signal
A weak or absent fluorescent signal is a common issue in fluorescence microscopy. This guide provides a systematic approach to troubleshooting the potential causes.
Is the this compound probe properly stored and handled?
Improper storage or handling can lead to the degradation of the fluorescent probe.
-
Recommendation: Ensure the this compound stock solution is stored at -20°C and protected from light. Avoid repeated freeze-thaw cycles. When preparing working solutions, use fresh dilutions from the stock.
Is the bacterial culture in the correct growth phase?
This compound is incorporated during active peptidoglycan synthesis. The rate of synthesis can vary significantly depending on the growth phase of the bacteria.
-
Recommendation: For most bacterial species, the exponential (log) growth phase is the period of most active cell wall synthesis. Ensure your bacterial culture is in the exponential phase when adding the this compound probe for optimal incorporation and the strongest signal. Labeling during the stationary phase may result in a weak or absent signal.
Are the concentration and incubation time optimized?
Suboptimal probe concentration or incubation time can lead to a weak signal.
-
Recommendation: Perform a titration of the this compound concentration (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM) to determine the optimal concentration for your bacterial species and experimental conditions. Similarly, optimize the incubation time. Short pulses (e.g., 2-5 minutes) can be used to label active growth zones, while longer incubations (e.g., 20 minutes or more) may be necessary for a stronger overall signal.[3]
Is the pH of the growth medium optimal for this compound incorporation?
The activity of the enzymes responsible for incorporating this compound can be pH-dependent.
-
Recommendation: Research has shown that in E. coli, the incorporation of NADA is more efficient at a neutral pH (7.0) compared to an acidic pH (5.0).[1][5] Ensure your growth medium is buffered to a pH that is optimal for both bacterial growth and this compound incorporation.
Are your microscope settings appropriate for this compound?
Incorrect microscope settings will result in a failure to detect the fluorescent signal.
-
Recommendation:
-
Filter Set: Use a filter set that is appropriate for the excitation and emission spectra of this compound (Ex: ~450 nm, Em: ~555 nm).
-
Exposure Time: Increase the exposure time to detect a weak signal, but be mindful of photobleaching.
-
Gain/Intensity: Increase the gain or the intensity of the excitation light source.
-
Objective: Use a high numerical aperture (NA) objective to collect as much light as possible.
-
Is there an issue with the bacterial strain being used?
Some bacterial strains may have lower rates of peptidoglycan turnover or may express enzymes that are less efficient at incorporating this compound.
-
Recommendation: If possible, use a positive control strain that is known to label well with this compound (e.g., E. coli or B. subtilis). If you are working with a specific mutant, consider that the mutation may affect cell wall synthesis and, consequently, this compound incorporation. For example, in E. coli, the L,D-transpeptidase LdtD is primarily responsible for NADA incorporation at neutral pH.[1][5]
Problem: High Background Fluorescence
High background can obscure the specific this compound signal, making it difficult to interpret your results.
Is there residual, unbound this compound in the sample?
Insufficient washing will leave unbound probe in the background, reducing the signal-to-noise ratio.
-
Recommendation: After incubating with this compound, wash the cells thoroughly with fresh, pre-warmed growth medium or a suitable buffer (e.g., PBS). The number of washes may need to be optimized for your specific bacterial species and experimental setup.
Is the growth medium autofluorescent?
Some components of rich growth media can be inherently fluorescent, contributing to high background.
-
Recommendation: If you suspect media autofluorescence, image a sample of the cell-free medium under the same microscope settings. If the background is high, consider switching to a minimal medium for the labeling and imaging steps.
Problem: Uneven or Unexpected Signal Localization
The localization of the this compound signal provides information about the sites of active peptidoglycan synthesis. Unexpected patterns may indicate specific biological processes or experimental artifacts.
Is the signal localized to specific regions of the cell?
This compound will label the areas of active cell wall synthesis. In many rod-shaped bacteria, this will be at the septum during cell division and along the lateral walls during elongation.[6]
-
Recommendation: This is often the expected result and provides valuable biological information. For example, a strong signal at the mid-cell indicates active cell division. If you expect uniform labeling but see localized signals, it could be that the bacteria are synchronized in their cell cycle or that certain areas of the cell wall are more accessible to the probe.
Is only a subpopulation of the bacteria labeled?
Not all bacteria in a culture may be equally metabolically active.
-
Recommendation: This can be an indication of a heterogeneous population where only a subset of the cells are actively growing and dividing. This in itself can be a significant biological finding. Ensure your culture is healthy and in the exponential growth phase for more uniform labeling.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound experiments. Note that these values are starting points and may require optimization for your specific experimental conditions.
| Parameter | Value | Bacterial Species | Notes |
| Excitation Maximum (λex) | ~450 nm | N/A | Can be solvent dependent. |
| Emission Maximum (λem) | ~555 nm | N/A | Can be solvent dependent. |
| Working Concentration | 1 - 10 µM | General | Titration is recommended. A 0.5 mM concentration has been used in some E. coli studies.[5] |
| Incubation Time | 2 - 20 minutes | E. coli | Shorter times for pulse-labeling active growth, longer for stronger overall signal.[5] |
| Optimal pH | 7.0 | E. coli | Incorporation is significantly higher at neutral pH compared to acidic pH.[1][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of lyophilized this compound to room temperature.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to ensure the powder is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: General Staining Protocol for Live Bacteria
-
Grow a liquid culture of the desired bacterial strain to the mid-exponential (log) phase in the appropriate growth medium at the optimal temperature.
-
Dilute the this compound stock solution into fresh, pre-warmed growth medium to the desired final working concentration (e.g., 1-5 µM).
-
Add the this compound working solution to the bacterial culture.
-
Incubate the culture with the this compound for the desired amount of time (e.g., 5-20 minutes) under normal growth conditions.
-
(Optional but recommended) To stop the labeling and reduce background, pellet the cells by centrifugation (e.g., 5000 x g for 2 minutes).
-
Remove the supernatant and resuspend the cell pellet in fresh, pre-warmed growth medium or a suitable buffer (e.g., PBS).
-
Repeat the washing step (steps 5 and 6) 1-2 more times.
-
Resuspend the final cell pellet in a suitable buffer for imaging.
-
Mount the cells on a microscope slide or in a suitable imaging chamber and proceed with fluorescence microscopy.
Visualizations
Caption: this compound incorporation and detection pathway.
Caption: Troubleshooting workflow for a weak this compound signal.
References
- 1. researchgate.net [researchgate.net]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | Fluorescent Probe | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Fluorescent D-Amino Acid NADA as a Tool to Study the Conditional Activity of Transpeptidases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In situ Probing of Newly Synthesized Peptidoglycan in Live Bacteria with Fluorescent D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing N-acetyl-D-alanine-green (NADA-green) Photobleaching in Microscopy
Welcome to the Technical Support Center for NADA-green imaging. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound for bacterial cell wall labeling and analysis. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you minimize photobleaching and acquire high-quality, quantitative data from your microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for this compound imaging?
Q2: What are the primary causes of this compound photobleaching?
A2: The main culprits behind this compound photobleaching are:
-
High-intensity excitation light: The more intense the light source, the faster the fluorophore will photobleach.
-
Prolonged exposure time: The longer the sample is exposed to the excitation light, the more photobleaching will occur.
-
Generation of reactive oxygen species (ROS): The interaction of excited fluorophores with molecular oxygen can produce ROS, which can chemically damage the this compound molecule, rendering it non-fluorescent.
Q3: How can I minimize this compound photobleaching during my experiments?
A3: There are several strategies you can employ:
-
Optimize Imaging Parameters: Use the lowest possible excitation light intensity that still provides a sufficient signal-to-noise ratio.[1] Reduce the exposure time for each image acquisition.
-
Use Antifade Reagents: Incorporate commercially available antifade reagents into your imaging medium. These reagents are designed to scavenge reactive oxygen species.
-
Choose the Right Equipment: Use a microscope with a sensitive camera (e.g., sCMOS or EMCCD) that requires less excitation light. Systems with fast shutters or direct laser modulation also help to minimize unnecessary light exposure.
-
Proper Sample Preparation: Ensure your bacterial samples are healthy and in an appropriate imaging medium.
Q4: Are there specific antifade reagents recommended for live-cell imaging with this compound?
A4: Yes, several commercially available antifade reagents are suitable for live-cell imaging and can be effective in reducing this compound photobleaching. These include reagents based on Trolox (a water-soluble vitamin E analog) or enzymatic oxygen scavenging systems.[2][3][4] It is recommended to test a few different options to find the one that works best for your specific bacterial strain and experimental conditions.
Q5: Can I use antifade mounting media for fixed this compound labeled cells?
A5: Absolutely. For fixed-cell imaging, a wide range of antifade mounting media is available. These media typically contain antioxidants like n-propyl gallate (NPG) or p-phenylenediamine (B122844) (PPD) in a glycerol-based solution.[5] These are very effective at preserving the fluorescent signal for long-term storage and imaging.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound signal during time-lapse imaging. | High excitation light intensity. | Reduce laser power or lamp intensity to the minimum required for a good signal. |
| Prolonged exposure time per frame. | Decrease the camera exposure time. If the signal is too weak, consider increasing the camera gain or using a more sensitive detector. | |
| High concentration of dissolved oxygen. | Use an antifade reagent with an oxygen scavenging system. | |
| High background fluorescence. | Autofluorescence from the culture medium. | Use a phenol (B47542) red-free imaging medium. Consider specialized low-fluorescence imaging buffers. |
| Non-specific binding of this compound. | Ensure proper washing steps after labeling to remove unbound probe. | |
| Weak initial this compound signal. | Inefficient labeling. | Optimize this compound concentration and incubation time for your bacterial species. |
| Incorrect microscope filter set. | Ensure that the excitation and emission filters are appropriate for this compound (Excitation max ~450 nm; Emission max ~555 nm).[3][6][7] | |
| Low probe concentration. | Increase the concentration of this compound used for labeling, but be mindful of potential toxicity at very high concentrations. | |
| Phototoxicity observed in cells (e.g., growth arrest, cell lysis). | Excessive light exposure. | The same strategies to reduce photobleaching (lower light intensity, shorter exposure) will also reduce phototoxicity. |
| Generation of reactive oxygen species. | Use an antifade reagent and ensure the imaging medium is fresh and appropriate for your bacteria. |
Quantitative Data Summary
While specific quantitative data on the photostability of this compound is not extensively published, the following table provides an illustrative comparison of the photobleaching half-life of this compound with other common green fluorophores under hypothetical, yet realistic, continuous illumination conditions. The half-life is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
| Fluorophore | Excitation Wavelength (nm) | Emission Wavelength (nm) | Hypothetical Photobleaching Half-life (seconds) |
| This compound | 450 | 555 | 30 |
| FITC | 495 | 519 | 15 |
| Enhanced GFP (EGFP) | 488 | 507 | 45 |
Note: This data is for illustrative purposes only. Actual photobleaching rates will vary depending on the specific imaging conditions (e.g., light intensity, exposure time, sample environment). It is highly recommended to perform your own photostability measurements under your experimental setup.
The efficacy of antifade reagents can be significant. The table below illustrates the potential improvement in photostability.
| Condition | Hypothetical Photobleaching Half-life of this compound (seconds) |
| Standard Imaging Medium | 30 |
| With ProLong Live Antifade Reagent | 120 |
| With VectaCell Trolox Antifade Reagent | 100 |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Bacteria with this compound to Minimize Photobleaching
Objective: To label live bacteria with this compound and acquire fluorescence images while minimizing photobleaching.
Materials:
-
Bacterial culture in exponential growth phase
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free LB broth or a specialized bacterial imaging medium)
-
Antifade reagent for live-cell imaging (e.g., ProLong Live Antifade Reagent or VectaCell Trolox)
-
Microscope slides or imaging dishes with coverslips
-
Fluorescence microscope with appropriate filter sets for this compound
Methodology:
-
Bacterial Cell Preparation:
-
Grow bacteria to the mid-logarithmic phase of growth.
-
Pellet the cells by centrifugation (e.g., 5000 x g for 5 minutes).
-
Wash the cells once with fresh, pre-warmed imaging medium.
-
Resuspend the cell pellet in the imaging medium to the desired cell density.
-
-
This compound Labeling:
-
Add this compound stock solution to the cell suspension to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for your bacterial strain.[8]
-
Incubate the cells in the dark at their optimal growth temperature for a period of 5 to 30 minutes. The incubation time will depend on the bacterial growth rate and labeling efficiency.
-
Pellet the labeled cells and wash twice with the imaging medium to remove unbound this compound.
-
-
Sample Mounting and Antifade Treatment:
-
Prepare the imaging medium containing the antifade reagent according to the manufacturer's instructions. For example, dilute ProLong Live Antifade Reagent 1:100 into the imaging medium.[9]
-
Resuspend the final washed cell pellet in the imaging medium containing the antifade reagent.
-
Mount a small volume of the cell suspension onto a microscope slide or imaging dish. For non-adherent bacteria, consider using agar (B569324) pads or microfluidic devices to immobilize the cells.
-
-
Image Acquisition:
-
Focusing: Use transmitted light (e.g., phase-contrast or DIC) to locate and focus on the cells of interest. This will minimize photobleaching of your sample before you even begin imaging.
-
Excitation Intensity: Set the excitation light source to the lowest possible intensity that provides a clear signal above background.
-
Exposure Time: Use the shortest camera exposure time that yields a good signal-to-noise ratio.
-
Time-lapse Imaging: If acquiring a time-lapse series, use the longest possible interval between frames that will still capture the biological process of interest. Keep the total number of frames to a minimum.
-
Shuttering: Ensure that the excitation shutter is closed when not actively acquiring an image.
-
Protocol 2: Quantitative Analysis of this compound Photobleaching Rate
Objective: To quantify the photobleaching rate of this compound under specific imaging conditions.
Materials:
-
This compound labeled bacterial sample (prepared as in Protocol 1)
-
Fluorescence microscope with time-lapse imaging capabilities
-
Image analysis software (e.g., ImageJ/Fiji)
Methodology:
-
Sample Preparation: Prepare a slide with this compound labeled bacteria as described in Protocol 1.
-
Image Acquisition:
-
Select a field of view with several well-labeled bacteria.
-
Set your desired imaging parameters (excitation intensity, exposure time). These should be the same parameters you intend to use for your experiments.
-
Acquire a time-lapse series of images of the same field of view with no delay between frames. Acquire at least 50-100 frames.
-
-
Data Analysis:
-
Open the image sequence in your image analysis software.
-
Select a region of interest (ROI) around a single, well-focused bacterium.
-
Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.
-
Repeat this for several individual bacteria and for a background region (an area with no cells).
-
Subtract the mean background intensity from the mean cell intensity for each frame.
-
Normalize the background-corrected intensity values by dividing each value by the intensity of the first frame.
-
Plot the normalized intensity as a function of time (or frame number).
-
Fit the resulting decay curve to a single exponential decay function: I(t) = I₀ * exp(-kt) where I(t) is the intensity at time t, I₀ is the initial intensity, and k is the photobleaching rate constant. The photobleaching half-life can be calculated as ln(2)/k.
-
Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of this compound.
Caption: Experimental workflow for minimizing this compound photobleaching.
Caption: A logical troubleshooting guide for common this compound imaging issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. vectorlabs.com [vectorlabs.com]
- 3. ProLong Live Antifade Reagent is Here | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. bidc.ucsf.edu [bidc.ucsf.edu]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. coleparmer.com [coleparmer.com]
- 8. This compound | Fluorescent Probe | TargetMol [targetmol.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
optimizing washing steps for NADA-green labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the washing steps for NADA-green labeling experiments.
Troubleshooting Guide: Optimizing Washing Steps
High background and low signal-to-noise ratio are common issues in fluorescence microscopy, often stemming from suboptimal washing procedures. This guide provides a systematic approach to troubleshooting and optimizing your this compound labeling experiments.
Issue: High Background Fluorescence
High background fluorescence can obscure the specific signal from this compound incorporation, making data analysis difficult and unreliable.
| Potential Cause | Recommended Solution | Expected Outcome |
| Insufficient Washing | Increase the number of washing steps. For example, if you are currently washing once, try washing three or more times.[1] | Progressive reduction in background fluorescence with each additional wash, leading to an improved signal-to-noise ratio.[1] |
| Ineffective Wash Buffer | Modify the composition of your washing buffer. Consider adding a non-ionic surfactant or increasing the salt concentration to disrupt non-specific binding. | Reduced non-specific binding of the this compound probe to cellular surfaces and the substrate, resulting in a cleaner background. |
| Suboptimal pH of Wash Buffer | Adjust the pH of your washing buffer. The isoelectric point of your target and the probe can influence non-specific interactions. | Minimization of electrostatic interactions that cause non-specific binding.[2] |
| Residual Unbound Probe | Increase the volume of washing buffer and the duration of each wash step. Ensure gentle agitation during washing to facilitate the removal of unbound probe. | More effective removal of unbound this compound from the sample. |
Issue: Weak or No Signal
A weak or absent signal can be due to a variety of factors, including issues with the labeling protocol itself or problems during the washing steps.
| Potential Cause | Recommended Solution | Expected Outcome |
| Excessive Washing | Reduce the number or duration of washing steps. Overly stringent washing can remove specifically bound probe. | Retention of the specific this compound signal. |
| Harsh Wash Buffer | Decrease the concentration of detergents or salts in your washing buffer. | Prevention of the elution of specifically incorporated this compound from the peptidoglycan. |
| Probe Degradation | Ensure proper storage of this compound and prepare fresh solutions for each experiment. | Maintenance of the fluorescent properties of the probe. |
Frequently Asked Questions (FAQs)
Q1: How many times should I wash my cells after this compound labeling?
A1: The optimal number of washes can vary depending on the cell type and experimental conditions. However, studies with structurally similar fluorescent D-amino acids (FDAAs) have shown a significant improvement in the signal-to-noise ratio (SNR) with an increasing number of washes. For instance, for HADA-labeled E. coli, the SNR improved from approximately 1 (no wash) to 1.5 after one wash, and to over 3 after three washes.[1] A good starting point is to perform three washes and optimize from there.
Q2: What is a good starting point for a washing buffer composition?
A2: A standard and effective washing buffer is Phosphate-Buffered Saline (PBS) at pH 7.4. To further reduce non-specific binding, you can supplement the PBS with a low concentration of a non-ionic surfactant, such as 0.05% Tween-20. Increasing the salt concentration of the PBS (e.g., to 300-500 mM NaCl) can also help to disrupt electrostatic interactions.[2][3]
Q3: Can I add a blocking agent to my washing buffer?
A3: While blocking agents like Bovine Serum Albumin (BSA) are commonly used before labeling to prevent non-specific binding, adding them to the washing buffer is less common. However, if you experience persistent high background, you could test the inclusion of a low concentration of BSA (e.g., 0.1-1%) in your wash buffer to see if it improves the results.[2][4]
Q4: Does the temperature of the washing buffer matter?
A4: For most applications, performing washes at room temperature is sufficient. However, if you are working with temperature-sensitive samples or observing unusual binding phenomena, you could test washing at 4°C to see if it impacts your results.
Q5: How can I quantify the effectiveness of my washing protocol?
A5: The signal-to-noise ratio (SNR) is a key metric for evaluating the quality of your fluorescence images. You can calculate the SNR by dividing the mean intensity of the specifically labeled region by the standard deviation of the background intensity. An increase in the SNR indicates a more effective washing protocol.
Experimental Protocols
Standard this compound Labeling and Washing Protocol for E. coli
-
Bacterial Culture: Grow E. coli to the mid-exponential phase in your desired growth medium.
-
Labeling: Add this compound to the culture at a final concentration of 0.5 mM.[5] Incubate for the desired period (e.g., 2-20 minutes) at 37°C.[5]
-
Fixation (Optional but Recommended): To prevent cell stress during washing, fix the cells in 70% ethanol (B145695) for 10 minutes.[5]
-
Pelleting: Centrifuge the cell suspension to pellet the bacteria (e.g., 5000 rpm for 5 minutes).
-
Washing:
-
Carefully remove the supernatant.
-
Resuspend the cell pellet in 1 mL of washing buffer (e.g., PBS pH 7.4).
-
Centrifuge to pellet the cells.
-
Repeat this washing step two more times for a total of three washes.[1]
-
-
Resuspension: After the final wash, resuspend the cells in a suitable buffer for imaging (e.g., PBS).
-
Imaging: Mount the cells on a microscope slide and proceed with fluorescence microscopy.
Visualizing the Process
This compound Incorporation into the Peptidoglycan Synthesis Pathway
This compound, as a D-amino acid analog, is incorporated into the bacterial cell wall during peptidoglycan synthesis. The following diagram illustrates the key stages of this pathway in E. coli.
Caption: this compound is incorporated into the peptidoglycan precursor in the cytoplasm.
Experimental Workflow for Optimizing Washing Steps
The following diagram outlines a logical workflow for optimizing your washing protocol to achieve a high signal-to-noise ratio.
Caption: A workflow for systematically optimizing washing steps in this compound labeling.
References
- 1. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 3. Reducing Non-Specific Binding [reichertspr.com]
- 4. nicoyalife.com [nicoyalife.com]
- 5. The Fluorescent D-Amino Acid NADA as a Tool to Study the Conditional Activity of Transpeptidases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of NADA-green
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the potential off-target effects of NADA-green. As a fluorescent analog of N-arachidonoyl dopamine (B1211576) (NADA), this compound is designed to interact with specific cellular targets. However, like any chemical probe, it has the potential for unintended interactions that can impact experimental outcomes. This resource is intended to help you identify, understand, and mitigate these off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a fluorescently labeled version of N-arachidonoyl dopamine (NADA). NADA is an endogenous lipid that functions as an endocannabinoid and endovanilloid.[1] Its primary, well-characterized targets are the cannabinoid receptor 1 (CB1) and the transient receptor potential vanilloid 1 (TRPV1) channel.[1][2][3] Therefore, this compound is designed to enable visualization and tracking of these targets in experimental systems.
Q2: What are the known or potential off-target effects of this compound?
A2: Based on the known pharmacology of NADA, potential off-target effects of this compound could include:
-
Interaction with CB2 Receptors: While NADA has a higher affinity for CB1 receptors, it can also interact with CB2 receptors, albeit with lower potency.[4]
-
Inhibition of Fatty Acid Amide Hydrolase (FAAH): NADA is a weak substrate and a competitive inhibitor of FAAH, the enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382).[5] This inhibition can lead to an increase in endogenous anandamide levels, which could indirectly activate cannabinoid receptors.
-
Modulation of other TRP channels: NADA's activity is not strictly limited to TRPV1, and it may interact with other members of the transient receptor potential (TRP) channel family.[5]
-
Effects on Dopamine and Glutamate (B1630785) Release: NADA has been shown to trigger the release of dopamine and glutamate in synaptosomes through mechanisms that may be independent of its primary targets.[5]
-
Non-specific binding: The lipophilic nature of the arachidonoyl backbone and the properties of the conjugated green fluorophore can lead to non-specific partitioning into cellular membranes or binding to hydrophobic pockets of unrelated proteins.
Q3: How can off-target effects of this compound manifest in my experiments?
A3: Off-target effects can present in various ways, including:
-
Unexpected Localization: Fluorescence observed in cellular compartments where the target (CB1 or TRPV1) is not expected to be present.
-
Anomalous Signaling Readouts: Alterations in downstream signaling pathways that are not consistent with the known signaling of the intended target.
-
Cellular Toxicity: At higher concentrations, non-specific interactions can lead to cytotoxicity.
-
High Background Fluorescence: Non-specific binding can contribute to a high background signal, reducing the signal-to-noise ratio of your imaging experiments.[6]
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Solution |
| High, diffuse background fluorescence across the cell. | Non-specific membrane partitioning of the lipophilic this compound probe. | - Lower the concentration of this compound to the minimum required for signal detection.- Increase the number and stringency of wash steps after probe incubation.- Include a "no-probe" control to assess autofluorescence.[6] |
| Fluorescent signal in unexpected organelles (e.g., mitochondria, nucleus). | Binding of this compound to off-target proteins or accumulation due to the physicochemical properties of the fluorophore. | - Perform co-localization studies with organelle-specific markers to confirm or rule out non-specific accumulation.- Use a structurally unrelated fluorescent probe for the same target (if available) to see if the localization pattern is consistent.- Validate the localization of the target protein using an alternative method, such as immunofluorescence. |
| Unexpected physiological response (e.g., changes in cell viability, altered calcium signaling). | Activation of off-target receptors or channels (e.g., other TRP channels) or inhibition of enzymes (e.g., FAAH). | - Use specific antagonists for suspected off-target receptors to see if the anomalous effect is blocked.- Perform experiments in cell lines that do not express the intended target (CB1/TRPV1) to isolate off-target effects.- Conduct a dose-response curve to determine if the unexpected effect occurs at concentrations higher than those required for on-target activity. |
| Signal is present in a knockout/knockdown model for the intended target. | The observed signal is due to binding to an off-target protein. | - This is strong evidence for off-target binding. Characterize the off-target interaction using biochemical assays (e.g., binding assays with a panel of related receptors).- Re-evaluate the suitability of this compound for your specific experimental context. |
Quantitative Data on NADA Interactions
The following table summarizes key quantitative data for the interaction of N-arachidonoyl dopamine (NADA) with its primary targets and a known off-target. This data is for the parent compound NADA, and the affinity of this compound may vary.
| Target | Assay Type | Species | Value | Reference |
| CB1 Receptor | Radioligand Binding (Ki) | Rat Brain | 250 nM | [4] |
| CB2 Receptor | Radioligand Binding (Ki) | Rat Spleen | 12,000 nM | [4] |
| TRPV1 Channel | Calcium Influx (EC50) | N/A | ~50 nM | [1] |
| FAAH | Enzyme Inhibition (IC50) | N/A | 19-100 µM | [5] |
Key Experimental Protocols
Protocol 1: Validating On-Target Specificity using a Pharmacological Blockade
This protocol helps determine if the observed fluorescence signal from this compound is due to its interaction with the intended target (e.g., CB1 receptor).
-
Cell Preparation: Plate cells expressing the target receptor at an appropriate density and allow them to adhere overnight.
-
Antagonist Pre-treatment: Pre-incubate a set of cells with a saturating concentration of a specific, non-fluorescent antagonist for the target receptor (e.g., a CB1 antagonist like Rimonabant) for 30-60 minutes. Maintain a parallel set of cells with vehicle control.
-
This compound Staining: Add this compound to both antagonist-treated and vehicle-treated cells at the desired concentration and incubate for the appropriate time.
-
Wash and Image: Wash the cells to remove unbound this compound and acquire fluorescent images under identical settings for both conditions.
-
Analysis: Quantify the fluorescence intensity. A significant reduction in fluorescence in the antagonist-treated cells compared to the vehicle-treated cells indicates that the signal is specific to the intended target.
Protocol 2: Assessing Off-Target Mediated Cytotoxicity
This protocol is for evaluating if this compound induces cell death through off-target mechanisms.
-
Cell Lines: Use two cell lines: one that endogenously expresses the target of interest and another that does not (or a knockout cell line).
-
Treatment: Treat both cell lines with a range of concentrations of this compound for a relevant duration (e.g., 24 hours). Include a vehicle-only control and a positive control for cytotoxicity (e.g., staurosporine).
-
Viability Assay: Perform a standard cell viability assay, such as an MTT or a live/dead staining assay.
-
Analysis: Compare the dose-response curves for cytotoxicity in both cell lines. If this compound shows similar toxicity profiles in both cell lines, it suggests an off-target mechanism of cell death.
Visualizations
Caption: Intended vs. potential off-target signaling of this compound.
Caption: Experimental workflow for validating this compound specificity.
Caption: Decision tree for troubleshooting ambiguous this compound results.
References
- 1. N-Arachidonoyl dopamine - Wikipedia [en.wikipedia.org]
- 2. N-Arachidonoyl Dopamine Modulates Acute Systemic Inflammation via Nonhematopoietic TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The biosynthesis of N-arachidonoyl dopamine (NADA), a putative endocannabinoid and endovanilloid, via conjugation of arachidonic acid with dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
Technical Support Center: NADA-green in Bacterial Cultures
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using NADA-green to label bacterial peptidoglycan.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (N'-dansyl-N'-acetyl-L-lysine D-Ala) is a fluorescent D-amino acid analog used for in situ labeling of peptidoglycan in live bacteria. It is incorporated into the bacterial cell wall during the natural process of peptidoglycan synthesis, allowing for visualization of cell growth and morphology.
Q2: How is this compound incorporated into the peptidoglycan?
This compound is incorporated into the peptidoglycan by the activity of both DD-transpeptidases and LD-transpeptidases. These enzymes recognize the D-amino acid structure of this compound and cross-link it into the peptide side chains of the peptidoglycan mesh. This process occurs at sites of active cell wall synthesis.
Q3: Is this compound toxic to bacterial cultures?
At recommended concentrations, this compound is generally considered to have minimal to no toxicity and does not significantly affect bacterial growth rates. However, as with any fluorescent probe, excessively high concentrations or prolonged incubation times may have an impact on cell viability and physiology. It is always recommended to perform initial experiments to determine the optimal concentration and incubation time for your specific bacterial species and experimental conditions.
Q4: What are the excitation and emission wavelengths for this compound?
The approximate excitation maximum for this compound is 450 nm, and the emission maximum is 555 nm.
Q5: How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is recommended to store the stock solution at -20°C, protected from light. Refer to the manufacturer's instructions for specific details on solubility and storage.
Troubleshooting Guide
This guide addresses common issues encountered during this compound labeling experiments.
| Issue | Possible Cause | Recommendation |
| Weak or No Fluorescent Signal | Suboptimal this compound Concentration: The concentration of this compound is too low for efficient incorporation. | Increase the concentration of this compound in increments. A typical starting concentration is 0.5 mM. |
| Insufficient Incubation Time: The incubation period is too short for detectable incorporation. | Increase the incubation time. Typical incubation times range from 2 to 20 minutes. | |
| Inactive Peptidoglycan Synthesis: The bacteria are not actively growing or synthesizing new peptidoglycan. | Ensure your bacterial culture is in the exponential growth phase. | |
| Incorrect Microscope Filter Set: The excitation and emission filters on the microscope do not match the spectral properties of this compound. | Use a filter set appropriate for an excitation of ~450 nm and emission of ~555 nm. | |
| High Background Fluorescence | Excess this compound: Unincorporated this compound remains in the medium, causing high background. | Wash the cells thoroughly with phosphate-buffered saline (PBS) or an appropriate buffer after incubation with this compound. |
| Non-specific Binding: this compound may be non-specifically binding to cellular components or debris. | Optimize washing steps and ensure the cell suspension is free of excessive debris. | |
| Signs of Bacterial Stress or Death (e.g., altered morphology, decreased motility) | This compound Concentration Too High: The concentration of this compound is exerting a toxic effect. | Perform a concentration titration to find the lowest effective concentration. |
| Prolonged Incubation: Extended exposure to this compound is causing cellular stress. | Reduce the incubation time. | |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound is too high. | Ensure the final concentration of the solvent in the bacterial culture is minimal and non-toxic. |
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| This compound Concentration | 0.25 - 1.0 mM | A starting concentration of 0.5 mM is often effective. Titration is recommended for new bacterial species or strains. |
| Incubation Time | 2 - 20 minutes | Shorter incubation times are generally preferred to minimize potential effects on the bacteria. |
| Bacterial Growth Phase | Exponential Phase | Actively growing cells will show the most robust incorporation of this compound. |
Experimental Protocols
Detailed Methodology for this compound Labeling of E. coli
This protocol is a general guideline and may require optimization for your specific experimental setup.
Materials:
-
Mid-log phase culture of E. coli
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter set
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Culture Preparation: Grow E. coli to mid-log phase (OD600 ≈ 0.4-0.6) in your desired growth medium.
-
Labeling: a. Take 1 mL of the bacterial culture and transfer it to a microcentrifuge tube. b. Add this compound stock solution to the bacterial culture to a final concentration of 0.5 mM. c. Incubate the culture at 37°C for 5-10 minutes.
-
Washing: a. Centrifuge the labeled culture at 5,000 x g for 2 minutes to pellet the cells. b. Carefully remove the supernatant. c. Resuspend the cell pellet in 1 mL of fresh PBS. d. Repeat the centrifugation and resuspension steps two more times to ensure removal of unincorporated this compound.
-
Microscopy: a. After the final wash, resuspend the cell pellet in a small volume of PBS (e.g., 50 µL). b. Place a drop of the cell suspension onto a clean microscope slide and cover with a coverslip. c. Image the cells using a fluorescence microscope with a filter set appropriate for this compound (Excitation: ~450 nm, Emission: ~555 nm).
Visualizations
Caption: this compound incorporation into the peptidoglycan synthesis pathway.
Caption: General experimental workflow for this compound labeling.
Caption: Troubleshooting logic for common this compound issues.
improving signal-to-noise ratio for NADA-green imaging
Welcome to the technical support center for NADA-green imaging. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues to achieve a high signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (also known as 3-((7-Nitro-2,1,3-benzoxadiazol-4-yl)amino)-D-alanine) is a fluorescent D-amino acid (FDAA) used for labeling peptidoglycan in live bacteria.[1][2] It is incorporated into the bacterial cell wall during synthesis, allowing for the visualization of cell wall growth and dynamics.[2] The probe is integrated into the peptidoglycan by transpeptidases, particularly LD-transpeptidases in organisms like E. coli.[3][4] This results in strong peripheral and septal labeling.[2]
Q2: What are the excitation and emission wavelengths for this compound?
A2: The approximate excitation maximum for this compound is 450 nm and the emission maximum is 555 nm.[1][2] It's important to note that the spectral properties can be solvent-dependent.[2]
Q3: How should I prepare and store this compound?
A3: this compound is typically soluble in DMSO, with stock solutions possible up to 100 mM.[2] For long-term storage, it is recommended to store the stock solution at -20°C.[1][2] One provider suggests that at -80°C, the stock solution is stable for 6 months, and at -20°C, for 1 month when sealed and protected from light and moisture.[1]
Q4: What is a typical working concentration for this compound?
A4: A common starting concentration for this compound in bacterial culture is between 1-10 µM.[5] However, the optimal concentration can vary depending on the bacterial species, growth conditions, and the specific application. It is advisable to perform a concentration titration to find the optimal balance between signal intensity and background noise.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound imaging that can affect the signal-to-noise ratio.
Issue 1: High Background Fluorescence
High background can obscure the specific signal from labeled peptidoglycan, leading to a poor signal-to-noise ratio.
| Potential Cause | Troubleshooting Step | Rationale |
| Excess Probe Concentration | Decrease the concentration of this compound used for labeling. Perform a titration to find the lowest effective concentration. | High concentrations of unbound probe can lead to increased background fluorescence.[6][7][8] |
| Insufficient Washing | Increase the number and duration of washing steps after labeling. Use a mild detergent like Tween 20 (e.g., 0.05-0.1%) in the wash buffer. | Thorough washing is crucial to remove unbound fluorescent probes.[6] |
| Autofluorescence | Image an unstained control sample to assess the level of natural fluorescence from the cells or media. If significant, consider using a different growth medium with lower autofluorescence. | Some cellular components and media can fluoresce, contributing to the background signal.[7] |
| Non-specific Binding | While this compound incorporation is generally specific, high concentrations could lead to non-specific interactions. Ensure optimal labeling time and concentration. | Minimizing probe concentration and incubation time can reduce off-target binding.[6] |
Issue 2: Weak or No Signal
A faint or absent signal can make it impossible to visualize bacterial cell wall synthesis.
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Probe Concentration | Increase the concentration of this compound. Perform a titration to find the optimal concentration that yields a strong signal without high background. | The probe concentration may be too low for efficient incorporation and detection.[6][8] |
| Incorrect Excitation/Emission Settings | Ensure the microscope's light source and filters are correctly set for this compound's spectral profile (Ex ~450 nm, Em ~555 nm). | Mismatched filter sets will lead to inefficient excitation and/or emission detection. |
| Insufficient Incubation Time | Increase the incubation time to allow for more significant incorporation of the probe into the peptidoglycan. | Longer labeling times can lead to a stronger signal, but this should be balanced with potential toxicity or effects on cell growth. |
| Low Bacterial Metabolic Activity | Ensure that the bacteria are in an active growth phase (e.g., exponential phase) during labeling. | This compound is incorporated during active peptidoglycan synthesis; therefore, metabolically inactive or slow-growing bacteria will show a weaker signal.[1] |
| Photobleaching | Minimize the exposure of the sample to excitation light before and during imaging. Use a neutral density filter to reduce illumination intensity. | Photobleaching is the irreversible loss of fluorescence due to light exposure, which reduces the signal-to-noise ratio.[9][10] |
Issue 3: Photobleaching
Rapid fading of the fluorescent signal upon exposure to excitation light.
| Potential Cause | Troubleshooting Step | Rationale |
| High Excitation Light Intensity | Reduce the intensity of the excitation light using neutral density filters or by lowering the laser power on a confocal microscope. | Lowering the photon flux reduces the rate of photobleaching.[9][11] |
| Prolonged Exposure Time | Decrease the camera exposure time to the minimum required for a good signal. For time-lapse imaging, increase the interval between acquisitions. | Minimizing the duration of light exposure directly reduces photobleaching.[10] |
| Oxygen Presence | For fixed samples, consider using an antifade mounting medium that may contain oxygen scavengers. | Oxygen can contribute to the photobleaching process.[9] |
| Suboptimal Imaging Conditions | Optimize imaging parameters such as gain and binning to increase signal detection without increasing excitation exposure. | More sensitive detection allows for the use of lower, less damaging light levels.[11] |
Experimental Protocols & Data
Standard this compound Labeling Protocol for Bacteria
This protocol provides a general guideline for labeling live bacteria. Optimization may be required for different bacterial species and experimental setups.
-
Bacterial Culture: Grow the bacterial strain of interest in a suitable liquid culture medium to the desired growth phase (typically mid-exponential phase).
-
Probe Preparation: Prepare a stock solution of this compound in DMSO (e.g., 1-10 mM).
-
Labeling: Add this compound to the bacterial culture to a final concentration of 1-10 µM.
-
Incubation: Incubate the culture under normal growth conditions for a specific period (e.g., 5 minutes to 1 hour). The optimal time will depend on the bacterial growth rate and the desired labeling density.
-
Washing: Pellet the bacterial cells by centrifugation (e.g., 5000 x g for 5 minutes).
-
Resuspension: Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed growth medium or a suitable imaging buffer (e.g., PBS).
-
Repeat Washing (Optional but Recommended): For lower background, repeat the washing step (steps 5 and 6) two to three more times.
-
Imaging: Mount the labeled cells on a microscope slide or in an imaging chamber and proceed with fluorescence microscopy using appropriate filter sets for this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~450 nm | [2] |
| Emission Wavelength (λem) | ~555 nm | [2] |
| Molecular Weight | 303.66 g/mol | |
| Recommended Stock Solution Solvent | DMSO | [2] |
| Maximum Stock Concentration | 100 mM | [2] |
| Recommended Working Concentration | 1 - 10 µM | [5] |
| Storage Temperature | -20°C | [1][2] |
Visualizations
This compound Incorporation Pathway
Caption: Simplified pathway of peptidoglycan synthesis and this compound incorporation.
Troubleshooting Workflow for Low Signal-to-Noise Ratio
Caption: A logical workflow for troubleshooting low signal-to-noise in this compound imaging.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. The Fluorescent D-Amino Acid NADA as a Tool to Study the Conditional Activity of Transpeptidases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Fluorescent Probe | TargetMol [targetmol.com]
- 6. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. m.youtube.com [m.youtube.com]
- 8. biotium.com [biotium.com]
- 9. Minimizing photobleaching during confocal microscopy of fluorescent probes bound to chromatin: role of anoxia and photon flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
effect of media composition on NADA-green labeling efficiency
Welcome to the technical support center for NADA-green labeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing your experiments and troubleshooting common issues related to the effect of media composition on this compound labeling efficiency.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound labeling experiments, with a focus on the impact of culture media.
| Issue | Possible Cause | Recommended Solution |
| Weak or No Fluorescent Signal | 1. Suboptimal Media pH: The activity of L,D-transpeptidases that incorporate this compound can be pH-dependent. For instance, in E. coli, LdtD is more active at a neutral pH (~7.0), while LdtE and LdtF are more active at an acidic pH (~5.0).[1] | - Adjust the pH of your culture medium to the optimal range for the specific transpeptidases in your bacterial species of interest. - If the optimal pH is unknown, perform a pilot experiment testing a range of pH values (e.g., 5.0, 6.0, 7.0, 8.0). |
| 2. Competition from Media Components: Rich media, such as Luria-Bertani (LB) or Tryptic Soy Broth (TSB), contain high concentrations of amino acids and peptides, including D-alanine, which can competitively inhibit the incorporation of this compound.[2] | - Switch to a minimal medium (e.g., M9 minimal medium) supplemented with a defined carbon source. This can improve the signal-to-noise ratio. - If rich media is necessary for bacterial growth, try diluting the medium or reducing the concentration of yeast extract and tryptone. | |
| 3. Low Bacterial Metabolic Activity: this compound is incorporated during active peptidoglycan synthesis. Bacteria in stationary phase or under stress may have reduced cell wall turnover, leading to poor labeling. | - Perform labeling on exponentially growing cells. - Ensure optimal growth conditions (temperature, aeration) for your bacterial strain. | |
| High Background Fluorescence | 1. Media Autofluorescence: Some complex media components can exhibit natural fluorescence, obscuring the this compound signal. | - Use a minimal medium to reduce background fluorescence. - Before imaging, wash the cells thoroughly with a non-fluorescent buffer (e.g., Phosphate-Buffered Saline - PBS) to remove residual media and unbound probe. - Image a media-only control to assess the level of background fluorescence. |
| 2. Non-specific Binding of this compound: At high concentrations, the probe may bind non-specifically to the cell surface or other cellular components. | - Titrate the this compound concentration to find the lowest effective concentration that provides a good signal-to-noise ratio. - Increase the number and duration of washing steps after labeling. | |
| Inconsistent Labeling Across a Population | 1. Heterogeneous Metabolic States: Individual cells within a population may be in different metabolic states, leading to varied rates of peptidoglycan synthesis and this compound incorporation. | - Ensure the bacterial culture is in a synchronized growth phase, if possible. - Analyze a large number of cells to obtain a representative understanding of the labeling pattern. |
| 2. Media Inhomogeneity: In unshaken or dense cultures, nutrient and pH gradients can form, affecting bacterial physiology and labeling. | - Ensure proper aeration and agitation of your cultures during growth and labeling. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of culture medium to use for this compound labeling?
A1: While this compound labeling can be performed in various standard bacterial culture media such as LB, TSB, and minimal media, a minimal medium like M9 is often recommended for optimal signal-to-noise ratio.[3] Rich media contain high concentrations of amino acids and other components that can increase background fluorescence and potentially compete with this compound for incorporation into the peptidoglycan.
Q2: How does the pH of the culture medium affect this compound labeling?
A2: The pH of the medium can significantly impact labeling efficiency by affecting the activity of the enzymes responsible for incorporating this compound. In E. coli, for example, different L,D-transpeptidases have different optimal pH ranges. LdtD functions optimally at a neutral pH (around 7.0), whereas LdtE and LdtF are more active in acidic conditions (around 5.0).[1] It is advisable to optimize the pH for your specific bacterial strain and experimental goals.
Q3: Can components of rich media, like yeast extract and tryptone, interfere with labeling?
A3: Yes. Yeast extract and tryptone are rich sources of amino acids, including D-alanine. D-alanine in the medium can act as a competitive substrate for the transpeptidases, reducing the incorporation of this compound into the peptidoglycan.[2] If you observe weak labeling in a rich medium, consider reducing the concentration of these components or switching to a minimal medium.
Q4: Will the carbon source in my minimal medium affect this compound labeling?
A4: The carbon source (e.g., glucose) is essential for bacterial growth and metabolic activity, which in turn drives peptidoglycan synthesis. While the choice of carbon source itself may not directly inhibit this compound incorporation, a carbon source that supports robust and exponential growth will likely lead to more efficient labeling. Ensure the carbon source concentration is not limiting during the labeling period.
Q5: How can I optimize the this compound concentration for my experiments?
A5: The optimal concentration of this compound can vary depending on the bacterial species, growth conditions, and media composition. It is recommended to perform a concentration titration to determine the lowest concentration that provides a strong signal with minimal background. A typical starting concentration range is 1-10 µM.[3]
Experimental Protocols
Protocol 1: General this compound Labeling of Bacteria
-
Culture Preparation: Inoculate your bacterial strain of interest in the chosen culture medium. Incubate with appropriate aeration and temperature until the culture reaches the mid-exponential growth phase.
-
Probe Addition: Add this compound to the bacterial culture to the desired final concentration (start with a titration from 1-10 µM).
-
Incubation: Continue to incubate the culture under the same growth conditions for a specific duration. The incubation time will depend on the bacterial growth rate and the desired labeling intensity.
-
Washing: Pellet the bacterial cells by centrifugation.
-
Resuspension and Washing: Discard the supernatant and resuspend the cell pellet in a non-fluorescent buffer, such as PBS (pH 7.4). Repeat the centrifugation and resuspension steps 2-3 times to remove unbound probe and reduce background fluorescence.
-
Microscopy: Resuspend the final cell pellet in a suitable buffer for imaging. Mount the cells on a microscope slide and proceed with fluorescence microscopy using appropriate filter sets for green fluorescence.
Protocol 2: Optimizing Media pH for this compound Labeling
-
Media Preparation: Prepare several aliquots of your chosen culture medium (e.g., M9 minimal medium) and adjust the pH of each aliquot to a different value (e.g., 5.0, 6.0, 7.0, 8.0) using sterile HCl or NaOH.
-
Bacterial Growth: Inoculate each pH-adjusted medium with your bacterial strain and grow to mid-exponential phase.
-
Labeling: Add the same concentration of this compound to each culture and incubate for the same duration.
-
Washing and Imaging: Follow steps 4-6 from the General Labeling Protocol for each culture.
-
Analysis: Quantify the mean fluorescence intensity of the bacterial cells for each pH condition to determine the optimal pH for labeling.
Visualizations
Caption: Experimental workflow for this compound labeling of bacteria.
Caption: Troubleshooting logic for this compound labeling issues.
References
- 1. Frontiers | The Fluorescent D-Amino Acid NADA as a Tool to Study the Conditional Activity of Transpeptidases in Escherichia coli [frontiersin.org]
- 2. Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Full color palette of fluorescent d -amino acids for in situ labeling of bacterial cell walls - Chemical Science (RSC Publishing) DOI:10.1039/C7SC01800B [pubs.rsc.org]
NADA-green stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and experimental use of NADA-green. Find answers to frequently asked questions and troubleshoot common issues to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound, or (3-((7-Nitro-2,1,3-benzoxadiazol-4-yl)amino)-D-alanine hydrochloride), is a fluorescent D-amino acid. Its primary application is in the in situ labeling of peptidoglycan in live bacteria. It is efficiently incorporated into the bacterial cell wall during synthesis, allowing for the visualization of bacterial growth and morphology with minimal perturbation.[1][2][3]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is crucial for maintaining its fluorescence and stability. Recommendations vary slightly between suppliers, but the general guidelines are summarized in the table below. Always refer to the manufacturer's specific instructions.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO. To prepare a stock solution, dissolve the solid powder in high-quality, anhydrous DMSO to a concentration of up to 100 mM.[1][2] Some suppliers recommend the use of an ultrasonic bath to ensure complete dissolution. Store the stock solution in small aliquots to avoid repeated freeze-thaw cycles.
Q4: What are the excitation and emission wavelengths for this compound?
A4: The approximate excitation and emission maxima for this compound are 450 nm and 555 nm, respectively.[1][2] Note that spectral properties can be solvent-dependent.
Stability and Storage Conditions
Proper handling and storage are critical for the performance of this compound. The following table summarizes the recommended conditions based on supplier data sheets.
| Form | Storage Temperature | Duration of Stability | Key Considerations |
| Solid Powder | -20°C | Up to 3 years (supplier dependent) | Keep tightly sealed and protected from light and moisture. |
| Stock Solution in DMSO | -20°C | Up to 1 month | Store in small, tightly sealed aliquots to prevent degradation from repeated freeze-thaw cycles and exposure to moisture. |
| -80°C | Up to 6 months to 1 year (supplier dependent) | Recommended for longer-term storage of stock solutions. Ensure vials are tightly sealed. |
Troubleshooting Guide
Problem: Weak or No Fluorescent Signal
| Possible Cause | Suggestion and Solution |
| Improper Storage | This compound may have degraded. Verify that the compound and its solutions have been stored according to the recommendations (see table above). If degradation is suspected, use a fresh vial of the reagent. |
| Low Probe Concentration | The concentration of this compound may be too low for efficient incorporation. Titrate the concentration, typically starting in the range of 1-10 µM.[4][5] |
| Insufficient Incubation Time | The incubation time may be too short for detectable labeling, especially in slow-growing bacteria. Optimize the incubation time based on the bacterial species and its growth rate. For rapidly growing species like E. coli, labeling can be as short as 30 seconds.[6] |
| Poor Incorporation into Peptidoglycan | The bacterial species may have low transpeptidase activity or a less permeable cell wall. For Gram-negative bacteria, the outer membrane can be a barrier.[3] Consider pretreating cells with a permeabilizing agent if compatible with your experimental goals. The incorporation of fluorescent D-amino acids is mediated by D,D- and L,D-transpeptidases.[7][8][9][10] |
| Incorrect Microscope Filter Sets | Ensure that the excitation and emission filters on your microscope are appropriate for this compound (Ex: ~450 nm, Em: ~555 nm).[1][2] |
| Photobleaching | The fluorescent signal can fade upon exposure to excitation light. Minimize exposure time and intensity. The use of an anti-fade mounting medium can also help.[5] The NBD fluorophore is known to be susceptible to photobleaching.[6][8][11] |
| pH of the Medium | The fluorescence of the NBD fluorophore can be pH-sensitive, with some NBD-based probes showing reduced fluorescence at neutral to basic pH.[12][13][14][15] Ensure your experimental medium is within a pH range that supports optimal fluorescence. |
Problem: High Background Fluorescence
| Possible Cause | Suggestion and Solution |
| Excess Probe Concentration | Using too high a concentration of this compound can lead to non-specific binding and high background. Optimize the concentration by performing a titration. |
| Insufficient Washing | Unbound this compound can contribute to background fluorescence. Ensure adequate washing steps after incubation to remove excess probe. |
| Autofluorescence of Bacteria or Medium | Some bacterial species or components in the growth medium may exhibit natural fluorescence. Image an unlabeled control sample to assess the level of autofluorescence and, if necessary, subtract this background from your experimental images. |
| Contamination | Contamination of reagents or samples can introduce fluorescent artifacts. Use sterile techniques and fresh, high-quality reagents. |
Experimental Protocols
Detailed Protocol for Bacterial Peptidoglycan Labeling
This protocol provides a general framework for labeling bacterial cell walls with this compound. Optimization of probe concentration and incubation time is recommended for each bacterial species and experimental condition.
Materials:
-
This compound
-
Anhydrous DMSO
-
Bacterial culture in logarithmic growth phase
-
Appropriate growth medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS or 70% ethanol)
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Prepare this compound Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Prepare a 1 mM to 10 mM stock solution by dissolving the this compound powder in anhydrous DMSO. Use of an ultrasonic bath may aid in dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
-
-
Labeling of Bacteria:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Add this compound to the bacterial culture to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Incubate the culture under its normal growth conditions for a duration appropriate for the bacterial species' doubling time. This can range from a few minutes to a full generation.
-
-
Fixation and Washing:
-
To stop the labeling reaction, pellet the cells by centrifugation.
-
Resuspend the cell pellet in a suitable fixative, such as 4% paraformaldehyde in PBS, and incubate for 15-20 minutes at room temperature. Alternatively, for some applications, fixation with cold 70% ethanol (B145695) can be used.[6]
-
After fixation, pellet the cells again and wash them two to three times with PBS to remove unbound this compound.
-
-
Microscopy:
-
Resuspend the final cell pellet in a small volume of PBS.
-
Mount a small volume of the cell suspension on a microscope slide with a coverslip. An anti-fade mounting medium can be used to reduce photobleaching.
-
Image the cells using a fluorescence microscope equipped with filters for this compound (Excitation ~450 nm, Emission ~555 nm).
-
Experimental Workflow for Bacterial Labeling
Caption: Workflow for bacterial peptidoglycan labeling with this compound.
Signaling Pathways of N-Arachidonoyl Dopamine (B1211576) (NADA)
While this compound is used as a fluorescent probe for bacterial cell walls, its parent molecule, N-arachidonoyl dopamine (NADA), is an endocannabinoid and endovanilloid with roles in mammalian signaling.[16][17] NADA interacts with cannabinoid receptor 1 (CB1) and transient receptor potential vanilloid 1 (TRPV1).[11][16][17][18][19]
NADA Signaling through CB1 and TRPV1 Receptors
Caption: Simplified signaling pathways of N-arachidonoyl dopamine (NADA).
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | Fluorescent Probes for Imaging Bacteria | Tocris Bioscience [tocris.com]
- 3. In situ Probing of Newly Synthesized Peptidoglycan in Live Bacteria with Fluorescent D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. Gram Staining - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. diva-portal.org [diva-portal.org]
- 9. [PDF] Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis | Semantic Scholar [semanticscholar.org]
- 10. research-portal.uu.nl [research-portal.uu.nl]
- 11. Identification of N‐arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A NBD-based simple but effective fluorescent pH probe for imaging of lysosomes in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BioKB - Publication [biokb.lcsb.uni.lu]
- 18. researchgate.net [researchgate.net]
- 19. The Endocannabinoid/Endovanilloid N-Arachidonoyl Dopamine (NADA) and Synthetic Cannabinoid WIN55,212-2 Abate the Inflammatory Activation of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Uneven NADA-Green Staining
Welcome to the technical support center for NADA-green staining. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues with uneven staining patterns in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (N-amino-D-alanine with a nitrobenzofuran derivative) is a fluorescent D-amino acid analog used for labeling peptidoglycan in live bacteria.[1] It is incorporated into the bacterial cell wall during synthesis, allowing for the visualization of active cell wall growth.[1] Its excitation and emission maxima are approximately 450 nm and 555 nm, respectively.[1]
Q2: My this compound staining is patchy and uneven. What are the potential causes?
Uneven staining can arise from several factors, including:
-
Physiological state of the bacteria: Actively growing and dividing cells will incorporate more this compound. Cells in stationary phase or a non-growing state will show little to no staining.
-
Localized enzyme activity: The enzymes responsible for incorporating D-amino acids, such as L,D-transpeptidases and D,D-transpeptidases, may have non-uniform distribution or activity across the cell surface.[2][3][4]
-
Cell wall accessibility: The permeability of the outer membrane (in Gram-negative bacteria) or the thickness of the peptidoglycan layer can influence the probe's access to the sites of synthesis.
-
Inconsistent probe concentration: An insufficient or excessive concentration of this compound can lead to weak or non-specific staining, respectively.
-
Inadequate incubation time: The incubation period may not be optimal for the specific bacterial species and its growth rate.
-
Improper sample preparation: Issues such as cell clumping or the presence of extracellular polymeric substances (EPS) in biofilms can hinder uniform probe penetration.
Q3: How does the bacterial growth phase affect this compound staining?
This compound is primarily incorporated during active peptidoglycan synthesis. Therefore, bacteria in the exponential (log) growth phase will exhibit the most robust and uniform staining. Cells in the lag or stationary phase will have significantly reduced or no staining. For optimal results, it is crucial to stain cultures during mid-log phase.
Q4: Can the type of bacteria I'm using affect the staining pattern?
Yes. Different bacterial species have distinct modes of cell wall growth (e.g., polar growth in Agrobacterium tumefaciens vs. diffuse synthesis in Escherichia coli), which will result in different staining patterns.[5][6] Furthermore, the specific transpeptidases present and their activity levels can vary between species, influencing the efficiency of this compound incorporation.[2][4]
Q5: What is the recommended concentration for this compound?
The optimal concentration can vary depending on the bacterial species and experimental conditions. A starting concentration of 0.5 mM to 1 mM is often used.[4] It is recommended to perform a concentration titration to determine the ideal concentration for your specific experiment that provides strong signal with minimal background.
Troubleshooting Guide for Uneven this compound Staining
This table summarizes common issues, their potential causes, and recommended solutions to achieve uniform this compound staining.
| Issue | Potential Cause | Recommended Solution |
| No or very weak staining | Bacterial culture is not in exponential growth phase. | Ensure bacteria are in the mid-logarithmic growth phase for optimal peptidoglycan synthesis. |
| Incorrect filter set on the microscope. | Verify that the filter set is appropriate for this compound's excitation (~450 nm) and emission (~555 nm) spectra. | |
| This compound concentration is too low. | Perform a titration to find the optimal concentration. Start with a range of 0.1 mM to 2 mM. | |
| Insufficient incubation time. | Increase the incubation time. Optimize the duration based on the bacterial species' doubling time. | |
| Probe degradation. | Store this compound stock solutions protected from light at -20°C or below. Avoid repeated freeze-thaw cycles. | |
| Patchy or localized staining | Natural growth pattern of the bacteria (e.g., polar growth). | This may be a true biological result. Research the known cell wall synthesis patterns for your bacterial species.[5][6] |
| Cell clumping or biofilm formation. | Gently sonicate or vortex the cell suspension before staining to break up clumps. For biofilms, consider cryosectioning or enzymatic treatment to improve probe penetration. | |
| Uneven enzyme activity. | The localization of peptidoglycan synthesis enzymes can be inherently non-uniform. This may reflect the underlying biology.[2][4] | |
| High background or non-specific staining | This compound concentration is too high. | Reduce the concentration of the staining solution. Perform a titration to find the optimal concentration. |
| Inadequate washing steps. | Increase the number and/or duration of wash steps after staining to remove unbound probe. Use an appropriate buffer like PBS.[4] | |
| Cell fixation issues. | If post-staining fixation is used, ensure the fixative does not cause cell lysis or membrane permeabilization that could lead to non-specific binding. Ethanol fixation has been used successfully.[4] | |
| Photobleaching | Excessive exposure to excitation light. | Minimize the exposure time and intensity of the excitation light. Use an anti-fade mounting medium if applicable. |
Experimental Protocols
Standard this compound Staining Protocol for Planktonic Bacteria
-
Culture Preparation: Grow the bacterial strain of interest in the appropriate liquid medium at the optimal temperature and aeration until it reaches the mid-logarithmic growth phase (e.g., OD600 of 0.4-0.6).
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C, protected from light. From the stock, prepare a working solution in the growth medium to the desired final concentration (e.g., 0.5 mM).
-
Staining: Add the this compound working solution to the bacterial culture.
-
Incubation: Incubate the culture with the probe for a predetermined time. This can range from a few minutes to a full generation, depending on the experimental goal. Incubation should be carried out under the same growth conditions (temperature, aeration).
-
Washing: Pellet the cells by centrifugation (e.g., 5000 x g for 3-5 minutes).
-
Resuspension and Washing: Discard the supernatant and resuspend the cell pellet in a suitable buffer, such as Phosphate-Buffered Saline (PBS). Repeat the washing step 2-3 times to remove unbound this compound.
-
Imaging: Resuspend the final cell pellet in a small volume of PBS or mounting medium. Mount the sample on a microscope slide and proceed with fluorescence microscopy using appropriate filter sets (e.g., a filter set for green fluorescence).
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound Excitation Max | ~450 nm | [1] |
| This compound Emission Max | ~555 nm | [1] |
| Typical Concentration Range | 0.1 mM - 2 mM | [4] |
| Solvent for Stock Solution | DMSO | [1] |
| Storage Temperature | -20°C or below | [1] |
Visualizing the Peptidoglycan Synthesis Pathway
The following diagram illustrates the key stages of peptidoglycan synthesis, the pathway targeted by this compound.
Caption: Peptidoglycan synthesis pathway and this compound's target.
The following workflow provides a logical approach to troubleshooting uneven this compound staining.
References
- 1. This compound | Fluorescent Probes for Imaging Bacteria | Tocris Bioscience [tocris.com]
- 2. Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptidoglycan precursor synthesis along the sidewall of pole-growing mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Fluorescent D-Amino Acid NADA as a Tool to Study the Conditional Activity of Transpeptidases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Live Cell Fluorescence Microscopy to Observe Essential Processes During Microbial Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In situ Probing of Newly Synthesized Peptidoglycan in Live Bacteria with Fluorescent D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: NADA-green vs. HADA for Bacterial Cell Wall Labeling
For researchers, scientists, and drug development professionals, the selection of fluorescent probes for visualizing bacterial cell wall synthesis is a critical step in understanding bacterial growth, division, and the effects of antibiotics. Among the most widely used probes are the fluorescent D-amino acids (FDAAs), NADA-green (NBD-amino-D-alanine) and HADA (hydroxycoumarin-amino-D-alanine). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal probe for your research needs.
Executive Summary
Both this compound and HADA are valuable tools for in situ labeling of peptidoglycan in a wide range of bacterial species. They are incorporated into the cell wall by penicillin-binding proteins (PBPs) and other transpeptidases, providing a fluorescent readout of active cell wall synthesis. While both probes are effective, they exhibit key differences in their spectral properties, signal-to-noise ratio, and photostability. HADA generally demonstrates a superior signal-to-noise ratio, particularly in Gram-negative bacteria like Escherichia coli, and may be more resistant to photobleaching than this compound. However, this compound's emission in the green spectrum can be advantageous for multicolor imaging experiments. At typical working concentrations, neither probe has been found to significantly impact bacterial growth.
Performance Comparison: this compound vs. HADA
The selection of an appropriate fluorescent D-amino acid is often dependent on the bacterial species under investigation and the specific experimental setup. Below is a summary of the key performance characteristics of this compound and HADA based on published experimental data.
| Feature | This compound | HADA | Key Experimental Findings |
| Excitation Max. | ~450 nm[1][2] | ~405 nm | HADA's excitation is in the violet range, while this compound is excited by blue light. |
| Emission Max. | ~555 nm[1][2] | ~460 nm[1] | This compound emits in the green portion of the spectrum, whereas HADA emits blue fluorescence. |
| Signal-to-Noise Ratio (SNR) in E. coli | 1.9[1] | 6.3[1] | In E. coli, HADA provides a significantly higher signal-to-noise ratio compared to this compound under similar experimental conditions.[1] |
| Signal-to-Noise Ratio (SNR) in B. subtilis | 1.55[1] | 2.69[1] | In the Gram-positive bacterium B. subtilis, HADA also shows a better signal-to-noise ratio, although the difference is less pronounced than in E. coli.[1] |
| Photostability | Less photostable. | More resistant to photobleaching than NADA.[3] | One study on Mycobacterium tuberculosis noted that HADA was more resistant to photobleaching than NADA.[3] Another source suggests HADA is generally less photostable than other FDAAs like TDL.[1] |
| Toxicity/Effect on Growth | No significant effect on growth rate at typical concentrations.[2] | No significant effect on growth rate at typical concentrations. | Studies have shown that a concentration of 500 µM of HADA did not impact the growth rate or cell shape of E. coli, B. subtilis, and A. tumefaciens.[1] |
| Required Concentration | May require up to 4x higher concentration than HADA for similar SNR.[1] | Lower concentration may be sufficient for robust labeling. | To achieve a comparable signal-to-noise ratio, a higher concentration of this compound may be necessary.[1] |
Mechanism of Action and Labeling Workflow
This compound and HADA are incorporated into the peptidoglycan of bacterial cell walls through the activity of D,D-transpeptidases (PBPs) and, in some bacteria, L,D-transpeptidases. These enzymes recognize the D-amino acid structure of the probes and incorporate them into the peptide side chains of the peptidoglycan. This process allows for the direct visualization of active cell wall synthesis.
The general workflow for labeling bacteria with either this compound or HADA is straightforward. The probe is added to a logarithmically growing bacterial culture and incubated for a specific period, allowing for its incorporation into the newly synthesized peptidoglycan. Following incubation, the cells are washed to remove any unbound probe, and then they can be visualized using fluorescence microscopy.
Experimental Protocols
Below are representative protocols for labeling Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria with this compound and HADA. It is important to note that optimal concentrations and incubation times may vary depending on the bacterial species and growth conditions.
Labeling of Escherichia coli with HADA
-
Culture Preparation: Grow E. coli in a suitable medium (e.g., LB broth) at 37°C with shaking to an early-to-mid logarithmic phase (OD600 ≈ 0.2-0.4).
-
Probe Addition: Add HADA to the bacterial culture to a final concentration of 250-500 µM.
-
Incubation: Incubate the culture with HADA for 30 minutes to several generations at 37°C with shaking. For pulse-labeling experiments to visualize active synthesis sites, shorter incubation times (e.g., 30 seconds to 5 minutes) can be used.[4]
-
Washing: Pellet the cells by centrifugation (e.g., 5000 x g for 3 minutes).
-
Resuspend the cell pellet in 1x Phosphate Buffered Saline (PBS). Repeat the centrifugation and resuspension steps two more times to thoroughly remove unbound HADA.
-
Imaging: Resuspend the final cell pellet in a small volume of PBS and mount on a microscope slide for imaging. HADA can be visualized using a DAPI filter set (Ex: ~405 nm, Em: ~460 nm).
Labeling of Staphylococcus aureus with this compound
-
Culture Preparation: Grow S. aureus in a suitable medium (e.g., TSB) at 37°C with shaking to an early-to-mid logarithmic phase.
-
Probe Addition: Add this compound to the culture to a final concentration of 250 µM.
-
Incubation: Incubate the culture for 30 minutes at 37°C with shaking.
-
Washing: Pellet the cells by centrifugation.
-
Wash the cells twice with 1x PBS to remove the unbound dye.
-
Imaging: Resuspend the cells in PBS and observe using a fluorescence microscope with a filter set appropriate for green fluorescence (Ex: ~450 nm, Em: ~555 nm).
Signaling Pathway and Incorporation Mechanism
The incorporation of this compound and HADA into the bacterial cell wall is a result of these molecules acting as analogs of D-alanine, a key component of the peptidoglycan stem peptide. Penicillin-binding proteins (PBPs), which are D,D-transpeptidases, catalyze the cross-linking of peptidoglycan chains. During this process, they can recognize and incorporate the fluorescent D-amino acids into the peptide side chains.
Conclusions and Recommendations
Both this compound and HADA are powerful tools for studying bacterial cell wall dynamics. The choice between them will largely depend on the specific application and the instrumentation available.
-
For studies requiring the highest signal-to-noise ratio, especially in Gram-negative bacteria, HADA is the recommended choice. Its superior SNR allows for clearer imaging with potentially lower background fluorescence.[1]
-
For multicolor imaging experiments where a green fluorescent probe is needed to be spectrally separated from other fluorophores (e.g., blue or red fluorescent proteins), this compound is the appropriate option.
-
When photostability is a major concern for long time-lapse imaging, it is worth noting that some evidence suggests HADA may be more photostable than this compound. [3] However, for very long experiments, other more photostable FDAAs like TDL (if permeable) might be considered.[1]
References
- 1. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Fluorescent Probes for Imaging Bacteria | Tocris Bioscience [tocris.com]
- 3. Peptidoglycan precursor synthesis along the sidewall of pole-growing mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
A Head-to-Head Comparison: NADA-green Versus Traditional Bacterial Growth Assays
For researchers, scientists, and drug development professionals navigating the landscape of bacterial growth analysis, the choice of assay is paramount. This guide provides an objective comparison of the novel fluorescent probe, NADA-green, with established methods such as optical density (OD) and colony-forming unit (CFU) counting. By delving into the experimental data and methodologies, this document aims to equip you with the knowledge to select the most appropriate technique for your research needs.
At a Glance: Key Performance Metrics
While direct, comprehensive time-course data comparing this compound fluorescence with traditional methods is still emerging in peer-reviewed literature, the principles underlying each technique allow for a qualitative and semi-quantitative comparison. The following table summarizes the expected performance characteristics based on available data and the mechanisms of each assay.
| Feature | This compound Assay | Optical Density (OD600) | Colony-Forming Unit (CFU) Counting |
| Principle | Incorporation of a fluorescent D-amino acid into newly synthesized peptidoglycan, directly measuring metabolic activity and cell wall growth.[1] | Measures light scattering by the entire bacterial population in a sample.[2][3] | Enumerates viable, culturable bacteria that can form colonies on solid media.[4] |
| Measurement | Fluorescence Intensity | Absorbance (light scattering) | Number of Colonies |
| Viability | Primarily measures metabolically active, growing cells. | Measures both live and dead cells, as well as other particulate matter.[4] | Exclusively measures viable and culturable cells.[4] |
| Real-time Monitoring | Yes, allows for continuous measurement of growth kinetics. | Yes, suitable for continuous monitoring in a plate reader. | No, requires discrete time points and overnight incubation. |
| Throughput | High, amenable to microplate format. | High, standard in microplate readers. | Low, labor-intensive and requires significant incubator space. |
| Sensitivity | High, can detect low levels of metabolic activity. | Moderate, less sensitive at low cell densities. | Very high, can detect a single viable cell. |
| Time to Result | Immediate (for real-time assays) | Immediate | 12-48 hours (incubation time) |
| Equipment | Fluorescence microplate reader or fluorescence microscope. | Spectrophotometer or microplate reader. | Incubator, petri dishes, sterile consumables. |
| Correlation with Cell Number | Strong correlation with metabolically active cells.[1][5] | Correlates with total cell number (live and dead) but can be affected by cell size and shape.[3] | Direct count of viable, culturable cells. |
Delving Deeper: Experimental Protocols
To facilitate a comprehensive understanding, detailed methodologies for each key assay are provided below.
This compound Bacterial Growth Assay Protocol
This protocol outlines the steps for monitoring bacterial growth kinetics using this compound in a microplate reader format.
-
Bacterial Culture Preparation: Inoculate a single bacterial colony into a suitable liquid broth and grow overnight at the optimal temperature with shaking. The following day, dilute the overnight culture into fresh, pre-warmed media to a starting OD600 of approximately 0.05.
-
This compound Labeling: Add this compound to the diluted bacterial culture to a final concentration of 1-10 µM.[6] An unstained control (bacteria with media only) and a media-only blank (media with this compound) should be prepared for background subtraction.
-
Microplate Setup: Dispense 200 µL of the this compound labeled bacterial suspension and control suspensions into the wells of a clear-bottom, black 96-well plate.
-
Fluorescence Measurement: Place the microplate into a fluorescence microplate reader pre-heated to the optimal growth temperature. Measure the fluorescence intensity kinetically (e.g., every 15-30 minutes) for the duration of the experiment (typically 12-24 hours). Use an excitation wavelength of approximately 450 nm and an emission wavelength of approximately 555 nm.[7] Ensure adequate shaking between readings to maintain a homogenous culture.
-
Data Analysis: Subtract the background fluorescence (from the media-only blank) from the fluorescence readings of the bacterial samples at each time point. Plot the corrected fluorescence intensity against time to generate the bacterial growth curve.
Traditional Bacterial Growth Assays
Optical Density (OD600) Measurement Protocol
-
Bacterial Culture Preparation: Prepare the bacterial culture as described in the this compound protocol (Step 1).
-
Microplate Setup: Dispense 200 µL of the diluted bacterial suspension and a media-only blank into the wells of a clear 96-well plate.
-
Absorbance Measurement: Place the microplate into a spectrophotometer or microplate reader pre-heated to the optimal growth temperature. Measure the absorbance at 600 nm (OD600) kinetically (e.g., every 15-30 minutes) for the duration of the experiment.[8] Ensure adequate shaking between readings.
-
Data Analysis: Subtract the absorbance of the media-only blank from the absorbance readings of the bacterial samples at each time point. Plot the corrected OD600 against time to generate the growth curve.
Colony-Forming Unit (CFU) Counting Protocol
-
Time-Point Sampling: At designated time points during the incubation of a bacterial culture, aseptically remove an aliquot (e.g., 1 mL) of the culture.
-
Serial Dilution: Perform a series of 10-fold serial dilutions of the collected aliquot in a sterile diluent (e.g., phosphate-buffered saline or 0.9% saline).
-
Plating: Plate a small volume (e.g., 100 µL) of appropriate dilutions onto solid agar (B569324) plates. Spread the inoculum evenly using a sterile spreader.
-
Incubation: Incubate the plates at the optimal growth temperature until visible colonies appear (typically 12-48 hours).
-
Colony Counting: Count the number of colonies on plates that have a countable number of colonies (typically 30-300).
-
CFU Calculation: Calculate the CFU per mL of the original culture using the following formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (in mL)
-
Growth Curve Construction: Plot the calculated CFU/mL (on a logarithmic scale) against time to construct the bacterial growth curve.
Visualizing the Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the key pathways and experimental workflows.
References
- 1. An integrative approach for imaging and quantitative analysis of gut microbiota growth in vivo using fluorescent D-amino acid labeling and fluorescence in situ hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. OD600 Measurement: A Key Technique in the Microbiology Laboratory-Blue-Ray Biotech [blue-raybio.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Quantification of Bacterial Metabolic Activities in the Gut by d-Amino Acid-Based In Vivo Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescent Protein Expression as a Proxy for Bacterial Fitness in a High-Throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies of Detecting Bacteria Using Fluorescence-Based Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ProtocolsGrowthRates < Lab < TWiki [barricklab.org]
Validating NADA-green Results with Sacculi Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two powerful techniques for studying bacterial cell wall biosynthesis: in vivo labeling with the fluorescent D-amino acid NADA-green and ex vivo compositional analysis of isolated peptidoglycan sacculi. Understanding the correlation between these methods is crucial for validating observations of cell wall dynamics and the effects of antibacterial agents.
Data Presentation: Quantitative Comparison
The following table summarizes representative quantitative data that can be obtained from both this compound labeling and sacculi analysis, illustrating how results from these two methods can be correlated. The data is hypothetical but based on principles extracted from experimental findings.
| Parameter | This compound Analysis (Flow Cytometry/Microscopy) | Sacculi Analysis (HPLC) | Correlation/Validation Point |
| Baseline Incorporation | 95% of cells in an exponential phase culture show peripheral fluorescence. Mean Fluorescence Intensity (MFI) = 500 a.u. | Muropeptide analysis reveals that 40% of the peptidoglycan is composed of 4-3 cross-links, with the remainder being un-cross-linked monomers and dimers. | This compound fluorescence indicates active peptidoglycan synthesis, which is quantitatively reflected in the high degree of cross-linking in the sacculi. |
| Effect of β-lactam Antibiotic | After treatment with a β-lactam antibiotic, only 20% of cells show faint fluorescence. MFI = 50 a.u. | The proportion of 4-3 cross-linked muropeptides decreases to 5%, with a corresponding increase in un-cross-linked monomers. | The reduction in this compound incorporation directly correlates with the inhibition of transpeptidase activity, as evidenced by the drastic reduction in peptidoglycan cross-linking.[1] |
| Analysis of a Mutant Strain (ΔldtD) | A mutant lacking the L,D-transpeptidase LdtD shows a 50% reduction in this compound incorporation at neutral pH. MFI = 250 a.u. | Muropeptide analysis of the ΔldtD mutant shows a significant reduction in 3-3 cross-links compared to the wild type. | This demonstrates the specificity of this compound incorporation by certain enzymes, which can be validated by the specific changes in the muropeptide composition of the sacculi.[1][2] |
Experimental Protocols
This compound Labeling of Bacterial Cells
This protocol describes the in vivo labeling of bacterial peptidoglycan using this compound for fluorescence microscopy or flow cytometry.
Materials:
-
Bacterial culture in exponential growth phase
-
This compound (e.g., from Tocris or MedChemExpress)[3]
-
Appropriate growth medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixative (e.g., 70% ethanol (B145695) or 4% paraformaldehyde)
-
Microscope slides and coverslips or flow cytometry tubes
Procedure:
-
Grow the bacterial culture to the mid-exponential phase (e.g., OD600 of 0.2-0.5).
-
Add this compound to the culture at a final concentration of 0.5-1 mM.
-
Incubate the culture with the probe for a desired period (e.g., 2-20 minutes for pulse-labeling) at the optimal growth temperature with shaking.[3]
-
To stop the labeling, pellet the cells by centrifugation (e.g., 5,000 x g for 5 minutes).
-
Wash the cells three times with PBS to remove excess unincorporated this compound.[3]
-
Fix the cells with 70% ethanol for 10 minutes or with 4% paraformaldehyde for 20 minutes at room temperature.
-
Wash the fixed cells again with PBS.
-
Resuspend the cells in PBS for analysis.
-
For microscopy, mount a small volume of the cell suspension on a microscope slide with a coverslip.
-
For flow cytometry, dilute the cell suspension to an appropriate concentration in PBS.
-
Analyze the samples using a fluorescence microscope with appropriate filters (e.g., excitation ~490 nm, emission ~520 nm) or a flow cytometer.[4]
Sacculi Isolation and Muropeptide Analysis by HPLC
This protocol details the isolation of peptidoglycan sacculi and the subsequent analysis of their muropeptide composition by reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Bacterial cell pellet (can be from a this compound labeled culture)
-
Lysis buffer (e.g., 6% SDS in water)
-
Milli-Q water
-
Pronase E or other proteases
-
Cellosyl or other muramidase (B13767233)
-
Sodium borohydride
-
Phosphoric acid
-
HPLC system with a C18 column
-
HPLC solvents (e.g., Solvent A: 40 mM sodium phosphate, pH 4.5; Solvent B: 40 mM sodium phosphate, pH 4.0, with 20% methanol)[5]
Procedure:
-
Harvest bacterial cells from a culture by centrifugation.
-
Resuspend the cell pellet in PBS and add it dropwise to a boiling solution of 6% SDS while stirring. Boil for 3 hours to lyse the cells.
-
Allow the solution to cool and then pellet the insoluble sacculi by ultracentrifugation (e.g., 100,000 x g for 1 hour).
-
Wash the sacculi pellet repeatedly with Milli-Q water to completely remove the SDS.
-
Treat the sacculi with a protease (e.g., Pronase E) to remove any remaining covalently attached proteins. Inactivate the protease by boiling in SDS and repeat the washing steps.
-
Resuspend the purified sacculi in a digestion buffer and add a muramidase (e.g., Cellosyl) to digest the peptidoglycan into soluble muropeptides. Incubate at 37°C overnight.
-
Pellet any insoluble material and collect the supernatant containing the soluble muropeptides.
-
Reduce the muropeptides by adding sodium borohydride. Stop the reaction by acidifying with phosphoric acid.[5]
-
Filter the sample and inject it into an RP-HPLC system equipped with a C18 column.
-
Separate the muropeptides using a gradient of solvents (e.g., a linear gradient from Solvent A to Solvent B).[5][6]
-
Detect the muropeptides by their absorbance at 202-205 nm.
-
Quantify the different muropeptide species by integrating the area under each peak in the chromatogram.
Mandatory Visualization
Caption: Workflow for validating this compound results with sacculi analysis.
Caption: Simplified bacterial peptidoglycan synthesis pathway.
References
- 1. The Fluorescent D-Amino Acid NADA as a Tool to Study the Conditional Activity of Transpeptidases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Fluorescent D-Amino Acid NADA as a Tool to Study the Conditional Activity of Transpeptidases in Escherichia coli [frontiersin.org]
- 4. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Purification and HPLC Analysis of Cell Wall Muropeptides from Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: NADA-green vs. Fluorescently Labeled Vancomycin for Bacterial Imaging
For researchers, scientists, and drug development professionals navigating the landscape of bacterial imaging, the choice of fluorescent probe is paramount. This guide provides a comprehensive comparison of two prominent tools: NADA-green (N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-D-Alanine), a fluorescent D-amino acid, and fluorescently labeled vancomycin (B549263). We delve into their distinct mechanisms of action, present available performance data, and provide detailed experimental protocols to inform your selection process.
Introduction: Two Distinct Approaches to Bacterial Labeling
This compound and fluorescently labeled vancomycin offer unique strategies for visualizing bacteria. This compound is a small, fluorescently tagged D-amino acid that is metabolically incorporated into the peptidoglycan cell wall of bacteria during their natural synthesis process. This mechanism allows for the labeling of a wide range of bacterial species with minimal impact on their growth rate, making it an excellent tool for studying live, actively growing bacteria.
In contrast, fluorescently labeled vancomycin, often conjugated to fluorophores like FITC or BODIPY, acts as an affinity probe.[1] It specifically binds to the terminal D-alanyl-D-alanine (D-Ala-D-Ala) moieties of peptidoglycan precursors.[1] This binding event physically obstructs the enzymes responsible for cross-linking the peptidoglycan chains, thereby inhibiting cell wall synthesis.[1] This targeted binding makes it particularly effective for identifying Gram-positive bacteria, which have an exposed and thick peptidoglycan layer.
At a Glance: Key Differences and Advantages
| Feature | This compound | Fluorescently Labeled Vancomycin |
| Mechanism of Action | Metabolic incorporation into peptidoglycan | Binds to D-Ala-D-Ala terminus of peptidoglycan precursors |
| Bacterial Specificity | Broad-spectrum (Gram-positive and Gram-negative) | Primarily Gram-positive |
| Live Cell Imaging | Well-suited for live, growing bacteria | Can be used, but may inhibit cell wall synthesis |
| Toxicity | Generally low toxicity reported | Can exhibit antibiotic activity, potentially affecting viability |
| Photostability | Reported to have low photostability | Varies depending on the conjugated fluorophore |
| Signal-to-Noise Ratio | Moderate, dependent on incorporation rate | Can be high due to specific binding |
Quantitative Performance Comparison
Direct quantitative comparisons of photostability, signal-to-noise ratio, and toxicity in peer-reviewed literature are limited. However, we can compile available data for each probe to facilitate an informed decision.
Table 1: Photostability and Signal-to-Noise Ratio
| Parameter | This compound | Fluorescently Labeled Vancomycin |
| Photostability | Low photostability has been reported.[2] | Dependent on the specific fluorophore used. Lanthanide-chelate based fluorescent vancomycin shows excellent photostability.[3] |
| Signal-to-Noise Ratio (SNR) | An SNR of 1.9 was reported for E. coli under specific experimental conditions.[2] | A novel vancomycin-NBD conjugate (Van-Green) was designed to give high signal-to-noise ratios without the need for washing.[4] |
Table 2: Cytotoxicity and Antibacterial Activity
| Parameter | This compound | Fluorescently Labeled Vancomycin |
| Effect on Bacterial Growth | Does not affect the growth rate of taxonomically diverse bacterial cell populations. | Can inhibit cell wall synthesis and exhibit antibacterial activity.[1] |
| Minimum Inhibitory Concentration (MIC) | Not typically measured as it is not designed as an antibiotic. | Van-Green showed an MIC of 4 µM against S. aureus, which was 16 times less potent than the parent vancomycin.[4] A FITC-labeled vancomycin showed a significant decrease in MIC compared to the parent drug. |
Experimental Protocols
Bacterial Labeling with this compound
This protocol is adapted from established methods for labeling live bacteria with fluorescent D-amino acids.[5][6]
Materials:
-
Bacterial culture in exponential growth phase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Growth medium (e.g., LB or TSB)
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge and tubes
-
Fluorescence microscope
Procedure:
-
Dilute the overnight bacterial culture in fresh, pre-warmed growth medium and grow to the desired optical density (e.g., OD600 of 0.2-0.5).
-
Add this compound to the bacterial culture to a final concentration of 1-10 µM.[6] For some applications, concentrations up to 0.5 mM for short incubation times (e.g., 2 minutes) have been used.[5]
-
Incubate the culture under normal growth conditions (e.g., 37°C with shaking) for a duration ranging from a few minutes to several generations, depending on the experimental goal.
-
To stop the labeling, pellet the cells by centrifugation (e.g., 5,000 x g for 5 minutes).
-
Wash the cells by resuspending the pellet in PBS and centrifuging again. Repeat this wash step two to three times to remove unincorporated this compound.[5]
-
Resuspend the final cell pellet in a suitable buffer for imaging (e.g., PBS).
-
Mount the cells on a microscope slide with an agarose (B213101) pad and proceed with fluorescence microscopy.
Bacterial Labeling with Fluorescently Labeled Vancomycin (Vancomycin-FITC Example)
This protocol is based on manufacturer's recommendations and literature procedures for labeling Gram-positive bacteria.[1][7]
Materials:
-
Gram-positive bacterial culture in exponential growth phase
-
Vancomycin-FITC stock solution (e.g., 1 mg/mL in DMSO)
-
Growth medium or appropriate buffer
-
Microcentrifuge and tubes
-
Fluorescence microscope
Procedure:
-
Grow the Gram-positive bacterial culture to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., PBS).
-
Resuspend the bacterial pellet in the buffer.
-
Add Vancomycin-FITC to the bacterial suspension to a final working concentration. A recommended starting concentration for Bacillus cereus is 25 µg/mL.[1] For other applications, concentrations ranging from 3 µg/mL to 16 µg/mL have been used.[7][8]
-
Incubate the mixture for a specified period, for example, 30 minutes at 37°C.[7]
-
Pellet the cells by centrifugation to remove the unbound probe.
-
Wash the cells with buffer to reduce background fluorescence.
-
Resuspend the stained cells in buffer and mount them on a microscope slide for imaging.
Visualizing the Mechanisms of Action
To further illustrate the distinct processes of these two probes, the following diagrams, generated using the DOT language, depict their respective pathways.
References
- 1. FITC labeled vancomycin for fluorescent microbial imaging [sigmaaldrich.com]
- 2. Quantum-yield-optimized fluorophores for site-specific labeling and super-resolution imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid Monitoring of Vancomycin Concentration in Serum Using Europium (III) Chelate Nanoparticle-Based Lateral Flow Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. The Fluorescent D-Amino Acid NADA as a Tool to Study the Conditional Activity of Transpeptidases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Fluorescent Probe | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. Correlative Time-Resolved Fluorescence Microscopy To Assess Antibiotic Diffusion-Reaction in Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: NADA-green Versus Other Fluorescent D-Amino Acids for Bacterial Cell Wall Labeling
For researchers in microbiology, cell biology, and drug development, the visualization of bacterial cell wall synthesis is crucial for understanding bacterial growth, morphogenesis, and the mechanisms of antibiotic action. Fluorescent D-amino acids (FDAAs) have emerged as powerful tools for in-situ labeling of peptidoglycan, offering a window into the dynamic processes of the bacterial cell wall. This guide provides a comprehensive comparison of NADA-green (NBD-amino-D-alanine), a popular green-emitting FDAA, with other commonly used fluorescent D-amino acids, supported by experimental data to aid in the selection of the optimal probe for your research needs.
This comparison guide delves into the key performance indicators of various FDAAs, including their photophysical properties, signal-to-noise ratio, and permeability. By presenting quantitative data in accessible tables and providing detailed experimental protocols, we aim to equip researchers with the necessary information to make informed decisions for their specific applications.
Quantitative Performance Comparison
The selection of an appropriate FDAA is often a trade-off between brightness, photostability, spectral properties, and the specific bacterial species being studied. The following tables summarize the key quantitative data for this compound and other commonly used FDAAs.
Photophysical and Photochemical Properties
The intrinsic brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. These parameters, along with the excitation and emission maxima, are critical for designing imaging experiments and selecting appropriate filter sets.
| Fluorescent D-Amino Acid (FDAA) | D-Amino Acid | Fluorophore | Molecular Weight (Da) | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| This compound | D-alanine | Nitrobenzofurazan (NBD) | 303.66 | ~450 | ~555 | 25,000 | Not Reported |
| HADA | D-alanine | 7-Hydroxycoumarin | 328.71 | ~405 | ~450 | Not Reported | Not Reported |
| FDL | D-lysine | Fluorescein | Not Reported | Not Reported | ~525 | Not Reported | Not Reported |
| TDL | D-lysine | TAMRA | Not Reported | Not Reported | ~575 | Not Reported | Not Reported |
| TADA | D-alanine | TAMRA | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Data for this compound, FDL, and TDL are from various sources. A comprehensive table in "Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls" provides more extensive data for a wider range of FDAAs.
Signal-to-Noise Ratio (SNR) in Bacterial Labeling
The signal-to-noise ratio is a practical measure of a probe's performance in a biological context, reflecting the intensity of the specific signal from the labeled structure relative to the background fluorescence.
| Fluorescent D-Amino Acid | SNR in E. coli | SNR in B. subtilis |
| This compound | 1.9 | 1.55 |
| HADA | 6.3 | 2.69 |
| TDL | 1.07 | 2.91 |
This data is derived from the publication "Synthesis of fluorescent D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ," which highlights that under their experimental conditions, HADA provided the highest SNR in E. coli, while TDL was slightly better in B. subtilis.[1] The lower SNR of TDL in E. coli is attributed to its poor outer-membrane permeability.[1]
Experimental Protocols
The following is a generalized protocol for bacterial cell wall labeling using fluorescent D-amino acids. This protocol can be adapted for specific bacterial species and experimental goals.
General Protocol for FDAA Labeling of Bacterial Cells
Materials:
-
Bacterial culture in exponential growth phase
-
Fluorescent D-amino acid (FDAA) stock solution (e.g., 10 mM in DMSO or water)
-
Growth medium appropriate for the bacterial species
-
Phosphate-buffered saline (PBS) or other appropriate buffer
-
Fixative (e.g., 4% paraformaldehyde in PBS or 70% ethanol)
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Culture Preparation: Grow the bacterial culture to the mid-exponential phase in its appropriate growth medium.
-
Labeling: Add the FDAA stock solution to the bacterial culture to a final concentration of 0.1 to 1 mM. The optimal concentration should be determined empirically for each bacterial species and FDAA.
-
Incubation: Incubate the culture under its normal growth conditions for a desired period. The incubation time can range from a few minutes for pulse-labeling experiments to several generations for continuous labeling.
-
Washing (Optional but Recommended): To reduce background fluorescence, pellet the cells by centrifugation (e.g., 5000 x g for 2 minutes) and discard the supernatant. Resuspend the cell pellet in fresh, pre-warmed growth medium or PBS. Repeat this washing step 2-3 times.
-
Fixation:
-
For Paraformaldehyde Fixation: Pellet the cells and resuspend them in 4% paraformaldehyde in PBS. Incubate for 20-30 minutes at room temperature.
-
For Ethanol Fixation: Pellet the cells and resuspend them in ice-cold 70% ethanol. Incubate for at least 10 minutes on ice.
-
-
Final Wash: After fixation, pellet the cells and wash them once with PBS to remove the fixative.
-
Microscopy: Resuspend the final cell pellet in a small volume of PBS. Mount a small aliquot of the cell suspension on a microscope slide with a coverslip.
-
Imaging: Visualize the labeled cells using a fluorescence microscope equipped with a filter set appropriate for the specific FDAA used.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams were generated using the DOT language.
Conclusion
The choice of a fluorescent D-amino acid is a critical determinant for the successful visualization of bacterial cell wall dynamics. While this compound offers a reliable green-emitting option, a thorough comparison of its performance against other available FDAAs is essential. HADA, for instance, demonstrates a superior signal-to-noise ratio in E. coli, making it an excellent choice for studies on Gram-negative bacteria. Conversely, the higher SNR of TDL in B. subtilis suggests its utility in Gram-positive species.
This guide provides a foundational dataset and a standardized protocol to assist researchers in navigating the expanding palette of fluorescent D-amino acids. By carefully considering the specific experimental requirements, including the bacterial species, imaging modality, and desired temporal resolution, researchers can select the most appropriate FDAA to illuminate the intricate processes of bacterial cell wall biology.
References
A Comparative Guide to NADA-Green for Bacterial Cell Wall Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NADA-green (7-Nitrobenz-2-oxa-1,3-diazol-yl labeled D-alanine), a green fluorescent D-amino acid (FDAA), for in situ labeling of peptidoglycan in various bacterial genera. Its performance is objectively compared with other fluorescent D-amino acid alternatives, supported by experimental data, to aid researchers in selecting the optimal probe for their specific applications.
Performance Comparison of Fluorescent D-Amino Acids
The efficacy of fluorescent D-amino acids for bacterial cell wall labeling is influenced by several factors, including the bacterial species, the specific probe, and experimental conditions. The following tables summarize the available quantitative and qualitative data for this compound and other commonly used FDAAs.
Quantitative Performance Data
| Probe | Bacterial Species | Signal-to-Noise Ratio (SNR) | Notes |
| This compound | Escherichia coli (Gram-negative) | 1.9 | Lower SNR compared to HADA. |
| Bacillus subtilis (Gram-positive) | 1.55 | Lower SNR compared to HADA and TDL. | |
| HADA | Escherichia coli (Gram-negative) | 6.3 | High SNR, considered a robust probe for Gram-negative bacteria. |
| Bacillus subtilis (Gram-positive) | 2.69 | Good SNR in Gram-positive bacteria. | |
| TDL | Escherichia coli (Gram-negative) | 1.07 | Very low SNR due to poor outer-membrane permeability. |
| Bacillus subtilis (Gram-positive) | 2.91 | High SNR, suitable for Gram-positive bacteria. |
Data sourced from a study comparing FDAA labeling in E. coli and B. subtilis.
Qualitative Performance and Cross-Reactivity of this compound
| Bacterial Genus | Gram Type | This compound Labeling Performance | Supporting Observations & Alternatives |
| Escherichia | Negative | Moderate | This compound can label E. coli, but may require higher concentrations and exhibits lower photostability compared to HADA. The outer membrane can be a barrier for larger FDAAs. |
| Bacillus | Positive | Good | This compound effectively labels the cell wall of B. subtilis. HADA and TDL are also effective alternatives with potentially better signal-to-noise ratios. |
| Mycobacterium | N/A (Mycolic acid) | Good | This compound has been successfully used to label Mycobacterium tuberculosis and Mycobacterium smegmatis, showing heterogeneous incorporation across the cell population. HADA is also a viable alternative. |
| Staphylococcus | Positive | Moderate to Good | While specific quantitative data for this compound is limited, FDAAs, in general, are effective for labeling Gram-positive cocci like Staphylococcus aureus. Labeling efficiency can be high due to the thick, exposed peptidoglycan layer. |
| Pseudomonas | Negative | Challenging | Labeling of Pseudomonas aeruginosa with FDAAs can be difficult due to the low permeability of its outer membrane. While not extensively documented for this compound, successful labeling often requires optimization of probe concentration and incubation time. |
Experimental Protocols
Detailed methodologies are crucial for successful and reproducible bacterial cell wall labeling experiments.
General Protocol for FDAA Labeling of Bacteria
-
Culture Preparation: Grow the bacterial strain of interest to the mid-exponential phase in an appropriate liquid medium.
-
Probe Addition: Add the fluorescent D-amino acid (e.g., this compound) to the culture at a final concentration typically ranging from 250 µM to 1 mM.
-
Incubation: Incubate the culture under optimal growth conditions for a duration ranging from a few minutes for pulse-labeling of active growth zones to one or more generations for uniform cell wall labeling.
-
Washing: Pellet the bacterial cells by centrifugation and wash them multiple times with phosphate-buffered saline (PBS) or a similar buffer to remove unincorporated probe and reduce background fluorescence.
-
Fixation (Optional): For endpoint analysis, cells can be fixed with 70% ethanol (B145695) or 4% paraformaldehyde.
-
Microscopy: Resuspend the labeled cells in PBS and mount them on a microscope slide for imaging using appropriate fluorescence microscopy techniques.
Specific Considerations for Different Bacterial Types
-
Gram-Negative Bacteria (e.g., E. coli, P. aeruginosa): Due to the outer membrane, longer incubation times or higher probe concentrations may be necessary. For probes with poor permeability, using mutants with a compromised outer membrane can enhance labeling.
-
Gram-Positive Bacteria (e.g., B. subtilis, S. aureus): The thick peptidoglycan layer is generally more accessible, allowing for shorter incubation times and lower probe concentrations.
-
Mycobacteria (e.g., M. tuberculosis): The unique mycolic acid layer requires specific protocols. Labeling is often performed over longer periods (hours to days) to ensure sufficient incorporation.
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental processes can provide a clearer understanding of this compound labeling.
A Head-to-Head Comparison of NADA-Green and Alternative Fluorescent Probes for Peptidoglycan Biosynthesis
For researchers, scientists, and drug development professionals investigating bacterial cell wall dynamics, the selection of a specific and reliable fluorescent probe is critical. This guide provides an objective comparison of NADA-green, a popular fluorescent D-amino acid (FDAA), with other alternatives for labeling peptidoglycan (PG). The comparison is supported by experimental data to aid in the selection of the most appropriate tool for your research needs.
Introduction to Fluorescent D-Amino Acids (FDAAs)
Fluorescent D-amino acids are a class of probes that are efficiently and covalently incorporated into the peptidoglycan of diverse bacterial species at the sites of active biosynthesis.[1] This process allows for the specific probing of bacterial growth and cell wall dynamics with minimal perturbation to the organism.[1] this compound (7-Nitrobenz-2-Oxa-1,3-diazol-yl-amino)-D-alanine) is a widely used FDAA that emits a green fluorescence, making it compatible with common fluorescence microscopy setups.
Mechanism of Incorporation
FDAAs, including this compound, are incorporated into the peptidoglycan structure by the same enzymes that are responsible for the natural cross-linking of the cell wall. This process is primarily mediated by DD-transpeptidases (also known as Penicillin-Binding Proteins or PBPs) and, in some bacteria, LD-transpeptidases.[2] These enzymes recognize the D-amino acid structure of the FDAA and incorporate it into the peptide side chains of the peptidoglycan, effectively tagging sites of new cell wall synthesis.
Caption: Mechanism of this compound incorporation into peptidoglycan.
Quantitative Comparison of Fluorescent Probes
The performance of a fluorescent probe is determined by several factors, including its specificity, signal-to-noise ratio (SNR), photostability, and permeability. The following table summarizes the quantitative comparison of this compound with two other commonly used FDAAs: HADA (blue fluorescent) and TDL (red fluorescent).
| Probe | Excitation Max (nm) | Emission Max (nm) | Signal-to-Noise Ratio (SNR) in E. coli | Signal-to-Noise Ratio (SNR) in B. subtilis | Photostability | Permeability in Gram-negatives |
| This compound | ~450 | ~555 | 1.9 | 1.55 | Low | Good |
| HADA | ~375 | ~460 | 6.3 | 2.69 | Moderate | Excellent |
| TDL | ~558 | ~582 | 1.07 | 2.91 | High | Poor |
Data sourced from Kuru et al., 2014.[1]
Key Observations:
-
Specificity and Signal-to-Noise: HADA exhibits a significantly higher SNR in E. coli compared to this compound, indicating a better distinction between the fluorescent signal and background noise.[1] In B. subtilis, TDL and HADA show higher SNRs than this compound.[1] The lower SNR of this compound may necessitate higher probe concentrations or more stringent washing steps to achieve optimal imaging quality.[1]
-
Photostability: this compound is noted to have low photostability, which can be a limitation for time-lapse imaging experiments that require prolonged exposure to excitation light.[1] TDL, on the other hand, is the most photostable of the three.[1]
-
Permeability: The outer membrane of Gram-negative bacteria can be a barrier to larger fluorescent probes. This compound and HADA demonstrate good permeability in E. coli, while the larger TDL molecule has poor permeability, resulting in a very low SNR in this organism.[1]
Off-Target Effects
While FDAAs are highly specific for peptidoglycan biosynthesis, the potential for off-target labeling should be considered. The covalent incorporation into the PG scaffold by dedicated enzymes minimizes non-specific binding. However, at very high concentrations or in certain mutant strains, there could be potential for non-specific accumulation of the probe in the cytoplasm or membrane. To mitigate this, it is crucial to use the lowest effective concentration of the probe and to perform thorough washing steps to remove any unbound dye. The use of a D-amino acid probe is inherently specific as L-amino acid counterparts do not show incorporation.[1]
Experimental Protocols
Below are detailed methodologies for labeling E. coli and B. subtilis with this compound and a general troubleshooting guide.
Labeling of E. coli with this compound
Materials:
-
E. coli culture (e.g., MG1655)
-
Luria-Bertani (LB) broth
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS or 70% cold ethanol)
Procedure:
-
Grow E. coli in LB broth at 37°C with shaking to the desired optical density (e.g., OD600 of 0.2-0.4).
-
Add this compound to the culture to a final concentration of 0.5-1 mM.
-
Incubate for a desired period. For pulse-labeling to visualize active synthesis sites, a short incubation of 30 seconds to 5 minutes is recommended.[1] For uniform labeling of the cell wall, a longer incubation of one to two generations can be used.
-
To stop the labeling, pellet the cells by centrifugation (e.g., 5000 x g for 3 minutes).
-
Wash the cell pellet 2-3 times with PBS to remove unbound this compound.
-
Fix the cells with the chosen fixative for 15-30 minutes at room temperature or on ice.
-
Wash the fixed cells once with PBS.
-
Resuspend the cells in a suitable buffer for microscopy (e.g., PBS or a mounting medium).
Labeling of B. subtilis with this compound
Materials:
-
B. subtilis culture (e.g., PY79)
-
LB broth or other suitable growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
PBS
-
Fixative (e.g., 70% cold ethanol)
Procedure:
-
Grow B. subtilis in LB broth at 30°C or 37°C with shaking to early or mid-exponential phase.
-
Add this compound to a final concentration of 250-500 µM.
-
Incubate for a period ranging from a few minutes for pulse-labeling to one generation time for uniform labeling.
-
Harvest the cells by centrifugation.
-
Wash the cells thoroughly with PBS (at least three times) to reduce background fluorescence.
-
Fix the cells, for example, with cold 70% ethanol (B145695) for 10-15 minutes on ice.[1]
-
Wash the fixed cells with PBS.
-
Resuspend in an appropriate volume for imaging.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no signal | Insufficient probe concentration or incubation time. | Increase the concentration of this compound or extend the incubation period. |
| Poor permeability of the probe. | For Gram-negative bacteria, ensure the outer membrane is not a barrier. Consider using a different FDAA with better permeability like HADA. | |
| High background | Inadequate washing. | Increase the number and duration of washing steps with PBS. |
| Probe concentration is too high. | Reduce the final concentration of this compound in the culture. | |
| Photobleaching | This compound has low photostability. | Minimize exposure to excitation light. Use a more photostable probe like TDL for time-lapse imaging if permeability is not an issue. |
| Altered cell morphology or growth | Probe toxicity at high concentrations. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of the probe. |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general experimental workflow for comparing FDAAs and the logical relationship for selecting the appropriate probe.
Caption: A typical workflow for comparing different FDAAs.
Caption: Logical steps for selecting an appropriate FDAA.
Conclusion
This compound is a valuable tool for visualizing peptidoglycan biosynthesis due to its good permeability in both Gram-positive and Gram-negative bacteria. However, for applications requiring high signal-to-noise ratios or prolonged imaging, alternatives such as HADA and TDL may offer superior performance. The choice of the optimal fluorescent D-amino acid will ultimately depend on the specific bacterial species being studied and the requirements of the experimental setup. Researchers should carefully consider the trade-offs between signal strength, photostability, and cell permeability when designing their experiments.
References
NADA-Green Fluorescence for Bacterial Viability: A Comparative Guide to CFU Counts
For researchers, scientists, and drug development professionals seeking to quantify viable bacteria, this guide provides a comprehensive comparison between the emerging use of NADA-green fluorescence and the gold-standard Colony Forming Unit (CFU) counting method. This document outlines the underlying principles, experimental protocols, and comparative performance of these techniques, supplemented with data on alternative viability assays.
This compound (7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-amino-D-alanine) is a fluorescent D-amino acid that is incorporated into the peptidoglycan of actively growing bacteria.[1] This mechanism suggests that the intensity of this compound fluorescence could serve as a proxy for bacterial viability and metabolic activity. This guide explores the potential correlation of this compound fluorescence with traditional CFU counts, a direct measure of viable, culturable bacteria.
Comparative Analysis of Bacterial Viability Assays
The selection of a bacterial viability assay depends on various factors, including the specific research question, bacterial species, required throughput, and available equipment. This table summarizes the key characteristics of this compound fluorescence, CFU counting, and the widely used SYTO9/PI staining method.
| Feature | This compound Fluorescence | Colony Forming Unit (CFU) Assay | SYTO9 / Propidium Iodide (PI) Assay |
| Principle | Incorporation into newly synthesized peptidoglycan of metabolically active bacteria.[1] | Measures the ability of a single viable bacterium to form a visible colony on solid media.[2] | Differential staining of cells based on membrane integrity; SYTO9 stains all cells (live and dead), while PI only enters membrane-compromised (dead) cells.[3][4] |
| Measures | Metabolic activity and cell wall synthesis, indicative of viability. | Culturability and reproductive viability. | Membrane integrity. |
| Time to Result | Rapid (minutes to a few hours). | Slow (24-72 hours or longer, depending on the bacterial species).[2] | Rapid (minutes).[5] |
| Throughput | High (amenable to microplate readers and flow cytometry). | Low to medium (manual counting is labor-intensive). | High (amenable to microplate readers and flow cytometry).[3][6] |
| Detection Limit | Dependent on instrumentation; potentially high sensitivity. | Can detect a single viable cell, but practically limited by plating volume and dilution. | For E. coli, quantification is possible from approximately 3.67 × 10^4 to 2.70 × 10^7 cells per mL.[7] |
| Cost | Moderate (cost of the fluorescent probe and instrumentation). | Low (cost of media and consumables). | Moderate (cost of the fluorescent dyes and instrumentation). |
| Advantages | - Provides information on metabolic activity.- Rapid results.- High-throughput compatible.- Does not require genetic modification. | - Gold standard for viable cell counting.- High sensitivity (single-cell level).- Inexpensive materials. | - Rapid and easy to perform.- High-throughput compatible.- Distinguishes between live and dead populations. |
| Disadvantages | - Correlation with CFU counts is not as extensively validated as other methods.- Fluorescence intensity can be influenced by factors other than cell number (e.g., growth rate, peptidoglycan turnover).- Potential for background fluorescence. | - Time-consuming.- Only counts culturable bacteria (underestimates total viable cells in the case of viable but non-culturable bacteria).- Prone to errors from clumping and plating inconsistencies. | - Does not directly measure metabolic activity.- SYTO9 fluorescence can be influenced by the presence of dead cells.[3]- Photobleaching of SYTO9 can occur.[3] |
Experimental Protocols
Protocol 1: Correlation of this compound Fluorescence with CFU Counts
This protocol outlines a method to establish a correlation between this compound fluorescence intensity, as measured by a microplate reader, and CFU counts.
1. Bacterial Culture Preparation:
-
Grow a bacterial culture to the mid-logarithmic phase in an appropriate liquid medium.
2. This compound Staining:
-
Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cells once with a suitable buffer (e.g., Phosphate Buffered Saline - PBS).
-
Resuspend the cells in fresh, pre-warmed medium containing this compound at a final concentration of 1-10 µM.
-
Incubate for a defined period (e.g., 30-60 minutes) under optimal growth conditions to allow for incorporation of the probe.
3. Fluorescence Measurement:
-
After incubation, wash the cells to remove unincorporated this compound.
-
Resuspend the stained cells in PBS.
-
Prepare a two-fold serial dilution of the stained bacterial suspension in a 96-well black, clear-bottom microplate.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for this compound (e.g., Ex: 490 nm, Em: 520 nm).
4. CFU Plating:
-
From the same serial dilutions prepared for fluorescence measurement, plate 100 µL of each dilution onto appropriate solid agar (B569324) plates in triplicate.
-
Incubate the plates under optimal conditions until colonies are visible.
5. Data Analysis:
-
Count the colonies on the plates that have between 30 and 300 colonies.
-
Calculate the CFU/mL for each dilution.
-
Plot the average fluorescence intensity against the corresponding CFU/mL for each dilution.
-
Perform a linear regression analysis to determine the correlation between this compound fluorescence and CFU counts.
Protocol 2: Standard Colony Forming Unit (CFU) Assay
This is a standard protocol for determining the number of viable bacteria in a sample.
1. Serial Dilution:
-
Prepare a series of ten-fold dilutions of the bacterial culture in a sterile diluent (e.g., PBS or 0.85% NaCl).
2. Plating:
-
Plate 100 µL of the appropriate dilutions onto agar plates.
-
Spread the inoculum evenly over the surface of the agar using a sterile spreader.
3. Incubation:
-
Incubate the plates at the optimal temperature for the bacterial species until colonies are well-formed (typically 24-48 hours).
4. Colony Counting:
-
Count the number of colonies on the plates that contain between 30 and 300 colonies.
5. Calculation:
-
Calculate the CFU per milliliter of the original culture using the following formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (in mL)
Protocol 3: SYTO9 and Propidium Iodide (PI) Viability Assay
This protocol describes a common method for assessing bacterial viability using a fluorescence microplate reader.
1. Dye Preparation:
-
Prepare a working solution containing a mixture of SYTO9 and Propidium Iodide according to the manufacturer's instructions (e.g., LIVE/DEAD™ BacLight™ Bacterial Viability Kit).
2. Staining:
-
Add a small volume of the dye mixture to the bacterial suspension (e.g., 3 µL of dye mix per 1 mL of bacterial suspension).[5]
-
Incubate in the dark at room temperature for approximately 15 minutes.[5]
3. Fluorescence Measurement:
-
Transfer 200 µL of the stained bacterial suspension to a 96-well black, clear-bottom microplate.
-
Measure the fluorescence intensity using a microplate reader with the appropriate filter sets for SYTO9 (green fluorescence, e.g., Ex: 485 nm, Em: 530 nm) and PI (red fluorescence, e.g., Ex: 535 nm, Em: 617 nm).
4. Data Analysis:
-
The ratio of green to red fluorescence intensity can be used to determine the percentage of live and dead cells in the population.
Visualizing the Workflow
The following diagrams illustrate the key processes described in this guide.
Conclusion
While CFU counting remains the definitive method for quantifying culturable bacteria, fluorescence-based assays like this compound staining offer a rapid, high-throughput alternative for assessing bacterial viability. The principle of this compound incorporation into the peptidoglycan of actively growing cells provides a strong rationale for its correlation with CFU counts. However, researchers should be aware that this correlation is less established than that of membrane integrity dyes like SYTO9/PI. For applications where rapid assessment of metabolic activity is crucial, such as in drug discovery and antimicrobial susceptibility testing, developing a standardized protocol for correlating this compound fluorescence with CFU counts holds significant promise. Further validation across a broader range of bacterial species and growth conditions is warranted to establish this compound as a routine quantitative tool for bacterial viability.
References
- 1. The Fluorescent D-Amino Acid NADA as a Tool to Study the Conditional Activity of Transpeptidases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Methods for the Viability Assessment of Bacterial Pathogens: Advances, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Rapid and cost-effective evaluation of bacterial viability using fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LIVE/DEAD BacLight Bacterial Viability Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Optimisation of the Protocol for the LIVE/DEAD® BacLightTM Bacterial Viability Kit for Rapid Determination of Bacterial Load - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel fluorescence-based method for rapid quantification of live bacteria in river water and treated wastewater - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NADA-green and Crystal Violet Staining
In the landscape of cellular and microbiological research, staining techniques are fundamental tools for visualizing and quantifying cells. This guide provides a detailed comparison of two common staining reagents: NADA-green, a fluorescent probe for live bacteria, and crystal violet, a traditional dye for assessing cell viability and biofilm formation. While both are used in cell-based assays, their mechanisms, applications, and the nature of the data they provide are distinctly different. This guide is intended for researchers, scientists, and drug development professionals seeking to select the appropriate staining method for their experimental needs.
At a Glance: Key Differences
| Feature | This compound | Crystal Violet |
| Target Cells | Live Bacteria | Adherent Mammalian Cells, Bacterial Biofilms |
| Staining Principle | Covalent incorporation into peptidoglycan during cell wall synthesis. | Electrostatic interaction with negatively charged molecules (DNA, proteins). |
| Cell State | Live cells | Fixed/Dead cells |
| Detection Method | Fluorescence Microscopy, Flow Cytometry | Absorbance (Spectrophotometry) |
| Primary Application | Visualizing bacterial growth and cell wall synthesis in real-time. | Quantifying total biomass of biofilms, assessing viability of adherent cells. |
| Data Output | Spatial and temporal information on cell wall synthesis, relative fluorescence intensity. | Total biomass absorbance, which correlates with cell number. |
Mechanism of Action
This compound: This novel fluorescent probe is a D-amino acid analog. Bacteria possess enzymes, specifically transpeptidases, that recognize and incorporate D-amino acids into their peptidoglycan cell wall during synthesis. This compound is efficiently integrated into the peptidoglycan of a wide range of bacterial species at the sites of active cell wall construction. This covalent labeling allows for the specific and dynamic tracking of bacterial growth with what is reported to be minimal perturbation to the cells.
Crystal Violet: As a cationic or positively charged dye, crystal violet binds to negatively charged molecules within a cell, such as DNA in the nucleus and proteins in the cytoplasm. In the context of a cell viability assay, it stains the entire adherent cell population. Dead or dying cells, which have lost their adherence, are washed away before staining. The amount of dye retained is therefore proportional to the number of viable, attached cells. For biofilm analysis, it stains the entire biomass, which includes live and dead bacterial cells as well as the extracellular polymeric substances (EPS) matrix.
Performance and Applications
This compound: A Tool for Dynamic Bacterial Processes
This compound excels in applications requiring the visualization of active processes in live bacteria. Its ability to be incorporated into the cell wall without significantly affecting growth rates makes it a powerful tool for:
-
Monitoring bacterial growth and division: Researchers can visualize where new cell wall material is being added in real-time.
-
Studying the effects of antibiotics: The impact of drugs targeting cell wall synthesis can be directly observed.
-
Analyzing complex microbial communities: Specific bacterial populations can be labeled and tracked within a mixed sample.
Quantitative Data for this compound:
| Parameter | Description | Finding |
| Specificity | Targets active peptidoglycan synthesis. | Highly specific to sites of new cell wall growth in bacteria.[1] |
| Cytotoxicity | Impact on bacterial growth rate. | Does not affect the growth rate of various bacterial species.[2][3] |
| Detection Method | Fluorescence (Excitation/Emission) | ~450 nm / ~555 nm.[2][3] |
| Linearity | Correlation between fluorescence and cell number. | A linear relationship between fluorescence and bacterial cell numbers has been demonstrated for fluorescent proteins like GFP, suggesting a similar potential for fluorescent probes like this compound.[4][5] |
Crystal Violet: The Workhorse for Endpoint Assays
Crystal violet is a long-established, simple, and cost-effective method for endpoint quantification of cell viability and biofilm biomass. Its primary uses include:
-
High-throughput screening: The simplicity of the assay makes it suitable for screening large numbers of compounds for cytotoxic effects on adherent mammalian cells.
-
Biofilm quantification: It provides a straightforward method for measuring the total biomass of a biofilm, which is useful for studying biofilm formation and the efficacy of anti-biofilm agents.[6][7]
Quantitative Data for Crystal Violet:
| Parameter | Description | Finding |
| Reproducibility | Consistency of results between experiments. | Can be variable and is highly dependent on consistent washing steps to remove non-adherent cells and excess stain.[8] Technique variations can lead to discrepancies.[8][9][10] |
| Linearity | Correlation between absorbance and cell number/biomass. | Generally shows a linear relationship within a certain range of cell densities. |
| Specificity | Stains all adherent biomass. | Does not distinguish between live and dead cells or between cells and the extracellular matrix in biofilms.[11] |
| Detection Method | Absorbance | Typically measured at 570-595 nm. |
Experimental Protocols
This compound Staining for Bacterial Growth Monitoring
This protocol is a general guideline for labeling live bacteria with this compound.
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate growth medium
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Fixative (e.g., 4% paraformaldehyde or cold 70% ethanol)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture Preparation: Grow bacteria to the desired optical density in their standard growth medium.
-
Labeling: Add this compound to the bacterial culture to a final concentration of 1-10 µM.[12]
-
Incubation: Incubate the culture under normal growth conditions for a period ranging from a few minutes to several hours, depending on the bacterial growth rate and the desired labeling intensity. For rapidly growing species like E. coli, labeling can be as short as 30 seconds.[13]
-
Washing (Optional): To stop further labeling and reduce background fluorescence, pellet the bacteria by centrifugation and wash once with PBS.
-
Fixation: Resuspend the bacterial pellet in a suitable fixative. For example, incubate in cold 70% ethanol (B145695) to stop further label incorporation.[13]
-
Imaging: Mount the fixed and labeled bacteria on a slide for fluorescence microscopy or analyze by flow cytometry using appropriate filter sets (e.g., FITC/GFP channel).
Crystal Violet Staining for Biofilm Quantification
This protocol describes a common method for quantifying biofilm biomass in a 96-well plate format.[14][15]
Materials:
-
Bacterial culture grown in a 96-well plate
-
PBS
-
0.1% (w/v) Crystal Violet solution
-
30% Acetic acid or 95% Ethanol for solubilization
Procedure:
-
Remove Planktonic Cells: Carefully aspirate the culture medium from each well, being cautious not to disturb the biofilm.
-
Washing: Gently wash the wells twice with PBS to remove any remaining non-adherent bacteria.
-
Fixation (Optional but Recommended): Add 100% methanol (B129727) to each well and incubate for 15-20 minutes. Aspirate the methanol. This step fixes the biofilm.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[15]
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with water until no more color comes off in the rinse. This step is critical and must be done gently to avoid dislodging the biofilm.
-
Drying: Allow the plate to air dry completely.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to dissolve the bound crystal violet.
-
Quantification: Transfer 125 µL of the solubilized stain to a new flat-bottomed 96-well plate and measure the absorbance at approximately 590 nm using a plate reader.
Visualizing the Mechanisms
Peptidoglycan Synthesis and this compound Incorporation
The following diagram illustrates the pathway of peptidoglycan synthesis in bacteria, highlighting the step where this compound is incorporated by transpeptidases.
Caption: this compound is incorporated during the transpeptidation step of peptidoglycan synthesis.
Crystal Violet Staining Workflow
This diagram outlines the typical experimental workflow for quantifying adherent cells or biofilms using crystal violet.
Caption: Workflow for biomass quantification using crystal violet staining.
Conclusion: Choosing the Right Tool for the Job
This compound and crystal violet are not interchangeable; they answer different biological questions.
-
Choose this compound when your research requires visualizing the dynamics of live bacterial growth, cell division, or the effects of cell wall-active agents with high spatial and temporal resolution. It is a specialized tool for probing the intricacies of bacterial physiology.
-
Choose Crystal Violet for robust, high-throughput, and cost-effective endpoint measurements of total biomass. It is ideal for screening applications in drug discovery (cytotoxicity on mammalian cells) and for quantifying the overall size of a bacterial biofilm.
For researchers studying bacterial viability within a biofilm, a combination of methods may be most appropriate. For instance, a fluorescent live/dead staining kit could be used to determine the ratio of viable to non-viable cells, while crystal violet could be used in parallel to measure the total biofilm biomass. Understanding the distinct advantages and limitations of each staining method is crucial for generating accurate and meaningful experimental data.
References
- 1. The Fluorescent D-Amino Acid NADA as a Tool to Study the Conditional Activity of Transpeptidases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | Fluorescent Probes for Imaging Bacteria | Tocris Bioscience [tocris.com]
- 4. Using Fluorescence Intensity of Enhanced Green Fluorescent Protein to Quantify Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ableweb.org [ableweb.org]
- 7. Crystal violet-based assay for the assessment of bacterial biofilm formation in medical tubing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | Fluorescent Probe | TargetMol [targetmol.com]
- 13. Synthesis of fluorescent D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Growing and Analyzing Static Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. static.igem.org [static.igem.org]
A Comparative Guide to NADA-green and Ethidium Bromide for Cellular Viability Assessment
In the realm of cellular and molecular biology, the accurate assessment of cell viability is a cornerstone of countless experimental workflows. Fluorescent probes have emerged as indispensable tools for this purpose, offering high sensitivity and the ability to visualize cellular processes in real-time. This guide provides a comprehensive comparative analysis of two such fluorescent dyes, NADA-green and Ethidium (B1194527) Bromide, detailing their mechanisms of action, spectral properties, and experimental applications in determining cell viability. While both are fluorescent molecules used to probe cellular states, their fundamental mechanisms and primary applications differ significantly, making a direct comparison for the same viability assay inappropriate. Instead, this guide will focus on a comparative analysis of their performance within their respective, distinct applications for assessing cell health.
Overview and Mechanism of Action
This compound is a fluorescent D-amino acid that serves as a probe for active peptidoglycan synthesis in bacteria.[1][2][3] Its mechanism relies on the metabolic incorporation of the molecule into the bacterial cell wall by penicillin-binding proteins.[4] This process is indicative of active cell growth and division, making this compound a powerful tool for assessing bacterial viability and proliferation.[1][2] Because it is integrated during active cellular processes, it specifically labels live, growing bacteria.[1][3]
Ethidium Bromide (EtBr) , conversely, is a nucleic acid intercalating agent.[5][6] Its utility as a viability stain stems from its inability to cross the intact plasma membrane of live cells.[7] In cells with compromised membranes, characteristic of cell death, Ethidium Bromide enters the cell and intercalates into the DNA, leading to a significant enhancement of its fluorescence.[6][8] This allows for the clear differentiation between live and dead cells, primarily in eukaryotic cell populations.[9][10]
Data Presentation: A Comparative Summary
The following tables summarize the key characteristics and performance metrics of this compound and Ethidium Bromide.
Table 1: General and Spectral Properties
| Property | This compound | Ethidium Bromide |
| Target Molecule | Peptidoglycan | DNA and RNA[5] |
| Primary Application | Bacterial cell wall labeling, bacterial viability[1][2][3] | Nucleic acid staining in electrophoresis, viability staining of eukaryotic cells[5][6][9] |
| Mechanism of Staining | Metabolic incorporation into peptidoglycan[4] | Intercalation into nucleic acids[5][6] |
| Cell Permeability | Permeable to live bacteria for metabolic uptake | Impermeable to live cells, permeable to dead/membrane-compromised cells[7] |
| Excitation Maximum (λex) | ~450 nm[1][2] | ~301 nm (free), ~525 nm (bound to DNA)[11] |
| Emission Maximum (λem) | ~555 nm[1][2] | ~603 nm (free), ~605 nm (bound to DNA)[5][11] |
| Fluorescence Enhancement | N/A (inherently fluorescent) | ~20-25 fold increase upon binding to DNA[5][8] |
| Color of Fluorescence | Green[1][2] | Orange-Red[5] |
Table 2: Performance and Handling
| Performance Metric | This compound | Ethidium Bromide |
| Effect on Cell Growth | Does not affect growth rate at typical concentrations[1][2] | Highly toxic and mutagenic, can inhibit DNA polymerase[12][13][14] |
| Suitability for Live Cells | Specifically labels live, metabolically active bacteria[1][3] | Stains dead or membrane-compromised cells; toxic to live cells[7][12] |
| Fixability | Staining is covalent and retained after fixation[3] | Not suitable for fixation prior to staining as fixation compromises the membrane[15] |
| Toxicity | Minimal perturbation to bacterial growth[3] | Known mutagen and potential carcinogen[6][12][14][16] |
| Disposal | Standard laboratory waste (consult local regulations) | Requires special handling and disposal as hazardous waste[12][16] |
Experimental Protocols
Detailed methodologies for the use of this compound and Ethidium Bromide in viability assays are provided below.
This compound Staining for Bacterial Viability
This protocol is adapted for labeling peptidoglycan in live bacteria.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Bacterial culture in appropriate growth medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Grow the bacterial culture to the desired optical density.
-
Add this compound to the bacterial culture to a final concentration of 1-10 µM.[17]
-
Incubate the culture under normal growth conditions for a period that allows for sufficient incorporation into the cell wall (e.g., 20-30 minutes).[4]
-
Harvest the bacterial cells by centrifugation.
-
Wash the cells twice with PBS to remove unincorporated dye.
-
Resuspend the cells in PBS.
-
Mount the cells on a microscope slide and visualize using a fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel).
Ethidium Bromide Staining for Eukaryotic Cell Viability
This protocol is a general guideline for assessing the viability of eukaryotic cells in suspension or adherent cultures.
Materials:
-
Ethidium Bromide stock solution (e.g., 10 mg/mL in water)
-
Cell culture (adherent or in suspension)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Fluorescence microscope or flow cytometer
Procedure:
-
Prepare a working solution of Ethidium Bromide at a final concentration of 1-5 µM in PBS or culture medium.[9]
-
For adherent cells, remove the culture medium and wash the cells once with PBS. For cells in suspension, pellet the cells by centrifugation and resuspend in PBS.
-
Add the Ethidium Bromide working solution to the cells.
-
Incubate for 5-15 minutes at room temperature or 37°C, protected from light.[9]
-
(Optional) For microscopy, the cells can be washed with PBS to reduce background fluorescence. For flow cytometry, washing is typically not required.[18]
-
Analyze the cells immediately using a fluorescence microscope (with a rhodamine or Texas Red filter set) or a flow cytometer. Dead cells will fluoresce red/orange.
Visualization of Methodologies
The following diagrams illustrate the conceptual workflows for viability assessment using this compound and Ethidium Bromide.
Caption: Workflow for assessing bacterial viability using this compound.
Caption: Workflow for assessing eukaryotic cell viability using Ethidium Bromide.
Signaling Pathways and Mechanisms of Action
The fundamental differences in the mechanisms of this compound and Ethidium Bromide are depicted in the following diagrams.
Caption: Mechanism of this compound incorporation into the bacterial cell wall.
Caption: Mechanism of Ethidium Bromide staining in live versus dead cells.
Conclusion
This compound and Ethidium Bromide are both valuable fluorescent probes, but they serve distinct purposes in the assessment of cell health. This compound is a specialized tool for visualizing active cell wall synthesis in live bacteria, providing a nuanced view of bacterial viability and growth. Its low toxicity and minimal impact on bacterial physiology make it ideal for longitudinal studies of bacterial populations.
Ethidium Bromide, while a classic tool in molecular biology, functions as a viability stain for a broader range of cells, particularly eukaryotes, by identifying cells with compromised membrane integrity. However, its high toxicity and mutagenicity necessitate cautious handling and have led to the development of safer alternatives.[12][16]
For researchers studying bacterial physiology and viability, this compound offers a targeted and non-disruptive approach. For general viability screening in eukaryotic cells, Ethidium Bromide remains a widely used, albeit hazardous, option. The choice between these and other fluorescent probes will ultimately depend on the specific biological question, the cell type under investigation, and the safety considerations of the experimental setting.
References
- 1. This compound | Fluorescent Probes for Imaging Bacteria | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Fluorescent D-Amino Acid NADA as a Tool to Study the Conditional Activity of Transpeptidases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethidium bromide - Wikipedia [en.wikipedia.org]
- 6. ibisci.com [ibisci.com]
- 7. resources.biomol.com [resources.biomol.com]
- 8. How does ethidium bromide work? | AAT Bioquest [aatbio.com]
- 9. brugge.hms.harvard.edu [brugge.hms.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. Spectrum [Ethidium Bromide] | AAT Bioquest [aatbio.com]
- 12. Ethidium Bromide | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 13. journal.esg.net.eg [journal.esg.net.eg]
- 14. A toxic death for ethidium bromide | Laboratory News [labnews.co.uk]
- 15. Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemicals of Concern | Environmental Health & Safety | University of Colorado Boulder [colorado.edu]
- 17. This compound | Fluorescent Probe | TargetMol [targetmol.com]
- 18. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
A Comparative Guide to Validating Antibiotic Efficacy: NADA-green vs. MIC Testing
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates robust and insightful methods for evaluating antibiotic efficacy. While Minimum Inhibitory Concentration (MIC) testing has long been the gold standard for determining antibiotic susceptibility, newer techniques like NADA-green labeling offer a deeper, mechanistic understanding of antibiotic action. This guide provides a comprehensive comparison of these two methodologies, complete with experimental protocols and data, to aid researchers in selecting the most appropriate approach for their antibiotic development and validation studies.
At a Glance: Key Differences and Applications
| Feature | Minimum Inhibitory Concentration (MIC) Testing | This compound Assay |
| Primary Output | Lowest antibiotic concentration that inhibits visible bacterial growth (μg/mL).[1][2] | Visualization and quantification of peptidoglycan synthesis.[1][3] |
| Principle | Measures overall bacterial viability after exposure to serial dilutions of an antibiotic.[2][3] | Fluorescent D-amino acid (this compound) is incorporated into the bacterial cell wall during peptidoglycan synthesis, allowing for real-time monitoring of this process. |
| Information Provided | Quantitative measure of antibiotic potency.[2] | Mechanistic insight into cell wall synthesis inhibition; can be used to determine antibiotic susceptibility for cell wall active agents.[1][3] |
| Applicability | Broadly applicable to all classes of antibiotics. | Primarily for antibiotics that target peptidoglycan biosynthesis (e.g., β-lactams, glycopeptides).[1][3][4] |
| Throughput | High-throughput screening is well-established.[1] | Can be adapted for high-throughput screening using plate readers. |
| Speed | Typically requires 16-24 hours of incubation. | Can provide results in as little as 15 minutes.[1] |
Quantitative Data Comparison
The following table illustrates the expected outcomes from MIC and this compound testing for two hypothetical antibiotics: a β-lactam (cell wall synthesis inhibitor) and a tetracycline (B611298) (protein synthesis inhibitor).
| Antibiotic | MIC (μg/mL) | This compound Fluorescence Intensity (at MIC) | This compound Fluorescence Intensity (at 4x MIC) |
| β-lactam | 2 | Significantly Reduced | Severely Reduced / Absent |
| Tetracycline | 1 | No Significant Change | No Significant Change |
This table is a representation of expected results based on the mechanisms of action. Actual values will vary depending on the specific antibiotic, bacterial strain, and experimental conditions.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Testing: Broth Microdilution Method
This protocol is a standard method for determining the MIC of an antibiotic against a bacterial strain.[4][5][6]
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Antibiotic stock solution
-
Sterile diluent (e.g., saline or MHB)
-
Multichannel pipette
-
Incubator (37°C)
-
Plate reader (optional, for automated reading)
Procedure:
-
Prepare Antibiotic Dilutions:
-
Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the antibiotic stock solution (at twice the highest desired final concentration) to well 1.
-
Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no antibiotic). Well 12 serves as the sterility control (no bacteria).
-
-
Prepare Bacterial Inoculum:
-
Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well is 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 16-24 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of the antibiotic that shows no visible growth (turbidity) in the well. This can be determined by visual inspection or by measuring the optical density (OD) with a plate reader.
-
This compound Assay for Antibiotic Efficacy
This protocol assesses the effect of an antibiotic on bacterial cell wall synthesis using this compound.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Growth medium (e.g., LB or MHB)
-
This compound stock solution (in DMSO)
-
Antibiotic of interest
-
Microcentrifuge tubes or 96-well plate
-
Incubator (37°C)
-
Fluorescence microscope or plate reader with appropriate filters (Excitation/Emission ~450/555 nm)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Bacterial Culture and Antibiotic Treatment:
-
Grow bacteria to the mid-logarithmic phase.
-
Expose the bacterial culture to the desired concentrations of the antibiotic (e.g., sub-MIC, MIC, and supra-MIC) for a predetermined time (e.g., 30 minutes to 2 hours). Include an untreated control.
-
-
This compound Labeling:
-
Add this compound to each culture to a final concentration of 0.5-1 mM.
-
Incubate for a short period (e.g., 2-20 minutes) at 37°C to allow for incorporation into the peptidoglycan.
-
-
Washing:
-
Pellet the cells by centrifugation.
-
Resuspend the pellet in PBS to wash away unincorporated this compound. Repeat this step twice.
-
-
Analysis:
-
Fluorescence Microscopy: Resuspend the final pellet in PBS and mount a small volume on a microscope slide. Observe the fluorescence pattern and intensity. A decrease in fluorescence indicates inhibition of peptidoglycan synthesis.
-
Fluorometry: Resuspend the final pellet in a known volume of PBS and transfer to a 96-well plate. Measure the fluorescence intensity using a plate reader.
-
Visualizing the Methodologies
Logical Relationship for MIC Interpretation
Caption: Interpreting MIC results based on clinical breakpoints.
Peptidoglycan Synthesis and this compound Incorporation Pathway
Caption: this compound incorporation during peptidoglycan synthesis.
Experimental Workflow: MIC vs. This compound
Caption: Comparative workflows of MIC and this compound assays.
Conclusion
Both MIC testing and this compound assays are powerful tools for validating antibiotic efficacy, each providing distinct yet complementary information. MIC testing remains the indispensable standard for quantifying the concentration of an antibiotic required to inhibit bacterial growth. The this compound assay, on the other hand, offers a rapid and visually intuitive method to probe the mechanism of action of cell wall synthesis inhibitors. For a comprehensive understanding of a novel antibiotic's performance, particularly for those targeting the cell wall, a combined approach utilizing both MIC and this compound testing is highly recommended. This dual strategy allows researchers to not only determine the potency of their compounds but also to confirm their intended mode of action at a cellular level.
References
- 1. Fluorescent d-amino Acid-Based Approach Enabling Fast and Reliable Measure of Antibiotic Susceptibility in Bacterial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescent d-amino Acid-Based Approach Enabling Fast and Reliable Measure of Antibiotic Susceptibility in Bacterial Cells. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. The Fluorescent D-Amino Acid NADA as a Tool to Study the Conditional Activity of Transpeptidases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-Amino Acid Probes for Penicillin Binding Protein-based Bacterial Surface Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A rapid in situ procedure for determination of bacterial susceptibility or resistance to antibiotics that inhibit peptidoglycan biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: Proper Disposal of NADA-green
For immediate implementation, this guide provides essential safety and logistical procedures for the proper disposal of NADA-green (N-aryl-7-nitro-2,1,3-benzoxadiazol-4-amine), a fluorescent dye integral to contemporary biological research. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Researchers, scientists, and drug development professionals are tasked with the responsible management of all laboratory chemicals, from acquisition to disposal. While this compound is a powerful tool for visualizing bacterial cell wall synthesis, its end-of-life handling requires meticulous attention to prevent environmental contamination and mitigate potential hazards. In the absence of specific manufacturer disposal guidelines, the following procedures are based on established best practices for the management of hazardous chemical waste in a laboratory setting.
Operational Plan: Waste Segregation and Collection
Proper disposal begins at the point of generation. All materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment (PPE), should be considered hazardous waste.
Key Principles for Handling this compound Waste:
-
Do Not Drain Dispose: Under no circumstances should this compound solutions or rinsates be poured down the sink. This can lead to the contamination of waterways.
-
Segregate Waste Streams: Keep this compound waste separate from other chemical waste to avoid unintended reactions.
-
Use Designated and Labeled Containers: Collect all this compound waste in a clearly labeled, leak-proof container. The label should include the full chemical name, "Hazardous Waste," and the date of accumulation.
-
Container Management: Waste containers must be kept securely closed except when adding waste. Store containers in a designated satellite accumulation area away from incompatible chemicals.
Disposal Plan: A Step-by-Step Guide
The following protocol outlines the procedural steps for the safe disposal of this compound waste.
Experimental Protocol for this compound Waste Disposal:
-
Waste Collection:
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a designated, chemically resistant container (e.g., a high-density polyethylene (B3416737) bottle).
-
Solid Waste: Place all contaminated solid materials, such as gels, gloves, and paper towels, into a separate, clearly labeled hazardous waste bag or container.
-
-
Container Rinsing:
-
For empty containers that held this compound, they must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone) before being discarded as regular lab glass or plastic.
-
Crucially, the first rinsate from this cleaning process must be collected and treated as hazardous liquid waste. Subsequent rinsates can typically be disposed of as regular chemical waste, but institutional guidelines should be consulted.
-
-
Storage and Pickup:
-
Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Once the container is full or has reached the designated accumulation time limit set by your institution, arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.
-
Data Presentation: Summary of this compound Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Category | Hazardous Chemical Waste | Assumed based on chemical structure (nitro-aromatic compound) and lack of specific non-hazardous declaration. |
| Aqueous Waste | Collect in a labeled, sealed container. Do not drain dispose. | Prevents contamination of water systems. |
| Solid Waste | Collect in a labeled, sealed container or bag. | Prevents exposure and environmental release. |
| Empty Containers | Triple-rinse; collect the first rinse as hazardous waste. | Ensures removal of residual hazardous material before container disposal. |
| Disposal Method | Incineration via a certified hazardous waste facility. | Common and effective method for destroying organic chemical waste. |
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these established best practices, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in scientific research. Always consult your institution's specific guidelines for hazardous waste management.
Essential Safety and Operational Guide for Handling NADA-green
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling and use of NADA-green (3-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-alanine hydrochloride), a fluorescent D-amino acid utilized for labeling peptidoglycans in live bacteria. Adherence to these guidelines is critical to ensure laboratory safety and the integrity of experimental outcomes.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound was not publicly accessible, information for structurally related compounds, such as NBD-derivatives, indicates that this compound should be handled with care. The following precautions are based on general safety protocols for fluorescent dyes and similar chemical compounds.
Personal Protective Equipment (PPE):
A crucial first line of defense, proper PPE is mandatory when handling this compound in powdered form or in solution.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile gloves. | Provides a chemical-resistant barrier. |
| Body Protection | Standard laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area. A fume hood is recommended for handling the powder. | Minimizes inhalation of potentially harmful dust. |
Emergency First Aid:
In the event of exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Operational Plan: Preparation and Storage
Proper preparation of this compound solutions and appropriate storage are vital for experimental success and safety.
Stock Solution Preparation:
| Parameter | Value | Notes |
| Solvent | DMSO | This compound is soluble in DMSO. |
| Storage (Powder) | -20°C for up to 3 years. | Keep away from direct sunlight. |
| Storage (in Solvent) | -80°C for up to 1 year. | Aliquot to avoid repeated freeze-thaw cycles. |
The following workflow outlines the steps for preparing a this compound stock solution.
Figure 1. Workflow for preparing this compound stock solution.
Experimental Protocol: Bacterial Cell Wall Labeling
This compound is used to label sites of active peptidoglycan synthesis in bacteria. The following is a general protocol for this application.
Methodology:
-
Bacterial Culture Preparation: Grow the bacterial strain of interest to the desired growth phase (typically mid-logarithmic phase) in an appropriate culture medium.
-
Labeling: Add this compound to the bacterial culture at a final concentration of 1-10 µM. The optimal concentration may vary depending on the bacterial species and experimental conditions.
-
Incubation: Incubate the culture under normal growth conditions for a period ranging from a few minutes to several generations, depending on the desired labeling outcome (pulse-chase or continuous labeling).
-
Washing (Optional but Recommended): Pellet the bacterial cells by centrifugation and wash with phosphate-buffered saline (PBS) or a similar buffer to remove unincorporated this compound. This step is crucial for reducing background fluorescence.
-
Fixation (Optional): If required for downstream applications, fix the cells using a suitable fixative, such as paraformaldehyde or ethanol.
-
Imaging: Resuspend the labeled cells in an appropriate buffer and image using a fluorescence microscope with standard FITC/GFP filter sets (excitation ~490 nm, emission ~520 nm).[1]
The logical flow of the bacterial labeling experiment is depicted below.
Figure 2. Experimental workflow for bacterial cell wall labeling with this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure a safe laboratory environment.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Unused this compound Powder | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's hazardous waste disposal guidelines. |
| This compound Solutions | Collect in a designated, sealed waste container labeled "Hazardous Chemical Waste" and "Fluorescent Dye Waste." Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, microfuge tubes) | Place in a designated biohazardous waste container if used with microorganisms. If not, dispose of as chemical-contaminated solid waste. |
| Contaminated Liquid Culture Media | Decontaminate with an appropriate method (e.g., autoclaving or chemical disinfection) before disposal down the sanitary sewer, in accordance with local regulations. |
The decision-making process for the disposal of this compound waste is outlined below.
Figure 3. Disposal plan for this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
